Silver bromate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
silver;bromate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.BrHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLMNMQWVCXIKR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgBrO3 | |
| Record name | silver bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_bromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-89-3 | |
| Record name | Silver bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Silver Bromate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of silver bromate (B103136) (AgBrO₃), a compound of significant interest due to its potent oxidizing properties and applications in analytical chemistry and organic synthesis. This document outlines common synthetic routes, detailed experimental protocols, and a comprehensive analysis of its physicochemical properties through various characterization techniques.
Physicochemical Properties of Silver Bromate
This compound is an inorganic salt that presents as a white, crystalline powder. It is toxic and sensitive to light and heat. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | AgBrO₃ | [1] |
| Molar Mass | 235.770 g/mol | [2][3] |
| Appearance | White tetragonal crystals | [4][5] |
| Density | 5.206 g/cm³ at 25 °C | [4][2][5] |
| Melting Point | 309 °C (decomposes) | [2] |
| Decomposition Temperature | ~360 °C | [6] |
| Solubility Product (Ksp) at 25 °C | 5.3 x 10⁻⁵ - 5.5 x 10⁻⁵ | [7][8][9][10] |
Table 2: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 10 | 0.11 | [4] |
| 20 | 0.16 | [4] |
| 25 | 0.167 - 0.193 | [4][2][5] |
| 30 | 0.23 | [4] |
| 40 | 0.32 | [4] |
| 60 | 0.57 | [4] |
| 80 | 0.94 | [4] |
| 90 | 1.325 - 1.33 | [4][5] |
Synthesis of this compound
The most prevalent and straightforward method for synthesizing this compound is through a precipitation reaction involving a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), and a soluble alkali metal bromate, such as potassium bromate (KBrO₃) or sodium bromate (NaBrO₃).[3][11]
Figure 1: Workflow for the synthesis of this compound via precipitation.
Experimental Protocol: Precipitation Synthesis
Materials:
-
Silver nitrate (AgNO₃)
-
Potassium bromate (KBrO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in deionized water.
-
Prepare a 0.1 M solution of potassium bromate by dissolving the appropriate amount of KBrO₃ in deionized water.
-
-
Precipitation:
-
Place the silver nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add the potassium bromate solution dropwise to the silver nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.[11]
-
It is crucial to maintain a 1:1 molar ratio of the reactants to avoid the formation of side products.[3]
-
The reaction is typically carried out at room temperature (20-25 °C) to prevent thermal decomposition.[3]
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected precipitate several times with deionized water to remove any soluble impurities, such as potassium nitrate (KNO₃).
-
Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization of this compound
A variety of analytical techniques are employed to characterize the structure, composition, and purity of synthesized this compound.
Figure 2: Relationship between characterization techniques and elucidated properties of this compound.
X-ray Diffraction (XRD)
XRD is a fundamental technique for confirming the crystalline structure and phase purity of the synthesized this compound. The resulting diffraction pattern provides a unique fingerprint of the material.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried this compound powder is finely ground and mounted on a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The obtained diffraction peaks are compared with standard reference patterns from databases (e.g., JCPDS) to confirm the tetragonal crystal structure of this compound.[4][5] Lattice parameters can also be calculated from the peak positions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the vibrational modes of the bromate ion (BrO₃⁻), confirming its presence and providing insights into the bonding within the compound. The bromate anion, with its pyramidal structure, has characteristic vibrational frequencies.[3]
Table 3: Characteristic FTIR Vibrational Modes of the Bromate Anion (BrO₃⁻)
| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Reference(s) |
| Symmetric Stretch (ν₁) | A₁ | ~794 | [3] |
| Symmetric Bend (ν₂) | A₁ | - | [3] |
| Asymmetric Stretch (ν₃) | E | ~805 | [3] |
| Asymmetric Bend (ν₄) | E | - | [3] |
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) powder and pressed into a pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are analyzed to identify the characteristic stretching and bending vibrations of the BrO₃⁻ ion.
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the surface morphology, crystal habit, and particle size of the synthesized this compound.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using conductive adhesive tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: The prepared sample is placed in the SEM chamber, and the electron beam is scanned across the surface to generate high-resolution images.
-
Analysis: The resulting micrographs are analyzed to determine the shape and size distribution of the this compound crystals.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition behavior of this compound.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA crucible.
-
Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.
-
Data Interpretation: The resulting TGA curve will show a significant mass loss at the decomposition temperature of this compound, which is expected to be around 360 °C.[6]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present in the this compound sample.
Experimental Protocol:
-
Sample Preparation: The this compound powder is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured by an electron energy analyzer.
-
Data Analysis: The binding energies of the photoelectrons are calculated and plotted to generate the XPS spectrum. The positions and shapes of the peaks for Ag 3d, Br 3d, and O 1s are analyzed to confirm the elemental composition and the +1 oxidation state of silver. The Ag 3d₅/₂ peak for silver in compounds like silver bromide is typically observed around 367.5 eV.[3]
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of this compound for research and development purposes. The precipitation method offers a simple and reproducible route to high-purity this compound. The combination of XRD, FTIR, SEM, TGA, and XPS allows for a thorough characterization of the material's structural, vibrational, morphological, thermal, and compositional properties, ensuring its quality and suitability for subsequent applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 7783-89-3 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 7783-89-3 [m.chemicalbook.com]
- 6. This compound [chemister.ru]
- 7. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 8. Solubility Products [gchem.cm.utexas.edu]
- 9. chem21labs.com [chem21labs.com]
- 10. brainly.com [brainly.com]
- 11. Sciencemadness Discussion Board - bromate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Crystal Structure Analysis of Silver Bromate (AgBrO₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of silver bromate (B103136) (AgBrO₃), including its synthesis, crystallographic data, and the experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the detailed structural characteristics of this inorganic compound.
Introduction
Silver bromate (AgBrO₃) is an inorganic salt that has applications as an oxidizing agent in chemical synthesis.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physicochemical properties and predicting its behavior in various applications. This guide summarizes the available crystallographic data, details the methodologies for its synthesis and characterization, and provides a framework for its structural analysis.
While some chemical literature describes this compound as a colorless tetragonal crystal, comprehensive crystallographic database entries, based on computational methods, indicate a trigonal crystal system.[2] This guide will focus on the most complete dataset available, which points to a trigonal structure, while acknowledging the existing discrepancy in the literature.
Synthesis of this compound Crystals
High-quality single crystals are essential for definitive crystal structure determination via X-ray diffraction. The synthesis of this compound crystals can be achieved through a precipitation reaction, followed by recrystallization to obtain crystals suitable for analysis.
Experimental Protocol: Synthesis and Recrystallization
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium bromate (NaBrO₃) or Potassium bromate (KBrO₃)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for recrystallization, optional)
Procedure:
-
Preparation of Reactant Solutions: Prepare separate aqueous solutions of silver nitrate and an alkali metal bromate (e.g., sodium bromate) with a 1:1 molar ratio.[3] The concentration of the solutions should be carefully controlled to manage the rate of precipitation.
-
Precipitation: Slowly add the alkali metal bromate solution to the silver nitrate solution with constant stirring at room temperature (20-25°C).[3] A white precipitate of this compound will form.
-
Isolation and Washing: Collect the precipitate by filtration. Wash the collected solid with deionized water to remove any unreacted ions and soluble byproducts.
-
Drying: Dry the purified this compound powder in a desiccator, protected from light, as it is a light-sensitive compound.[1]
-
Recrystallization for Single Crystals: To grow single crystals, dissolve the purified this compound powder in hot deionized water or a dilute solution of ammonium hydroxide and allow it to cool slowly.[3] The slow cooling process encourages the formation of larger, well-defined crystals. The vessel should be left undisturbed in a vibration-free environment to promote optimal crystal growth.
Crystal Structure Data
The most detailed available crystallographic data for this compound suggests a trigonal crystal system with the space group R3m. The following tables summarize the key structural parameters from computational models.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | AgBrO₃ |
| Crystal System | Trigonal |
| Space Group | R3m |
| Point Group | 3m |
Lattice Parameters
| Parameter | Value (Å) |
| a | 5.61 |
| b | 5.61 |
| c | 8.50 |
| α | 90.00° |
| β | 90.00° |
| γ | 120.00° |
| Volume | 231.80 ų |
Atomic Coordinates
| Element | Wyckoff Symbol | x | y | z |
| Ag | 3a | 1/3 | 2/3 | 0.626022 |
| Br | 3a | 1/3 | 2/3 | 0.159712 |
| O | 9b | 0.019726 | 0.509863 | 0.077455 |
Selected Bond Lengths
| Bond | Length (Å) |
| Ag-O | 2.51 (x3) |
| Ag-O | 2.98 (x6) |
| Br-O | 1.68 |
Experimental Workflow for Crystal Structure Analysis
The determination of the crystal structure of this compound involves a systematic workflow, from synthesis to data analysis.
References
In-Depth Technical Guide to the Thermodynamic Properties of Silver Bromate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of silver bromate (B103136) (AgBrO₃). The information presented herein is intended to support research and development activities where this compound may be utilized, offering a detailed look at its energetic and solubility characteristics. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key thermodynamic parameters.
Core Thermodynamic Properties of Silver Bromate
This compound is a white, crystalline solid that is sparingly soluble in water. Its thermodynamic properties are crucial for understanding its stability, reactivity, and behavior in various chemical systems. The following sections detail the key thermodynamic parameters for this compound.
Quantitative Thermodynamic Data
The experimentally determined and calculated thermodynamic values for this compound at standard conditions (298.15 K and 1 bar) are summarized in the tables below.
Table 1: Standard Molar Thermodynamic Properties of this compound (AgBrO₃)
| Thermodynamic Property | Symbol | Value | Units |
| Molar Mass | M | 235.77 | g/mol |
| Standard Molar Enthalpy of Formation | ΔfH⁰ | -26.4 | kJ/mol |
| Standard Molar Entropy | S⁰ | 154 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (calculated) | ΔfG⁰ | 36.9 | kJ/mol |
| Melting Point | Tₘ | 582 | K (309 °C) |
| Density | ρ | 5.206 | g/cm³ |
Table 2: Solubility and Dissolution Properties of this compound in Water at 298.15 K
| Property | Symbol | Value | Units |
| Solubility Product Constant | Ksp | 5.38 x 10⁻⁵ | mol²/L² |
| Molar Solubility | s | 7.33 x 10⁻³ | mol/L |
| Standard Enthalpy of Solution | ΔsolH⁰ | 49.29 | kJ/mol |
| Standard Gibbs Free Energy of Solution | ΔsolG⁰ | 24.3 | kJ/mol |
| Standard Entropy of Solution | ΔsolS⁰ | 83.8 | J/(mol·K) |
Experimental Protocols
Detailed methodologies for determining the key thermodynamic properties of this compound are outlined below. These represent generalized experimental procedures applicable to sparingly soluble inorganic salts.
Determination of the Solubility Product Constant (Ksp)
The solubility product constant of this compound can be determined through the measurement of the molar concentration of its constituent ions in a saturated solution.
Methodology:
-
Preparation of a Saturated Solution: A supersaturated solution of this compound is prepared by adding an excess of solid AgBrO₃ to deionized water in a conical flask. The flask is then sealed and agitated in a constant temperature bath (298.15 K) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: Once equilibrium is established, the solution is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., 0.22 µm) to prevent the transfer of any undissolved solid.
-
Determination of Ion Concentration: The concentration of silver ions (Ag⁺) in the filtrate can be determined using various analytical techniques, such as:
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive method for quantifying metal ion concentrations. A calibration curve is first generated using standard solutions of a soluble silver salt (e.g., AgNO₃). The absorbance of the filtered sample is then measured, and the concentration of Ag⁺ is determined from the calibration curve.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another highly sensitive method for elemental analysis that can be used to determine the silver ion concentration.
-
Titration: The concentration of bromate ions (BrO₃⁻) can be determined by iodometric titration. An excess of potassium iodide is added to an acidified sample of the filtrate. The bromate ions oxidize the iodide ions to iodine, which is then titrated with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator.
-
-
Calculation of Ksp: The molar solubility (s) of this compound is equal to the concentration of Ag⁺ and BrO₃⁻ ions at equilibrium. The Ksp is then calculated using the following equation: Ksp = [Ag⁺][BrO₃⁻] = s²
Determination of the Enthalpy of Solution (ΔsolH⁰) by Solution Calorimetry
The enthalpy of solution is the heat absorbed or released when a substance dissolves in a solvent. For this compound, this is an endothermic process.
Methodology:
-
Calorimeter Setup: A constant-pressure calorimeter (e.g., a coffee-cup calorimeter) is assembled. A known volume of deionized water is added to the calorimeter, and the system is allowed to reach thermal equilibrium. The initial temperature (T₁) is recorded.
-
Sample Preparation: A precisely weighed sample of dry this compound powder is prepared.
-
Dissolution: The weighed this compound is added to the water in the calorimeter. The mixture is gently stirred to facilitate dissolution, and the temperature is monitored continuously.
-
Temperature Measurement: The temperature of the solution will decrease as the endothermic dissolution proceeds. The lowest temperature reached (T₂) is recorded.
-
Calculation of Enthalpy of Solution:
-
The heat absorbed by the solution (q_sol) is calculated using the equation: q_sol = m_sol * c_sol * ΔT where m_sol is the total mass of the solution (mass of water + mass of AgBrO₃), c_sol is the specific heat capacity of the solution (approximated as the specific heat capacity of water, 4.184 J/(g·K)), and ΔT is the change in temperature (T₂ - T₁).
-
The heat change for the reaction (q_rxn) is equal in magnitude but opposite in sign to the heat change of the solution: q_rxn = -q_sol
-
The molar enthalpy of solution (ΔsolH⁰) is then calculated by dividing the heat of reaction by the number of moles of this compound dissolved.
-
Disclaimer
The thermodynamic data and experimental protocols presented in this guide are based on available scientific literature. It is recommended that researchers verify these values and adapt the methodologies to their specific laboratory conditions and safety protocols.
An In-Depth Technical Guide to Silver Bromate
CAS Number: 7783-89-3
This technical guide provides a comprehensive overview of silver bromate (B103136) (AgBrO₃), a versatile inorganic compound with significant applications in chemical synthesis and analysis. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.
Physicochemical Properties
Silver bromate is a white, crystalline solid that is both toxic and sensitive to light and heat.[1] It is a strong oxidizing agent and should be handled with appropriate safety precautions. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | AgBrO₃ | [1] |
| Molar Mass | 235.77 g/mol | |
| Appearance | White crystalline powder | [1] |
| Density | 5.206 g/cm³ | |
| Melting Point | Decomposes at approximately 310 °C | |
| Solubility in Water | 0.18 g/100 mL at 20 °C | |
| 0.88 g/100 mL at 80 °C | ||
| Solubility Product (Ksp) | 5.3 x 10⁻⁵ | |
| Crystal Structure | Tetragonal |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
The most common method for synthesizing this compound is through a precipitation reaction between silver nitrate (B79036) and an alkali metal bromate, such as potassium bromate.
Materials:
-
Silver nitrate (AgNO₃)
-
Potassium bromate (KBrO₃)
-
Deionized water
Procedure:
-
Prepare a solution of silver nitrate by dissolving a stoichiometric amount in deionized water.
-
Separately, prepare a solution of potassium bromate by dissolving a stoichiometric amount in deionized water.
-
Slowly add the potassium bromate solution to the silver nitrate solution with constant stirring. A white precipitate of this compound will form immediately. The balanced chemical equation for this reaction is: AgNO₃(aq) + KBrO₃(aq) → AgBrO₃(s) + KNO₃(aq)[2]
-
Continue stirring for a sufficient time to ensure complete precipitation.
-
Collect the precipitate by filtration, for example, using a Buchner funnel.
-
Wash the collected this compound precipitate with deionized water to remove any soluble impurities, such as potassium nitrate.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature, protected from light.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| X-ray Diffraction (XRD) | To confirm the crystalline structure of the this compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic vibrational modes of the bromate ion. |
| Elemental Analysis | To determine the elemental composition and confirm the stoichiometry. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and crystal size of the synthesized powder.[3] |
Applications in Organic Synthesis
This compound is a potent oxidizing agent utilized in various organic transformations. A notable application is the oxidative deprotection of tetrahydropyranyl (THP) ethers to their corresponding carbonyl compounds.[1][4]
Experimental Protocol: Oxidative Deprotection of a Tetrahydropyranyl (THP) Ether
This protocol describes a general procedure for the oxidative deprotection of a secondary THP ether to a ketone using this compound and aluminum chloride.[1]
Materials:
-
THP-protected secondary alcohol
-
This compound (AgBrO₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the THP-protected secondary alcohol (1 mmol) in anhydrous acetonitrile (10 mL).
-
Add this compound (1.2 mmol) and anhydrous aluminum chloride (1.2 mmol) to the solution.
-
Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble materials.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure ketone.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: A workflow diagram for the synthesis and characterization of this compound.
Oxidative Deprotection Experimental Workflow
This diagram outlines the key steps in the experimental workflow for the oxidative deprotection of a THP ether using this compound.
Caption: An experimental workflow for the oxidative deprotection of THP ethers.
Proposed Mechanism for Oxidative Deprotection
The following diagram illustrates a plausible mechanistic pathway for the oxidative deprotection of a THP ether to a carbonyl compound, although the exact mechanism is still under investigation.[1]
Caption: A proposed mechanism for the oxidative deprotection of THP ethers.
References
- 1. Efficient and Selective Oxidative Deprotection of Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Silver and Sodium Bromates in the Presence of Aluminum Chloride [organic-chemistry.org]
- 2. Chemcal reaction of potassium bromide with sliver nitrate | Filo [askfilo.com]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
An In-depth Technical Guide on Silver Bromate: Molecular Formula and Weight
This technical guide provides a detailed overview of the molecular formula and molecular weight of silver bromate (B103136), a compound of interest to researchers, scientists, and professionals in drug development.
Molecular Composition and Formula
Silver bromate is an inorganic compound formed from silver, bromine, and oxygen.[1] Its chemical formula is AgBrO₃ .[1][2][3][4][5] This formula indicates that a single molecule of this compound is composed of one silver atom (Ag), one bromine atom (Br), and three oxygen atoms (O).[1]
Molecular Weight
The molecular weight of this compound is a crucial piece of data for stoichiometric calculations in chemical reactions. It is determined by summing the atomic weights of its constituent atoms. The accepted molecular weight of this compound is approximately 235.77 g/mol .[2][4][5]
Data Presentation
The following table summarizes the key quantitative data for this compound and its constituent elements.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |
| Silver | Ag | 1 | 107.8682[1][6][7] | 107.8682 |
| Bromine | Br | 1 | 79.904[1][8][9][10] | 79.904 |
| Oxygen | O | 3 | 15.9994[1][11][12] | 47.9982 |
| This compound | AgBrO₃ | 235.7704 [1] |
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Silver;bromate | AgBrO3 | CID 9878022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 7783-89-3 | Benchchem [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Atomic Weight of Silver | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Silver - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. byjus.com [byjus.com]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. princeton.edu [princeton.edu]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility Product Constant (Ksp) of Silver Bromate
This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of silver bromate (B103136) (AgBrO₃) for researchers, scientists, and professionals in drug development. This document presents quantitative data, detailed experimental protocols for Ksp determination, and a logical workflow for the experimental process.
Introduction to the Solubility of Silver Bromate
This compound is a sparingly soluble salt in aqueous solutions. The dissolution of solid this compound establishes an equilibrium with its constituent ions, silver (Ag⁺) and bromate (BrO₃⁻), in the solution. This equilibrium is a fundamental concept in various fields, including analytical chemistry, environmental science, and pharmaceutical development, where controlling the concentration of ions in a solution is critical.
The dissolution process and the corresponding equilibrium are represented by the following equation:
AgBrO₃(s) ⇌ Ag⁺(aq) + BrO₃⁻(aq)
The equilibrium constant for this reaction is known as the solubility product constant (Ksp). It is defined by the product of the molar concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient in the balanced equation. For this compound, the Ksp expression is:
Ksp = [Ag⁺][BrO₃⁻]
A smaller Ksp value indicates lower solubility of the compound in water. The solubility of this compound, like most sparingly soluble salts, is influenced by factors such as temperature, the presence of common ions, and the ionic strength of the solution.
Quantitative Data: Ksp of this compound
The solubility product constant of this compound has been determined by various methods, and its value is temperature-dependent. The following table summarizes the reported Ksp values at different temperatures.
| Ksp Value | Temperature (°C) | Experimental Method/Source |
| 5.3 x 10⁻⁵ | 25 | Standard reference value[1] |
| 5.38 x 10⁻⁵ | 25 | Standard reference value[2][3] |
| 9.32 x 10⁻⁸ | Not Specified | Calculated from solubility data[4] |
| 9.30 x 10⁻¹⁰ | Not Specified | Calculated from solubility of 0.0072 g/L[5][6] |
| 5.5 x 10⁻⁵ | 25 | Used in a problem for calculating solubility with activities[7] |
| 4.0 x 10⁵ (Typo in source) | Not Specified | Mentioned in a problem, likely a typographical error[8] |
Note: Discrepancies in Ksp values can arise from different experimental techniques, variations in experimental conditions, and calculation methods.
Experimental Protocol for Ksp Determination
The determination of the Ksp of this compound can be achieved through several experimental techniques. A common and effective method involves the preparation of a saturated solution and the subsequent determination of the concentration of one of its ions. Below is a detailed protocol for the determination of Ksp using potentiometric titration.
Materials and Reagents
-
This compound (AgBrO₃), solid
-
Distilled or deionized water
-
Standardized solution of potassium thiocyanate (B1210189) (KSCN) (approx. 0.01 M)
-
Standardized solution of silver nitrate (B79036) (AgNO₃) (approx. 0.01 M)
-
Nitric acid (HNO₃), concentrated
-
Iron(III) nitrate (Fe(NO₃)₃) solution (indicator)
-
Volumetric flasks (100 mL, 250 mL)
-
Beakers
-
Pipettes
-
Burette
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Thermostatically controlled water bath
-
pH meter or ion-selective electrode for silver ions
Procedure
Part A: Preparation of a Saturated this compound Solution
-
Add an excess amount of solid this compound to a known volume of distilled water in a beaker. The presence of excess solid is crucial to ensure the solution is saturated.
-
Stir the mixture vigorously using a magnetic stirrer for an extended period (e.g., 1-2 hours) to facilitate the establishment of equilibrium.
-
Place the beaker in a thermostatically controlled water bath at a specific temperature (e.g., 25°C) and allow it to equilibrate for at least another hour with occasional stirring. This ensures the solubility is measured at a constant and known temperature.
-
Carefully filter the saturated solution to remove the undissolved solid. The clear filtrate is the saturated solution of this compound.
Part B: Determination of Silver Ion Concentration by Volhard Titration
-
Pipette a precise volume (e.g., 25.00 mL) of the saturated this compound filtrate into a clean conical flask.
-
Acidify the solution by adding a few milliliters of concentrated nitric acid. This prevents the precipitation of iron(III) hydroxide (B78521) during the titration.
-
Add a few drops of the iron(III) nitrate indicator solution.
-
Titrate the solution with the standardized potassium thiocyanate (KSCN) solution from a burette. The thiocyanate ions will react with the silver ions to form a white precipitate of silver thiocyanate (AgSCN). Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)
-
The endpoint of the titration is reached when all the silver ions have precipitated, and the first excess of thiocyanate ions reacts with the iron(III) indicator to form a reddish-brown complex, [Fe(SCN)]²⁺. Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq)
-
Record the volume of KSCN solution used at the endpoint.
-
Repeat the titration with two more aliquots of the saturated this compound solution to ensure accuracy and precision.
Calculations
-
Calculate the moles of KSCN used in the titration: Moles of SCN⁻ = Molarity of KSCN × Volume of KSCN (in L)
-
From the stoichiometry of the reaction (1:1), the moles of Ag⁺ in the titrated sample are equal to the moles of SCN⁻ used. Moles of Ag⁺ = Moles of SCN⁻
-
Calculate the concentration of Ag⁺ in the saturated solution: [Ag⁺] = Moles of Ag⁺ / Volume of saturated solution (in L)
-
According to the dissolution equilibrium, the concentration of bromate ions [BrO₃⁻] is equal to the concentration of silver ions [Ag⁺]. [BrO₃⁻] = [Ag⁺]
-
Calculate the solubility product constant (Ksp): Ksp = [Ag⁺][BrO₃⁻] = [Ag⁺]²
Logical Workflow and Signaling Pathways
The dissolution of this compound is a straightforward physical process and does not involve complex biological signaling pathways. The logical progression of the experimental determination of its Ksp can be visualized as a workflow.
Caption: Experimental workflow for the determination of the Ksp of this compound.
This guide provides the essential information for understanding and determining the solubility product constant of this compound. The provided data and experimental protocol can serve as a valuable resource for researchers and professionals in related scientific fields.
References
- 1. sciencegeek.net [sciencegeek.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. The solubility of `AgBrO_(3)` (formula mass=236) is `0.0072` g in 1000 mL. What is the `K_(sp)`? [allen.in]
- 7. Solved Calculate the solubility of this compound (AgBrO3), | Chegg.com [chegg.com]
- 8. homework.study.com [homework.study.com]
silver bromate physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Silver Bromate (B103136)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of silver bromate (AgBrO₃). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as an oxidizing agent. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes fundamental reaction pathways.
Physical Properties of this compound
This compound is a white, crystalline powder that is sensitive to light and heat.[1] It is a toxic inorganic compound with the molecular formula AgBrO₃.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | AgBrO₃ | [1][2] |
| Molar Mass | 235.770 g/mol | [1][2] |
| Appearance | White, photosensitive powder | [1] |
| Density | 5.206 g/cm³ | [1] |
| Melting Point | 309 °C (582 K) | [1] |
| Solubility in water | 0.167 g/100 mL (at 25 °C) | [1] |
| Solubility Product (Ksp) | 5.38 × 10⁻⁵ | [1] |
| Solubility in ammonium (B1175870) hydroxide (B78521) | Soluble | [1] |
Chemical Properties and Reactions of this compound
This compound is primarily known for its oxidizing properties and its decomposition upon exposure to heat or light. It is soluble in ammonium hydroxide due to the formation of the diamminesilver(I) complex.[1]
Decomposition Reactions
Thermal Decomposition: When heated, this compound decomposes to form silver bromide and oxygen gas.
Photochemical Decomposition: Similar to other silver halides, this compound is photosensitive and can decompose upon exposure to light, particularly sunlight.[1] This decomposition yields silver bromide and oxygen. The overall reaction is:
2 AgBrO₃(s) + light → 2 AgBr(s) + 3 O₂(g)
Use as an Oxidizing Agent
This compound can be utilized as an oxidizing agent in organic synthesis. For instance, it can facilitate the transformation of tetrahydropyranyl ethers into carbonyl compounds.[1]
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis, characterization, and analysis of this compound. These are illustrative procedures based on standard laboratory techniques for inorganic compounds.
Synthesis of this compound
This compound can be synthesized via a precipitation reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a soluble bromate salt, like potassium bromate (KBrO₃).
Objective: To prepare this compound by precipitation.
Materials:
-
Silver nitrate (AgNO₃)
-
Potassium bromate (KBrO₃)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven
Procedure:
-
Prepare separate aqueous solutions of silver nitrate and potassium bromate.
-
Slowly add the potassium bromate solution to the silver nitrate solution while continuously stirring. A white precipitate of this compound will form.
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the collected this compound in a drying oven at a low temperature, protected from light.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Determination of Solubility Product (Ksp)
The solubility product constant of this compound can be determined by measuring the concentration of silver ions in a saturated solution.
Objective: To determine the Ksp of this compound.
Materials:
-
This compound
-
Distilled water
-
Volumetric flasks
-
Filtration apparatus
-
Apparatus for titration or spectroscopic analysis (e.g., Atomic Absorption Spectroscopy)
Procedure:
-
Prepare a saturated solution of this compound by adding an excess of the solid to a known volume of distilled water.
-
Stir the solution for an extended period to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Determine the concentration of silver ions (Ag⁺) in the filtrate using a suitable analytical method such as titration with a standardized thiocyanate (B1210189) solution or Atomic Absorption Spectroscopy.
-
Since the dissolution of AgBrO₃ produces equal molar amounts of Ag⁺ and BrO₃⁻, the concentration of bromate ions (BrO₃⁻) is equal to the concentration of silver ions.
-
Calculate the Ksp using the formula: Ksp = [Ag⁺][BrO₃⁻].
Diagram 2: Determination of Ksp
Caption: Logical workflow for Ksp determination.
Characterization by X-ray Diffraction (XRD)
XRD is a powerful technique to confirm the crystalline structure of the synthesized this compound.
Objective: To obtain the powder X-ray diffraction pattern of this compound.
Materials:
-
Dried this compound powder
-
Powder X-ray diffractometer
-
Sample holder
Procedure:
-
Grind the dried this compound powder to a fine, uniform consistency.
-
Mount the powdered sample onto the sample holder of the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range of 2θ angles.
-
Run the XRD scan to obtain the diffraction pattern.
-
Analyze the resulting diffractogram by identifying the positions and intensities of the diffraction peaks.
-
Compare the obtained pattern with standard diffraction data for this compound from crystallographic databases to confirm its identity and phase purity.
Characterization by Vibrational Spectroscopy (Raman)
Raman spectroscopy can be used to investigate the vibrational modes of the bromate ion in the this compound crystal lattice.
Objective: To obtain the Raman spectrum of this compound.
Materials:
-
Dried this compound powder
-
Raman spectrometer with a suitable laser excitation source
-
Microscope slide or other suitable sample holder
Procedure:
-
Place a small amount of the dried this compound powder on a microscope slide.
-
Position the sample under the microscope objective of the Raman spectrometer.
-
Select the appropriate laser wavelength and power to avoid sample degradation due to heating.
-
Acquire the Raman spectrum over the desired spectral range.
-
Analyze the spectrum to identify the characteristic vibrational bands of the bromate ion (BrO₃⁻). The key vibrational modes to observe are the symmetric stretch, symmetric bend, asymmetric stretch, and asymmetric bend.
Safety and Handling
This compound is a toxic and oxidizing substance.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry place away from combustible materials and protected from light.[1] All work should be conducted in a well-ventilated area or a fume hood.
References
A Technical Guide to the Thermodynamic Properties of Silver Bromate
This technical guide provides a comprehensive overview of the standard enthalpy of formation and standard molar entropy of silver bromate (B103136) (AgBrO₃). It is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for this compound. This document outlines the key thermodynamic parameters, details the experimental methodologies for their determination, and presents a logical workflow for these experimental processes.
Thermodynamic Data of Silver Bromate
The standard enthalpy of formation (ΔH°f) and standard molar entropy (S°) are fundamental thermodynamic quantities that characterize the stability and disorder of a compound under standard conditions (298.15 K and 1 atm). For this compound, these values have been determined through various experimental techniques. A summary of the reported values is presented in Table 1.
Table 1: Standard Thermodynamic Properties of this compound (AgBrO₃) at 298.15 K
| Thermodynamic Quantity | Symbol | Value (Solid State) | Reference(s) |
| Standard Molar Enthalpy of Formation | ΔH°f | -26.4 kJ/mol | [1] |
| -27.196 kJ/mol | [2] | ||
| Standard Molar Entropy | S° | 154 J/(mol·K) | [1] |
| 152.716 J/(mol·K) | [2] |
Experimental Determination Protocols
The thermodynamic properties of this compound are primarily determined through calorimetric and solubility studies. These methods provide the necessary data to calculate the enthalpy and entropy of formation.
2.1. Calorimetric Determination of Enthalpy of Solution
A key method for determining the enthalpy of formation involves measuring the heat of solution of this compound.
-
Principle: The enthalpy of formation can be derived from the enthalpy of a reaction involving the compound. By measuring the heat change when this compound dissolves in a suitable solvent (e.g., aqueous ammonia), and combining this with known thermodynamic data for the other species in the reaction, the enthalpy of formation of AgBrO₃ can be calculated using Hess's Law.
-
Experimental Protocol:
-
A precisely weighed sample of crystalline this compound (AgBrO₃) is placed in a sample holder within a solution calorimeter.
-
The calorimeter is filled with a known volume of a solvent, such as aqueous ammonia (B1221849) (e.g., 0.16 M NH₃(aq)).[3]
-
The system is allowed to reach thermal equilibrium at a constant temperature, typically 298.15 K.
-
The this compound sample is then introduced into the solvent, and the resulting temperature change of the solution is meticulously recorded.
-
The calorimeter is calibrated, often by electrical means, to determine its heat capacity.
-
The heat of solution (ΔH°_soln) is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.
-
This experimental heat of solution is then used in a thermochemical cycle with known standard enthalpies of formation of the other reactants and products (e.g., Ag⁺(aq), BrO₃⁻(aq), and the silver-ammonia complex) to determine the standard enthalpy of formation of AgBrO₃(c).[3][4]
-
2.2. Determination of Thermodynamic Properties from Solubility Measurements
The temperature dependence of the solubility of this compound provides a pathway to determine its Gibbs free energy, enthalpy, and entropy of solution.
-
Principle: The solubility product constant (Ksp) is related to the standard Gibbs free energy of solution (ΔG°_soln) by the equation ΔG°_soln = -RT ln(Ksp). The Gibbs-Helmholtz equation (∂(ΔG/T)/∂T)_p = -ΔH/T²) allows for the determination of the enthalpy of solution (ΔH°_soln) from the variation of Ksp with temperature. The entropy of solution (ΔS°_soln) can then be calculated using the relationship ΔG°_soln = ΔH°_soln - TΔS°_soln.
-
Experimental Protocol:
-
Saturated solutions of this compound are prepared in a suitable solvent (e.g., deionized water or deuterium (B1214612) oxide) at various constant temperatures (e.g., 14.7, 25.0, and 35.0 °C).[5]
-
To control the ionic strength of the solution, a non-reacting electrolyte like lithium perchlorate (B79767) (LiClO₄) may be added.[5]
-
The saturated solutions are allowed to equilibrate, after which the solid and liquid phases are separated.
-
The concentration of silver ions (and thus bromate ions) in the supernatant is determined using a sensitive analytical technique, such as Inductively Coupled Plasma (ICP) spectroscopy.[6]
-
The solubility product constant (Ksp) is calculated at each temperature from the measured ion concentrations, after correcting for activity coefficients using a model such as the Debye-Hückel equation.[5]
-
A van't Hoff plot of ln(Ksp) versus 1/T is constructed. The slope of this plot is equal to -ΔH°_soln/R, and the intercept can be used to find ΔS°_soln.
-
From the calculated ΔH°_soln and ΔS°_soln, and by using the known thermodynamic values for the constituent aqueous ions (Ag⁺(aq) and BrO₃⁻(aq)), the standard enthalpy of formation and standard molar entropy of solid AgBrO₃ can be determined.[3][4]
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of this compound using the solubility method.
Figure 1: Workflow for determining thermodynamic properties of AgBrO₃ via solubility.
References
An In-depth Technical Guide on the Coordination Geometry of Silver Ions in Bromate Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the coordination geometry of silver(I) ions in the context of bromate (B103136) salts. The focus of this document is on the structural elucidation of silver bromate (AgBrO₃), as it is the most well-characterized example of this class of compounds. This guide includes quantitative data on the coordination environment of the silver ion, detailed experimental protocols for its synthesis and structural analysis, and a visual representation of the experimental workflow.
Coordination Geometry of Silver(I) in this compound (AgBrO₃)
The coordination environment of the silver(I) ion in this compound has been determined through single-crystal X-ray diffraction studies. In the crystalline form of AgBrO₃, the silver cation exhibits a notably high coordination number.
The crystal structure of this compound is trigonal, belonging to the R3m space group. Within this structure, the silver(I) ion is coordinated to nine oxygen atoms from neighboring bromate (BrO₃⁻) anions. This results in a 9-coordinate geometry for the silver ion. The Ag-O bond lengths are not uniform; there are two distinct sets of distances, indicating a somewhat distorted coordination sphere. Specifically, there are three shorter Ag-O bonds and six longer Ag-O bonds.[1]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic and coordination data for the silver(I) ion in this compound (AgBrO₃).
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R3m |
| Coordination Number | 9 |
| Coordinating Atom | Oxygen (from BrO₃⁻) |
| Ag-O Bond Lengths | 3 x 2.51 Å |
| 6 x 2.98 Å |
Experimental Protocols
Synthesis of this compound (AgBrO₃) Single Crystals
The synthesis of this compound is typically achieved through a precipitation reaction in an aqueous solution.[2] For the growth of single crystals suitable for X-ray diffraction, a slow precipitation method is preferred.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium bromate (NaBrO₃) or Potassium bromate (KBrO₃)
-
Deionized water
Procedure:
-
Prepare a dilute aqueous solution of silver nitrate (e.g., 0.1 M).
-
Prepare a separate dilute aqueous solution of sodium bromate or potassium bromate (e.g., 0.1 M).
-
Slowly add the bromate salt solution to the silver nitrate solution with constant, gentle stirring. To promote the growth of larger crystals, this can be done via a method that allows for slow diffusion of the reactants, such as layering the solutions or using a gel growth technique.
-
Upon mixing, a white precipitate of this compound will form.[3]
-
To obtain single crystals, the reaction vessel should be protected from light and allowed to stand undisturbed for several days to weeks. Slow evaporation of the solvent can also facilitate crystal growth.
-
The resulting single crystals are then carefully isolated from the solution by decantation or filtration, washed with a small amount of cold deionized water, and dried in the absence of light.
Single-Crystal X-ray Diffraction Analysis
The determination of the coordination geometry of the silver ion in the synthesized crystals is performed using single-crystal X-ray diffraction.
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Ag Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of X-ray diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit to the experimental data. This refinement process yields the precise atomic coordinates, bond lengths, and bond angles.
Workflow for Structural Characterization
The logical flow from synthesis to the final determination of the coordination geometry is illustrated in the following diagram.
Caption: Workflow for the synthesis and structural characterization of this compound.
References
A Technical Guide to the Applications of Silver Bromate in Chemistry
Introduction
Silver bromate (B103136) (AgBrO₃) is an inorganic salt composed of silver, bromine, and oxygen. It presents as a white, crystalline powder that is sparingly soluble in water and sensitive to light and heat.[1][2][3] While a comprehensive historical record of widespread applications in early chemistry is not prominent in the surveyed literature, silver bromate has found utility in specific, more modern areas of chemical practice. This technical guide outlines the known applications of this compound, with a focus on its role in organic synthesis and its connection to the study of oscillating chemical reactions. It also provides a summary of its fundamental physicochemical properties.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is fundamental for its use in any chemical application.
| Property | Value | Citations |
| Molecular Formula | AgBrO₃ | [1][2] |
| Molar Mass | 235.770 g/mol | [1][2] |
| Appearance | White, photosensitive powder | [1][2] |
| Density | 5.206 g/cm³ | [1][2] |
| Melting Point | 309 °C (588 °F; 582 K) | [1][2] |
| Solubility in Water | 0.167 g/100 mL | [1] |
| Solubility Product (Ksp) | 5.38 × 10⁻⁵ | [1] |
Applications in Organic Synthesis
The most clearly documented application of this compound is as an oxidizing agent in modern organic synthesis.
Oxidative Deprotection of Tetrahydropyranyl Ethers
This compound, in the presence of aluminum chloride, is utilized for the efficient and selective oxidative deprotection of tetrahydropyranyl (THP) ethers to their corresponding carbonyl compounds.[1][4] This method is also effective for the cleavage of ethylene (B1197577) acetals and ketals.[1]
Experimental Protocol:
The following is a general experimental protocol based on the literature for the oxidative deprotection of THP ethers using this compound.
Materials:
-
Tetrahydropyranyl ether (substrate)
-
This compound (AgBrO₃)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
The THP ether is dissolved in dichloromethane.
-
This compound and aluminum chloride are added to the solution.
-
The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.
-
The filtrate is washed with a saturated solution of sodium bicarbonate and then with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the pure carbonyl compound.
Experimental Workflow Diagram:
Caption: Workflow for the oxidative deprotection of THP ethers.
Role in Oscillating Chemical Reactions: The Belousov-Zhabotinsky Reaction
The Belousov-Zhabotinsky (BZ) reaction is a well-known example of a nonlinear chemical oscillator, where the concentrations of intermediates oscillate, leading to periodic color changes.[5] While the archetypal BZ reaction utilizes potassium bromate or sodium bromate, silver ions (typically from silver nitrate) have been used to catalyze or perturb the oscillatory behavior.[6] The precipitation of this compound can occur when silver ions are added in excess to a bromate-based oscillator, influencing the reaction dynamics.[6]
The core of the BZ reaction involves the oxidation of an organic species, such as malonic acid, by bromate in an acidic medium, catalyzed by a metal ion like cerium or manganese.[5]
Simplified BZ Reaction Mechanism:
The mechanism of the BZ reaction is complex, involving numerous steps. A simplified representation of the key processes is illustrated below.
Caption: A simplified cycle of the Belousov-Zhabotinsky reaction.
Historical Context and Other Potential Applications
While the aforementioned applications are scientifically documented, the broader historical use of this compound in mainstream analytical and organic chemistry throughout the 19th and early 20th centuries is not well-established in the chemical literature. Classical analytical methods for bromide determination, such as gravimetric analysis and argentometric titrations, historically relied on silver nitrate (B79036) as the source of silver ions.[5][7]
Early 20th-century studies, such as a 1924 paper on the solubility of this compound, indicate that the compound was known and its properties were being investigated.[8] However, these studies do not point to its widespread application as a standard laboratory reagent during that period.
Conclusion
This compound is a compound with defined physicochemical properties and specific, albeit not extensively historical, applications in chemistry. Its role as an oxidizing agent in modern organic synthesis is its most notable use. While connected to the historical Belousov-Zhabotinsky reaction, its part is more as a potential product of perturbation by silver ions rather than a primary historical reagent. For researchers and professionals in drug development, the utility of this compound lies in its specific oxidative capabilities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ingenieurschemiecompra.on.drv.tw [ingenieurschemiecompra.on.drv.tw]
- 3. scribd.com [scribd.com]
- 4. This compound | AgBrO4 | CID 22763417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Bibliographies: 'this compound' – Grafiati [grafiati.com]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Silver Bromate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of silver bromate (B103136) (AgBrO₃). It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual workflows to support their research and development activities. Silver bromate, a white, photosensitive powder, is a compound of interest in various chemical applications, and its thorough characterization is crucial for its effective utilization.
Synthesis of this compound
A common and straightforward method for the synthesis of pure this compound is through a precipitation reaction. This involves the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a soluble metal bromate, such as potassium bromate (KBrO₃), in an aqueous solution.
Experimental Protocol:
-
Solution Preparation: Prepare equimolar aqueous solutions of silver nitrate (AgNO₃) and potassium bromate (KBrO₃). The concentration of the solutions will influence the particle size of the resulting precipitate.
-
Precipitation: Slowly add the potassium bromate solution to the silver nitrate solution with constant stirring. A white precipitate of this compound (AgBrO₃) will form immediately due to its low solubility in water.
-
Isolation and Washing: The precipitate is collected by filtration. It is then washed several times with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Drying: The resulting pure this compound powder is dried in an oven at a temperature below its decomposition point or in a desiccator, protected from light to prevent photochemical decomposition.
Logical Relationship for Synthesis:
Figure 1: Synthesis workflow for pure this compound.
Vibrational Spectroscopy: Raman and Infrared (IR) Analysis
Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound, specifically the vibrations of the bromate ion (BrO₃⁻). The bromate ion belongs to the C₃ᵥ point group and is expected to have four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the asymmetric stretching (ν₃), and the asymmetric bending (ν₄) modes. All four modes are both Raman and infrared active.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light.
Experimental Protocol:
-
Sample Preparation: A small amount of the finely ground this compound powder is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected.
-
Data Acquisition: The Raman spectrum is recorded over a specific wavenumber range (e.g., 100-1000 cm⁻¹). The integration time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
Quantitative Data: Raman Spectroscopy of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~805 | ν₃(E) | Asymmetric Br-O Stretch[1] |
| ~794 | ν₁(A₁) | Symmetric Br-O Stretch[1] |
| ~420 | ν₂(A₁) | Symmetric O-Br-O Bend |
| ~360 | ν₄(E) | Asymmetric O-Br-O Bend |
Note: The exact peak positions may vary slightly depending on the crystalline environment and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing complementary information to Raman spectroscopy.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a small amount of Nujol (mineral oil) and placing it between two KBr or NaCl plates.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded. The sample spectrum is then measured over the mid-IR range (typically 4000-400 cm⁻¹) and ratioed against the background.
Quantitative Data: Infrared Spectroscopy of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~800 | ν₃(E) | Asymmetric Br-O Stretch |
| ~780 | ν₁(A₁) | Symmetric Br-O Stretch |
| ~420 | ν₂(A₁) | Symmetric O-Br-O Bend |
| ~360 | ν₄(E) | Asymmetric O-Br-O Bend |
Note: The IR spectrum of this compound is available in the NIST Chemistry WebBook, though detailed assignments for all peaks are not provided in the database entry.[2] The assignments above are based on the expected vibrational modes of the bromate ion.
Experimental Workflow for Vibrational Spectroscopy:
Figure 2: Workflow for Raman and FTIR analysis of this compound.
Electronic Spectroscopy: UV-Visible Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a compound. For this compound, this can be used to determine its optical band gap.
Experimental Protocol:
-
Solution Preparation: Due to the low solubility of this compound in water, preparing a solution for transmission UV-Vis can be challenging. A saturated solution can be prepared by stirring an excess of this compound powder in deionized water, followed by filtration to remove the undissolved solid.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing deionized water is used as a reference.
-
Data Acquisition: The absorbance spectrum of the saturated this compound solution is recorded over a wavelength range of approximately 200-800 nm.
Alternatively, for solid samples, diffuse reflectance spectroscopy can be employed.
-
Sample Preparation: The pure this compound powder is placed in a sample holder for diffuse reflectance measurements. Barium sulfate (B86663) or another highly reflective material is used as a reference.
-
Data Acquisition: The diffuse reflectance spectrum is recorded and can be converted to absorbance using the Kubelka-Munk function.
Quantitative Data: UV-Visible Spectroscopy of this compound
Structural Analysis: Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of a crystalline solid like this compound.
Experimental Protocol:
-
Sample Preparation: A sufficient amount of finely ground this compound powder is packed into a sample holder. The surface should be flat and level with the holder's surface.
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation, λ = 1.5406 Å) is used.
-
Data Acquisition: The diffraction pattern is recorded over a range of 2θ angles (e.g., 10-80°) with a defined step size and scan speed.
Quantitative Data: X-ray Diffraction of this compound
This compound is reported to have a tetragonal crystal structure.[3] While a complete, indexed powder diffraction pattern with relative intensities from a standard database like the JCPDS (now ICDD) was not found in the provided search results, the analysis of such a pattern would yield the following information.
| Parameter | Description |
| Crystal System | Tetragonal[3] |
| Space Group | To be determined from systematic absences in the diffraction pattern. |
| Lattice Parameters (a, c) | The dimensions of the unit cell, calculated from the positions of the diffraction peaks. |
| 2θ Peak Positions | The angles at which constructive interference of the X-rays occurs. |
| d-spacings | The interplanar distances corresponding to each diffraction peak, calculated using Bragg's Law (nλ = 2d sinθ). |
| Relative Intensities | The intensities of the diffraction peaks, which are related to the arrangement of atoms in the crystal lattice. |
Experimental Workflow for PXRD Analysis:
References
Methodological & Application
Application Notes and Protocols: The Role of Silver Ions in the Belousov-Zhabotinsky Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of silver ions as a perturbing agent in the Belousov-Zhabotinsky (BZ) oscillating chemical reaction. While silver bromate (B103136) is not a primary reagent for initiating the classic BZ reaction, the introduction of silver ions offers a powerful method for controlling and studying the reaction dynamics. This has implications for understanding complex oscillatory systems, with parallels in biological and pharmaceutical systems.
Introduction to the Belousov-Zhabotinsky Reaction
The Belousov-Zhabotinsky (BZ) reaction is a well-known example of a nonlinear chemical oscillator, where the concentrations of intermediate chemical species oscillate over time.[1][2] This reaction typically involves the oxidation of an organic substrate, such as malonic acid, by a bromate salt in an acidic solution, catalyzed by a metal ion like cerium or ferroin.[3][4] The complex mechanism involves a series of autocatalytic steps and feedback loops, leading to periodic changes in the color of the solution when a redox indicator is used.[1][5] The BZ reaction serves as a chemical model for various phenomena in chemistry, physics, and biology, including nerve impulses and cardiac arrhythmias.
Role of Silver Ions in Perturbing the BZ Reaction
Silver ions (Ag⁺) are utilized to perturb the BZ reaction primarily through their reaction with bromide ions (Br⁻), a key intermediate species that controls the reaction's oscillatory behavior. The precipitation of silver bromide (AgBr) effectively removes bromide ions from the solution.[6] This removal disrupts the delicate balance of the reaction mechanism, leading to changes in the oscillation's amplitude, period, and even quenching the oscillations altogether. The controlled introduction of silver ions can be achieved through the addition of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), or electrochemically using a silver electrode.[6][7]
Quantitative Data on Silver Ion Perturbation
The effect of silver ion concentration on the BZ reaction has been quantified in several studies. The following table summarizes key findings on how silver ions influence the oscillatory parameters.
| Parameter | Silver Ion Concentration Range (M) | Observed Effect | Reference |
| Potentiometric Oscillation Amplitude | 9.42 x 10⁻⁶ to 2.54 x 10⁻⁴ | Linear increase with increasing [Ag⁺] | [8] |
| Excitation Delay | Decreasing perturbation size | Linear increase in delay before activation | [6] |
Experimental Protocols
Two primary protocols are presented here: a standard BZ reaction and a method for introducing silver ions to study their perturbing effects.
Protocol for a Classic Belousov-Zhabotinsky Reaction
This protocol describes the preparation of a standard BZ reaction mixture that produces visible color oscillations.
Materials:
-
Solution A: 0.23 M Potassium Bromate (KBrO₃)
-
Solution B: 0.31 M Malonic Acid and 0.059 M Potassium Bromide (KBr)
-
Solution C: 0.019 M Cerium(IV) Ammonium Nitrate in 2.7 M Sulfuric Acid (H₂SO₄)
-
Solution D: 0.025 M Ferroin Sulfate (indicator)
-
Large Erlenmeyer flask (1 L)
-
Magnetic stirrer and stir bar
-
Graduated cylinders
Procedure:
-
In the 1 L Erlenmeyer flask, add 300 mL of Solution A to 300 mL of Solution B while stirring. The solution will turn amber.
-
Continue stirring until the solution becomes clear.
-
Add 300 mL of Solution C. The mixture will turn orange, and the odor of bromine may be present.
-
Wait for the orange color to fade to the yellow of the cerium solution.
-
Add 3.6 mL of Solution D (Ferroin).
-
Observe the color changes. The solution will cycle through green, purple, red, and blue. The cycle duration will lengthen over time.[9]
Protocol for Silver Ion Perturbation of the BZ Reaction
This protocol details how to introduce silver ions into an ongoing BZ reaction to observe their effect on the oscillations.
Materials:
-
Pre-prepared oscillating BZ reaction mixture (from Protocol 4.1)
-
Silver Nitrate (AgNO₃) stock solution (e.g., 0.1 M)
-
Micropipettes
-
Potentiometric setup with a platinum wire indicator electrode and a suitable reference electrode (optional, for quantitative measurements)
-
Stir plate and stir bar
Procedure:
-
Allow the BZ reaction from Protocol 4.1 to establish a stable oscillation pattern (typically after a few cycles).
-
Using a micropipette, introduce a small, known volume of the silver nitrate stock solution into the oscillating mixture while it is being stirred.
-
Observe the immediate and subsequent effects on the color oscillations. Note any changes in the period, amplitude, or cessation of oscillations.
-
For quantitative analysis, record the potential changes using the potentiometric setup. The amplitude of the potential oscillations is expected to change in response to the added silver ions.[8]
-
Repeat the experiment with different concentrations of silver nitrate to study the dose-dependent effects.
Visualizations
Experimental Workflow for a Standard BZ Reaction
Caption: Workflow for the preparation of a classic Belousov-Zhabotinsky oscillating reaction.
Logical Relationship of Silver Ion Perturbation
Caption: The mechanism of silver ion perturbation in the Belousov-Zhabotinsky reaction.
Applications and Relevance
The study of the BZ reaction and its perturbation by agents like silver ions is relevant to researchers in various fields:
-
Nonlinear Dynamics: It provides a tangible system for studying complex dynamic behaviors, including chaos and pattern formation.
-
Drug Development: The oscillatory nature of the BZ reaction can be seen as an analog for biological rhythms. Understanding how external agents (like Ag⁺) can modify these oscillations may provide insights into how drugs interact with and modulate biological oscillators, such as cardiac pacemakers or neuronal firing.
-
Analytical Chemistry: The sensitivity of the BZ reaction to certain ions has been exploited for the development of kinetic methods of analysis.[8]
By providing a controllable way to alter a complex chemical system, the silver ion perturbation of the Belousov-Zhabotinsky reaction remains a valuable tool for both fundamental and applied research.
References
- 1. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]
- 2. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]
- 3. BZ-Phenomenology [ux.uis.no]
- 4. BZ-Phenomenology [classes.engineering.wustl.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Kinetic determination of silver ion by its perturbation on Belousov-Zhabotinskii oscillating chemical reaction using potentiometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demo 13: Belousov-Zhabotinskii Reaction (classic) [www-chem.ucsd.edu]
Silver Bromate: A Versatile Oxidizing Agent in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – Silver bromate (B103136) (AgBrO₃) is emerging as a potent and selective oxidizing agent in organic synthesis, offering researchers and drug development professionals a valuable tool for a range of chemical transformations. Its efficacy in the oxidative deprotection of protecting groups and other oxidation reactions makes it a noteworthy reagent for the synthesis of complex organic molecules. These application notes provide an overview of its uses, detailed experimental protocols, and quantitative data to support its integration into synthetic workflows.
Applications in Organic Synthesis
Silver bromate has demonstrated considerable utility in several key synthetic transformations:
-
Oxidative Deprotection of Tetrahydropyranyl (THP) Ethers: A primary application of this compound is the efficient and selective conversion of THP ethers to their corresponding carbonyl compounds. This method is particularly valuable for its performance under nonaqueous and aprotic conditions.[1]
-
Oxidative Deprotection of Trimethylsilyl (TMS) Ethers: this compound, in conjunction with a Lewis acid like aluminum chloride, can effectively oxidize TMS ethers. Primary TMS ethers can be converted to their corresponding carboxylic acids, while primary and secondary benzylic TMS ethers yield their carbonyl compounds.[2]
-
Oxidation of Sulfides to Sulfoxides: While sodium bromate is commonly used, this compound also serves as an effective reagent for the selective oxidation of sulfides to sulfoxides. This transformation is crucial in the synthesis of various sulfur-containing compounds.
-
Regeneration of Carbonyl Compounds from Oximes: The conversion of oximes back to their parent carbonyl compounds is a critical step in many synthetic routes. Oxidative deoximation methods provide a valuable alternative to traditional hydrolytic methods, and bromate-based systems can be employed for this purpose.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for key applications of this compound and related bromate systems as oxidizing agents.
Table 1: Oxidative Deprotection of Tetrahydropyranyl (THP) Ethers with AgBrO₃/AlCl₃
| Substrate (THP Ether of) | Product | Yield (%) |
| 1-Octanol | Octanal | 85 |
| 2-Octanol | 2-Octanone | 90 |
| Cyclohexanol | Cyclohexanone | 92 |
| Benzyl alcohol | Benzaldehyde | 95 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 93 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 75 |
| 1-Phenylethanol | Acetophenone | 94 |
Data sourced from Mohammadpoor-Baltork & Nourozi, Synthesis, 1999, 487-490.[1]
Table 2: Oxidation of Sulfides to Sulfoxides with NaBrO₃/NH₄Cl in Aqueous Acetonitrile (B52724)
| Substrate | Product | Time (h) | Yield (%) |
| Dibenzyl sulfide (B99878) | Dibenzyl sulfoxide (B87167) | 3.5 | 90 |
| Di-n-butyl sulfide | Di-n-butyl sulfoxide | 4 | 80 |
| Thioanisole | Methyl phenyl sulfoxide | 4 | 85 |
| Diphenyl sulfide | Diphenyl sulfoxide | 5 | 88 |
Note: This table uses sodium bromate as an illustrative example of a related bromate system for this application.
Experimental Protocols
Protocol 1: General Procedure for the Oxidative Deprotection of Tetrahydropyranyl (THP) Ethers
This protocol is adapted from the work of Mohammadpoor-Baltork and Nourozi.[1]
Materials:
-
Tetrahydropyranyl ether (1 mmol)
-
This compound (AgBrO₃) (1 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (1 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of the tetrahydropyranyl ether (1 mmol) in anhydrous acetonitrile (10 mL), add this compound (1 mmol) and anhydrous aluminum chloride (1 mmol).
-
Reflux the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, filter the mixture through a short column of silica gel to remove inorganic salts.
-
Wash the silica gel with acetonitrile.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Oxidation of Sulfides to Sulfoxides
This protocol is a general representation for the oxidation of sulfides using a bromate-based system.
Materials:
-
Sulfide (1 mmol)
-
Sodium bromate (NaBrO₃) (1.2 mmol)
-
Ammonium (B1175870) chloride (NH₄Cl) (1.2 mmol)
-
Acetonitrile:Water (1:1 v/v) (10 mL)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Dichloromethane (B109758) or other suitable extraction solvent
-
Magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve the sulfide (1 mmol) in the acetonitrile:water mixture (10 mL).
-
Add sodium bromate (1.2 mmol) and ammonium chloride (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfoxide by column chromatography or recrystallization.
Reaction Mechanisms and Workflows
The oxidizing power of this compound often involves the in situ generation of reactive bromine species. The exact mechanism can be complex and substrate-dependent, but a general workflow can be conceptualized.
Caption: General workflow for oxidation using this compound.
The mechanism for the oxidative deprotection of THP ethers likely involves the coordination of the Lewis acid to the ether oxygen, followed by attack of the reactive bromate species, leading to the cleavage of the C-O bond and subsequent formation of the carbonyl group.
Caption: Proposed pathway for THP ether deprotection.
Safety Information
This compound is a strong oxidizing agent and should be handled with care.[5] It is a light and heat-sensitive white powder that is poisonous.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions should be carried out in a well-ventilated fume hood. Avoid contact with combustible materials.
For further information, please contact our technical support team.
References
- 1. Efficient and Selective Oxidative Deprotection of Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Silver and Sodium Bromates in the Presence of Aluminum Chloride [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | AgBrO4 | CID 22763417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Silver Bromate Precipitation Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precipitation titrations are a cornerstone of quantitative chemical analysis, relying on the formation of an insoluble precipitate to determine the concentration of an analyte. Argentometric titrations, which use silver nitrate (B79036) (AgNO₃) as the titrant, are the most common type of precipitation titration. They are widely employed for the determination of halides (Cl⁻, Br⁻, I⁻) and other anions that form sparingly soluble silver salts. This document provides detailed protocols for the determination of bromate (B103136) ions (BrO₃⁻) via precipitation with silver nitrate to form silver bromate (AgBrO₃), a white precipitate.
The fundamental reaction for this titration is:
Ag⁺(aq) + BrO₃⁻(aq) → AgBrO₃(s)
The successful application of this titration hinges on the accurate detection of the equivalence point, where the moles of silver nitrate added are stoichiometrically equivalent to the moles of bromate in the sample. This can be achieved through several established methods, including the Mohr, Volhard, and Fajans methods, each utilizing a different type of indicator and procedural approach. These methods have been adapted here for the specific determination of bromate.
Physicochemical Data for this compound
A summary of the key properties of the this compound precipitate is provided in the table below.
| Property | Value |
| Molar Mass | 235.77 g/mol |
| Appearance | White powder |
| Density | 5.206 g/cm³ |
| Solubility in Water | 0.167 g/100 mL at 25°C |
| Solubility Product (Ksp) | 5.38 × 10⁻⁵ at 25°C |
Experimental Protocols
Three primary methods for the argentometric titration of bromate are detailed below. The choice of method depends on factors such as the sample matrix, pH, and potential interfering ions.
Mohr's Method (Direct Titration)
The Mohr's method is a direct titration where the bromate solution is titrated with a standard solution of silver nitrate. Potassium chromate (B82759) (K₂CrO₄) is used as the indicator. After all the bromate ions have precipitated as white this compound, the first excess of silver ions reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint.[1][2]
Principle:
-
Titration Reaction: Ag⁺(aq) + BrO₃⁻(aq) → AgBrO₃(s) (white precipitate)
-
Indicator Reaction: 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s) (reddish-brown precipitate)
Conditions:
-
The titration must be performed in a neutral or slightly alkaline solution, within a pH range of 6.5 to 10.5.[3]
-
In acidic conditions (pH < 6.5), the chromate ion is converted to chromic acid, which does not form the silver chromate precipitate at the equivalence point.
-
In strongly alkaline conditions (pH > 10.5), silver hydroxide (B78521) (AgOH) may precipitate, interfering with the endpoint detection.
Protocol:
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the bromate-containing solution into a 250 mL Erlenmeyer flask.
-
pH Adjustment: If the sample is acidic, add a small amount of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is within the 7-10 range. If the sample is strongly alkaline, adjust with dilute nitric acid (HNO₃).
-
Indicator Addition: Add 1 mL of 5% (w/v) potassium chromate indicator solution to the flask. The solution will turn yellow.
-
Titration: Titrate the sample with a standardized silver nitrate (e.g., 0.1 M AgNO₃) solution from a burette. Swirl the flask continuously. A white precipitate of this compound will form.
-
Endpoint Detection: The endpoint is reached when the first permanent reddish-brown color of silver chromate persists throughout the solution upon swirling.
-
Blank Titration: To correct for the excess silver nitrate required to form a visible amount of silver chromate, perform a blank titration. Use a similar volume of distilled water and a small amount of chloride-free calcium carbonate (to simulate the white precipitate) in place of the bromate sample and titrate to the same endpoint. Subtract the blank volume from the sample titration volume.
-
Replicates: Repeat the titration at least three times to ensure precision.
Illustrative Data:
| Sample Replicate | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of AgNO₃ (mL) |
| 1 | 0.10 | 24.95 | 24.85 |
| 2 | 0.25 | 25.12 | 24.87 |
| 3 | 0.15 | 25.05 | 24.90 |
| Blank | 0.05 | 0.35 | 0.30 |
.
Caption: Workflow for bromate determination by Mohr's method.
Volhard's Method (Indirect/Back Titration)
The Volhard method is an indirect titration used to determine anions that precipitate with silver, such as bromate.[4] This method is particularly useful for acidic solutions. A known excess of standard silver nitrate solution is added to the bromate sample to precipitate all the bromate as this compound. The remaining excess silver ions are then back-titrated with a standard potassium thiocyanate (B1210189) (KSCN) solution using ferric ion (Fe³⁺) as an indicator.
Principle:
-
Precipitation: BrO₃⁻(aq) + Ag⁺(aq) (excess) → AgBrO₃(s) + Ag⁺(aq) (remaining)
-
Back Titration: Ag⁺(aq) (remaining) + SCN⁻(aq) → AgSCN(s) (white precipitate)
-
Indicator Reaction: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (reddish-brown soluble complex)
Conditions:
-
The titration must be carried out in an acidic medium (e.g., with nitric acid) to prevent the precipitation of ferric ions as hydrated oxides.[5]
Protocol:
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the bromate solution into a 250 mL Erlenmeyer flask.
-
Acidification: Add 5 mL of 6 M nitric acid (HNO₃).
-
Precipitation: Add a known excess volume of standard 0.1 M AgNO₃ solution from a pipette (e.g., 50.00 mL). Swirl the flask to ensure complete precipitation of this compound.
-
Indicator Addition: Add 1-2 mL of a saturated solution of ferric ammonium (B1175870) sulfate (B86663) (ferric alum) indicator.
-
Back Titration: Titrate the excess silver ions with a standard 0.1 M KSCN solution from a burette. The solution should be swirled vigorously. As the KSCN is added, a white precipitate of silver thiocyanate (AgSCN) will form.
-
Endpoint Detection: The endpoint is reached with the first appearance of a permanent, faint reddish-brown color, due to the formation of the [Fe(SCN)]²⁺ complex.
-
Replicates: Repeat the titration for at least two more samples to ensure accuracy.
Illustrative Data:
| Parameter | Value |
| Volume of Bromate Sample | 25.00 mL |
| Molarity of standard AgNO₃ solution | 0.1000 M |
| Volume of AgNO₃ added | 50.00 mL |
| Molarity of standard KSCN solution | 0.1025 M |
| Back Titration Data | |
| Replicate 1: Volume of KSCN used | 24.55 mL |
| Replicate 2: Volume of KSCN used | 24.60 mL |
| Replicate 3: Volume of KSCN used | 24.58 mL |
| Average Volume of KSCN | 24.58 mL |
.
Caption: Workflow for bromate determination by Volhard's method.
Fajans' Method (Adsorption Indicator)
Fajans' method uses an adsorption indicator, which is an organic dye that adsorbs onto the surface of the precipitate at or near the equivalence point, causing a color change. For the titration of bromate with silver nitrate, an indicator like eosin (B541160) can be used.
Principle: Before the equivalence point, the precipitated AgBrO₃ particles are in a solution with excess BrO₃⁻ ions. These ions are adsorbed onto the precipitate's surface, creating a negatively charged primary layer. The anionic indicator (e.g., eosin) is repelled from the surface.
After the equivalence point, there is an excess of Ag⁺ ions in the solution. These ions are adsorbed onto the precipitate's surface, creating a positively charged primary layer. This positively charged surface then attracts the anionic indicator, causing it to adsorb. The electronic structure of the adsorbed indicator is altered, resulting in a distinct color change on the surface of the precipitate.
Conditions:
-
The precipitate must form as a colloid to have a large surface area for adsorption. Dextrin (B1630399) can be added to help keep the precipitate colloidal.
-
The pH must be controlled to ensure the indicator is in its anionic form. For eosin, an acidic medium is suitable.[5]
-
The titration should be carried out in diffuse light, as silver halides (and likely this compound) are sensitive to light, which can cause decomposition and obscure the endpoint.
Protocol:
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the bromate solution into a 250 mL Erlenmeyer flask.
-
Acidification: Add a few drops of dilute acetic acid.
-
Colloid Stabilizer: Add about 1 mL of 2% dextrin solution to stabilize the colloidal precipitate.
-
Indicator Addition: Add 5-10 drops of eosin indicator solution.
-
Titration: Titrate with a standard 0.1 M AgNO₃ solution. Swirl the flask vigorously and continuously throughout the titration to promote the formation of a colloidal suspension.
-
Endpoint Detection: The endpoint is marked by a color change of the precipitate from white to a distinct pink or reddish-violet.
-
Replicates: Repeat the titration at least three times for consistency.
Illustrative Data:
| Sample Replicate | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of AgNO₃ (mL) | Endpoint Color Change |
| 1 | 0.20 | 25.35 | 25.15 | White to Pink |
| 2 | 0.10 | 25.28 | 25.18 | White to Pink |
| 3 | 0.30 | 25.51 | 25.21 | White to Pink |
.
Caption: Principle of endpoint detection in Fajans' method.
References
Application Notes and Protocols: Oxidative Deprotection of Tetrahydropyranyl Ethers Using Silver Bromate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and stability under a variety of reaction conditions. However, its removal often requires acidic conditions which may not be compatible with sensitive substrates. This document provides detailed application notes and protocols for the oxidative deprotection of tetrahydropyranyl (THP) ethers to their corresponding carbonyl compounds using a system of silver bromate (B103136) (AgBrO₃) and aluminum chloride (AlCl₃). This method, developed by Mohammadpoor-Baltork and Nourozi, offers a valuable alternative for the deprotection of THP ethers under non-aqueous and aprotic conditions, yielding aldehydes and ketones in high yields.[1]
Reaction Principle
Primary and secondary THP ethers are efficiently converted to their corresponding aldehydes and ketones upon treatment with silver bromate in the presence of a catalytic amount of aluminum chloride in refluxing acetonitrile (B52724). The reaction is characterized by high yields, typically ranging from 75% to 95%.[1] This oxidative deprotection is selective, allowing for the deprotection of THP ethers in the presence of other functional groups.
Data Presentation
The following table summarizes the quantitative data for the oxidative deprotection of various tetrahydropyranyl ethers using this compound and aluminum chloride as reported by Mohammadpoor-Baltork and Nourozi.
| Entry | Substrate (THP Ether of) | Product | Time (h) | Yield (%) |
| 1 | 4-Phenylbenzyl alcohol | 4-Phenylbenzaldehyde | 1.0 | 92 |
| 2 | Benzyl alcohol | Benzaldehyde | 0.8 | 95 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1.2 | 94 |
| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1.5 | 95 |
| 5 | 1-Phenylethanol | Acetophenone | 0.6 | 90 |
| 6 | Cyclohexanol | Cyclohexanone | 2.0 | 85 |
| 7 | 2-Octanol | 2-Octanone | 2.5 | 80 |
| 8 | 1-Heptanol | Heptanal | 3.0 | 75 |
| 9 | Cinnamyl alcohol | Cinnamaldehyde | 1.0 | 92 |
| 10 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 1.0 | 93 |
| 11 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 0.9 | 95 |
| 12 | Diphenylmethanol | Benzophenone | 0.6 | 92 |
Experimental Protocols
General Procedure for the Oxidative Deprotection of Tetrahydropyranyl Ethers:
Materials:
-
Tetrahydropyranyl ether (1 mmol)
-
This compound (AgBrO₃) (0.236 g, 1 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (0.04 g, 0.3 mmol)
-
Anhydrous acetonitrile (CH₃CN) (15 mL)
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Eluent for TLC (e.g., Hexane/Ethyl Acetate, 10:1)
Protocol:
-
To a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the tetrahydropyranyl ether (1 mmol).
-
Add anhydrous acetonitrile (15 mL) to dissolve the substrate.
-
To the resulting solution, add this compound (0.236 g, 1 mmol) and anhydrous aluminum chloride (0.04 g, 0.3 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., Hexane/Ethyl Acetate, 10:1).
-
Upon completion of the reaction (typically between 0.6 to 3 hours, see Data Presentation table for specific examples), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble materials.
-
The filtrate can be further purified by standard methods such as column chromatography on silica gel to afford the pure carbonyl compound.
Visualizations
Logical Relationship of the Transformation
Caption: Transformation of a THP ether to a carbonyl compound.
Experimental Workflow
Caption: Step-by-step workflow for the deprotection protocol.
References
Application Notes and Protocols for the Analytical Determination of Bromate Using Silver Ions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of bromate (B103136) in various matrices, with a specific focus on methods employing silver ions. The methodologies outlined are suitable for implementation in research, quality control, and drug development settings.
Argentometric Titration for Bromate Determination (Mohr's Method Adaptation)
Argentometric titration, a classic and reliable method, can be adapted for the determination of bromate. This protocol is based on the precipitation of silver bromate (AgBrO₃), which is sparingly soluble. The endpoint is detected using potassium chromate (B82759) as an indicator, which forms a reddish-brown silver chromate (Ag₂CrO₄) precipitate after all the bromate has reacted with the silver ions.
Experimental Protocol
1. Reagents and Preparation:
-
Standard Silver Nitrate (B79036) (AgNO₃) Solution (0.1 N): Accurately weigh 16.987 g of analytical grade AgNO₃, dissolve it in deionized water, and dilute to 1000 mL in a volumetric flask. Store in a dark amber bottle.
-
Potassium Chromate Indicator (K₂CrO₄) Solution (5% w/v): Dissolve 5 g of K₂CrO₄ in 100 mL of deionized water.
-
Sample Solution: Prepare a known volume of the sample containing bromate. The solution should be neutral or slightly alkaline (pH 7-10) to prevent the formation of silver hydroxide (B78521) at high pH or dichromate at low pH.[1][2]
2. Titration Procedure:
-
Pipette a known volume (e.g., 25 mL) of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 1 mL of the 5% potassium chromate indicator solution. The solution will turn yellow.
-
Titrate with the standard 0.1 N AgNO₃ solution from a burette, swirling the flask continuously.
-
As the silver nitrate is added, a white precipitate of this compound will form.
-
The endpoint is reached when the first permanent reddish-brown color of silver chromate appears and persists upon swirling.[1][3]
-
Record the volume of AgNO₃ solution used.
-
Perform a blank titration using deionized water instead of the sample to account for any impurities.
3. Calculation: The concentration of bromate in the sample can be calculated using the following formula:
Where:
-
V_sample = Volume of AgNO₃ used for the sample titration (mL)
-
V_blank = Volume of AgNO₃ used for the blank titration (mL)
-
N_AgNO3 = Normality of the AgNO₃ solution
-
V_aliquot = Volume of the sample aliquot taken for titration (mL)
Logical Relationship of Mohr's Method
Caption: Logical workflow for bromate determination using Mohr's method.
Spectrophotometric Determination using Silver Nanoparticles (AgNPs)
This method leverages the catalytic activity of silver nanoparticles on the oxidation of an organic dye by bromate. The rate of discoloration of the dye is proportional to the bromate concentration and can be monitored spectrophotometrically. This technique offers high sensitivity for trace-level bromate determination.[4]
Experimental Protocol
1. Reagents and Preparation:
-
Silver Nanoparticle (AgNP) Colloid: Synthesize AgNPs by reducing silver nitrate (AgNO₃) with sodium borohydride (B1222165) (NaBH₄) in the presence of a stabilizer like sodium citrate (B86180) or chitosan. The resulting colloid should exhibit a characteristic surface plasmon resonance peak, typically around 418-420 nm.[4]
-
Indicator Dye Solution: Prepare a solution of a suitable dye such as Acid Red 14 or Carmoisine.[4] The concentration will depend on the specific dye and desired absorbance range.
-
Potassium Bromate (KBrO₃) Standard Solutions: Prepare a series of standard solutions of KBrO₃ in deionized water covering the expected concentration range of the samples.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the reaction. The specific buffer will depend on the chosen dye and reaction conditions.
2. Spectrophotometric Measurement:
-
In a cuvette, mix a defined volume of the sample or standard solution, the AgNP colloid, and the indicator dye solution.
-
Initiate the reaction by adding the buffer solution.
-
Immediately start monitoring the decrease in absorbance of the dye at its maximum absorption wavelength (e.g., 516 nm for Carmoisine) over a fixed period using a UV-Vis spectrophotometer.[4]
-
The rate of the reaction (change in absorbance per unit time) is proportional to the bromate concentration.
-
Construct a calibration curve by plotting the reaction rate against the concentration of the bromate standards.
-
Determine the concentration of bromate in the samples from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Limit | 1 µg/g | [4] |
| Linear Range | 1 - 5 µg/g | [4] |
| Wavelength (λmax) | 516 nm (Carmoisine) | [4] |
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for spectrophotometric bromate analysis using AgNPs.
Ion Chromatography with Silver Cartridge Pretreatment
For the analysis of bromate in matrices with high chloride concentrations, such as drinking water, ion chromatography (IC) is a powerful technique. However, chloride can interfere with the detection of bromate. A silver-based cartridge is used as a sample pretreatment step to selectively remove chloride ions.[5]
Experimental Protocol
1. Reagents and Materials:
-
Silver Cartridge: A solid-phase extraction (SPE) cartridge containing a silver-based sorbent (e.g., On-Guard Ag).
-
Eluent for IC: A suitable eluent for the separation of bromate on an anion-exchange column, such as a carbonate/bicarbonate or hydroxide solution.
-
Bromate Standard Solutions: Prepare a series of bromate standards in deionized water.
-
Sample: The water sample to be analyzed.
2. Sample Pretreatment:
-
Condition the silver cartridge according to the manufacturer's instructions, typically by passing deionized water through it.
-
Pass a known volume of the sample through the conditioned silver cartridge. The silver ions in the cartridge will react with chloride ions in the sample to form insoluble silver chloride (AgCl), effectively removing them from the sample matrix.
-
Collect the eluate, which is now free of chloride interference.
3. Ion Chromatography Analysis:
-
Inject the pretreated sample into the ion chromatograph.
-
Separate the anions on a suitable anion-exchange column (e.g., Dionex IonPac AS9-HC).[6]
-
Detect the separated bromate using a conductivity detector, often with suppression to enhance sensitivity.[6]
-
Quantify the bromate concentration by comparing the peak area of the sample to a calibration curve generated from the bromate standards.
Quantitative Data Summary for IC Methods
| Method | Detection Limit (MDL) | Practical Quantification Level (PQL) | Reference |
| EPA Method 300.1 (IC-Conductivity) | <1.5 µg/L | ~5 µg/L | [5] |
| EPA Method 317.0 (IC-UV/Vis) | <0.2 µg/L | As low as 1 µg/L | [5] |
| EPA Method 328.1 (IC-ICP-MS) | 0.3 µg/L | As low as 1 µg/L | [5] |
Signaling Pathway for Chloride Removal
Caption: Pathway for chloride removal using a silver cartridge.
Electrochemical Determination with Silver-Modified Electrodes
Electrochemical sensors offer a rapid and sensitive approach for bromate determination. Modifying electrode surfaces with silver nanoparticles or other silver-based materials can enhance the electrocatalytic reduction of bromate, leading to improved sensor performance.
Experimental Protocol
1. Electrode Preparation:
-
Bare Electrode: Start with a base electrode material such as a glassy carbon electrode (GCE).
-
Modification: Modify the electrode surface with a silver-based material. This can be achieved through various methods like electrodeposition of silver, drop-casting a suspension of silver nanoparticles, or incorporating silver into a composite material (e.g., with graphene or conducting polymers).
2. Electrochemical Measurement:
-
Immerse the silver-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into an electrochemical cell containing the sample or standard solution in a suitable supporting electrolyte.
-
Perform electrochemical measurements using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry.
-
For quantitative analysis, record the reduction peak current of bromate. The peak current will be proportional to the bromate concentration.
-
Construct a calibration curve by plotting the peak current against the concentration of bromate standards.
-
Determine the bromate concentration in the samples from the calibration curve.
Quantitative Data Summary for Electrochemical Methods
| Electrode Modification | Technique | Detection Limit (LOD) | Linear Range (LDR) | Reference |
| Not specified with silver | Amperometry | 1.1 nM | 0.01 - 20 µM | [7][8] |
| FeP/MWCNT | Amperometry | 0.6 µM | 2 - 150 µM | [7] |
| Pd/MWCNT | Chronoamperometry | - | 0.1 - 40 mM | [8] |
Note: The table includes data for various modified electrodes to provide context for the performance of electrochemical sensors for bromate. Specific data for silver-modified electrodes would depend on the exact modification protocol.
Experimental Workflow for Electrochemical Analysis
Caption: Workflow for electrochemical determination of bromate.
References
Application Notes and Protocols: Silver Bromide as a Precursor in the Two-Step Synthesis of Silver-Based Nanoparticles
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of silver nanoparticles (AgNPs) with controlled size and morphology is crucial for their diverse applications in catalysis, antimicrobial agents, and drug delivery. While various silver salts are commonly used as precursors, this document focuses on a two-step methodology involving the formation and subsequent reduction of a silver halide intermediate, specifically silver bromide (AgBr), to produce metallic silver nanoparticles. This approach offers a pathway to control the final nanoparticle characteristics by manipulating the initial formation of the silver bromide colloid.
I. Synthesis of Silver Nanoparticles via a Two-Step Reduction of Silver Bromide
This method involves the initial precipitation of silver bromide nanoparticles, followed by their chemical reduction to form metallic silver nanoparticles.[1][2][3]
Experimental Workflow
Caption: Workflow for the two-step synthesis of silver nanoparticles.
Protocol 1: Synthesis of Silver Nanoparticles
This protocol is adapted from a two-step preparation method where silver bromide nanoparticles are first synthesized and then reduced.[1][2]
Materials:
-
Silver nitrate (AgNO₃)
-
Potassium bromide (KBr)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
Step 1: Preparation of Silver Bromide (AgBr) Nanoparticle Dispersion
-
Prepare a stock solution of silver nitrate (e.g., 0.01 M) in deionized water.
-
Prepare a stock solution of potassium bromide (e.g., 0.01 M) in deionized water.
-
In a clean flask, place a specific volume of the AgNO₃ solution.
-
While vigorously stirring, rapidly add a stoichiometric or excess amount of the KBr solution to the AgNO₃ solution. The KBr/AgNO₃ molar ratio can be varied to control the size of the AgBr nanoparticles.[1][2]
-
A colloidal dispersion of silver bromide nanoparticles will form.
Step 2: Reduction of Silver Bromide to Silver Nanoparticles
-
Prepare a fresh solution of sodium borohydride (e.g., 0.02 M) in deionized water. It is recommended to keep this solution cold in an ice bath to minimize decomposition.[4]
-
While stirring the prepared silver bromide nanoparticle dispersion, add the sodium borohydride solution dropwise.
-
The reduction of AgBr to metallic Ag nanoparticles is indicated by a color change in the solution, often to a yellowish-brown hue.
-
Continue stirring for a designated period (e.g., 30 minutes) to ensure the completion of the reduction reaction.
Data Presentation: Influence of KBr/AgNO₃ Ratio on Nanoparticle Size
The size of the resulting silver nanoparticles is influenced by the initial size of the silver bromide nanoparticles, which can be controlled by the molar ratio of the precursors.[2]
| KBr/AgNO₃ Molar Ratio | Resulting AgNP Size (nm) | Reference |
| 2 | ~50 | [2] |
| 5 | ~40 | [2] |
| 10 | ~35 | [2] |
| 20 | ~30 | [2] |
| 50 | ~29 | [2] |
II. Application in Catalysis: Reduction of 4-Nitrophenol (B140041)
Silver nanoparticles are effective catalysts for various chemical reactions, including the reduction of nitrophenols, which are common environmental pollutants.[3]
Protocol 2: Catalytic Reduction of 4-Nitrophenol
Materials:
-
Synthesized silver nanoparticle dispersion
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
In a quartz cuvette, mix a solution of 4-nitrophenol and a freshly prepared solution of sodium borohydride. The solution will turn yellow due to the formation of the 4-nitrophenolate (B89219) ion.
-
Record the initial UV-Vis spectrum of the solution. The peak for 4-nitrophenolate is typically around 400 nm.
-
Add a small volume of the synthesized silver nanoparticle dispersion to the cuvette and immediately start recording UV-Vis spectra at regular time intervals (e.g., every 30 seconds).
-
The progress of the reaction is monitored by the decrease in the absorbance peak of 4-nitrophenolate and the appearance of a new peak for 4-aminophenol (B1666318) (around 300 nm).[5]
Data Presentation: Catalytic Activity
The catalytic activity can be quantified by the apparent rate constant (k_app), which is determined from the slope of the linear plot of ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance.
| Catalyst (AgNPs synthesized in the presence of) | Average AgNP Size (nm) | Apparent Rate Constant (k_app) (s⁻¹) | Reference |
| SDS (Sodium dodecyl sulfate) | 5-10 | Data not explicitly provided, but noted as highly effective. | [3] |
| Tween 80 | 10-15 | Data not explicitly provided, but noted as effective. | [3] |
| Gelatin | 15-25 | Data not explicitly provided, but noted as less effective than SDS/Tween 80. | [3] |
| Casein | 20-30 | Data not explicitly provided, but noted as less effective than SDS/Tween 80. | [3] |
III. Application in Drug Development: Antimicrobial Properties
Silver nanoparticles exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, making them promising candidates for the development of new antimicrobial agents.[6][7]
Antimicrobial Signaling and Mechanism of Action
The antimicrobial effects of silver nanoparticles are multifaceted and involve several mechanisms.[6][7][8]
Caption: Antimicrobial mechanisms of silver nanoparticles.
Key Mechanisms:
-
Cell Membrane Disruption: Silver nanoparticles can anchor to and penetrate the bacterial cell wall, leading to increased membrane permeability and ultimately cell lysis.[6]
-
Release of Silver Ions: AgNPs gradually release silver ions (Ag⁺), which are highly reactive and can interact with sulfur-containing proteins in the cell membrane and cytoplasm, leading to their inactivation.[6]
-
Generation of Reactive Oxygen Species (ROS): Silver nanoparticles can catalyze the production of ROS, which induce oxidative stress, leading to damage of cellular components like DNA, lipids, and proteins.
-
Interference with DNA Replication and Protein Synthesis: Silver ions can bind to DNA, preventing its replication, and can also denature ribosomes, thereby inhibiting protein synthesis.[6]
The multifaceted mechanism of action is a key advantage, as it is more difficult for bacteria to develop resistance compared to conventional antibiotics that often have a single target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 8. Frontiers | Silver nanoparticles as next-generation antimicrobial agents: mechanisms, challenges, and innovations against multidrug-resistant bacteria [frontiersin.org]
Application Notes and Protocols: Laboratory Preparation of High-Purity Silver Bromate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of high-purity silver bromate (B103136) (AgBrO₃) in a laboratory setting. The protocol details a robust method based on the precipitation reaction between silver nitrate (B79036) and potassium bromate, followed by a critical recrystallization step to ensure high purity. This guide includes detailed experimental procedures, quantitative data, safety precautions, and visual workflows to assist researchers in obtaining a high-quality product suitable for various scientific applications.
Physicochemical Data
Quantitative data for silver bromate is summarized below. This information is crucial for calculating yields, preparing solutions, and understanding the compound's behavior during purification.
| Property | Value | Reference(s) |
| Chemical Formula | AgBrO₃ | [1] |
| Molar Mass | 235.77 g/mol | [2] |
| Appearance | White tetragonal crystals | [1] |
| Density | 5.206 g/mL at 25 °C | [1] |
| Solubility in Water | 0.193 g / 100 g solution at 25 °C 1.325 g / 100 g solution at 90 °C | [1] |
| Solubility Product (Ksp) | pKsp = 4.27 | [1] |
Synthesis and Purification Workflow
The overall process involves the synthesis of crude this compound via precipitation, followed by purification through recrystallization to achieve a high-purity final product.
Caption: A flowchart illustrating the synthesis and purification of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of high-purity this compound.
3.1. Principle
High-purity this compound is synthesized by a precipitation reaction between aqueous solutions of silver nitrate (AgNO₃) and potassium bromate (KBrO₃).[3] this compound, being sparingly soluble in water, precipitates out of the solution. The primary impurity, potassium nitrate (KNO₃), remains in the aqueous phase and is largely removed during initial filtration. Subsequent purification is achieved by recrystallization, a technique that exploits the increased solubility of this compound in water at higher temperatures to remove trapped impurities.[1][4]
Caption: Chemical equation for the synthesis of this compound.
3.2. Materials and Reagents
-
Silver Nitrate (AgNO₃), ACS grade or higher
-
Potassium Bromate (KBrO₃), ACS grade or higher
-
Deionized or distilled water
-
Beakers (250 mL, 500 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Heating plate
-
Büchner funnel and filter flask
-
Whatman filter paper (or equivalent)
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Desiccator with desiccant
-
Analytical balance
3.3. Protocol 1: Synthesis of Crude this compound
-
Reagent Preparation:
-
Weigh 17.0 g (0.10 mol) of silver nitrate and dissolve it in 150 mL of deionized water in a 500 mL beaker.
-
In a separate 250 mL beaker, weigh 16.7 g (0.10 mol) of potassium bromate and dissolve it in 150 mL of deionized water. Gentle heating may be required to fully dissolve the potassium bromate. Ensure the solution cools to room temperature before proceeding.
-
-
Precipitation:
-
Place the beaker containing the silver nitrate solution on a magnetic stirrer and begin stirring.
-
Slowly add the potassium bromate solution to the silver nitrate solution over approximately 10-15 minutes. A dense, white precipitate of this compound will form immediately.
-
Continue stirring the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper for vacuum filtration.
-
Turn on the vacuum and wet the filter paper with a small amount of deionized water.
-
Pour the this compound slurry into the funnel.
-
Wash the collected precipitate in the funnel with three portions of 50 mL of cold deionized water to remove the soluble potassium nitrate impurity.
-
Allow the crude product to be pulled dry on the filter for 15-20 minutes.
-
3.4. Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Transfer the crude this compound from the filter paper to a clean 500 mL beaker.
-
Add approximately 150-200 mL of deionized water. The amount should be just enough to form a slurry.
-
Gently heat the mixture on a hot plate with stirring. Bring the solution to a near-boil (around 90-95°C) until all the this compound has dissolved.[1] Avoid vigorous boiling. If any solid impurities remain, perform a hot filtration.
-
-
Crystallization:
-
Once dissolved, cover the beaker with a watch glass and remove it from the heat.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]
-
Once at room temperature, place the beaker in an ice-water bath for at least one hour to maximize the yield of recrystallized product.
-
-
Isolation of Pure Product:
-
Collect the purified crystals by vacuum filtration using a clean Büchner funnel and filter paper.
-
Wash the crystals with two small portions of ice-cold deionized water to rinse away any remaining soluble impurities without significantly re-dissolving the product.
-
Press the crystals dry on the funnel and then transfer them to a clean, pre-weighed watch glass.
-
-
Drying:
-
Place the watch glass with the product in a desiccator under vacuum.
-
Dry the this compound to a constant weight. This may take several hours to overnight. The final product should be a fine, white crystalline powder.
-
3.5. Purity Assessment
The purity of the synthesized this compound can be determined using established analytical methods. Potentiometric titration is a highly accurate method where a solution of the product is titrated against a standardized solution of potassium bromide or sodium chloride.[5][6] Instrumental methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) can also be used for trace metal analysis to confirm purity.[7][8]
Safety and Handling
-
Silver Nitrate (AgNO₃): Is a strong oxidizing agent and is corrosive. It will cause burns and stain skin, clothing, and surfaces black upon exposure to light. Always wear gloves, safety glasses, and a lab coat when handling.
-
Potassium Bromate (KBrO₃): Is a strong oxidizing agent and a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.
-
This compound (AgBrO₃): Is an oxidizing agent. Keep away from combustible materials as contact may cause fire.[1] It is also toxic and irritating to the eyes, respiratory system, and skin.[1] Handle with appropriate personal protective equipment.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Silver-containing waste should typically be collected in a designated hazardous waste container.
References
- 1. chembk.com [chembk.com]
- 2. Solved The solubility of this compound (AgBrO3) in | Chegg.com [chegg.com]
- 3. Sciencemadness Discussion Board - bromate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. metrohm.com [metrohm.com]
- 6. Silver Assaying Using the Silver Titration Process [he.agmetals.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
Silver-Catalyzed Decarboxylative Bromination: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for silver-catalyzed decarboxylative bromination methods. This novel approach offers a mild and efficient alternative to traditional Hunsdiecker reactions for the synthesis of alkyl bromides from readily available aliphatic carboxylic acids.
This method, developed by Tan, Song, Wang, et al., utilizes a silver(I) catalyst in conjunction with a brominating agent to achieve decarboxylative bromination under gentle conditions, avoiding the need for harsh reagents or photolytic activation.[1][2] The reaction demonstrates broad substrate scope and excellent functional group tolerance, making it a valuable tool in organic synthesis and drug discovery.
Core Concepts and Advantages
The silver-catalyzed decarboxylative bromination represents a significant advancement over classic Hunsdiecker and related reactions, which often require stoichiometric silver salts, toxic heavy metals like mercury or lead, or harsh reaction conditions.[3] The catalytic use of silver, combined with the mild brominating agent dibromoisocyanuric acid, offers several key advantages:
-
Mild Reaction Conditions: The reaction proceeds efficiently without the need for high temperatures or harsh bases.[1]
-
Catalytic Silver: Employs a catalytic amount of a silver(I) complex, reducing cost and environmental impact.[1]
-
Broad Substrate Scope: Effectively converts a wide range of secondary, tertiary, benzylic, and allylic aliphatic carboxylic acids into their corresponding bromides.[1] Primary carboxylic acids can also be converted, albeit at elevated temperatures.[1]
-
Excellent Functional Group Tolerance: The method is compatible with a variety of functional groups, including esters, ketones, amides, and halides, making it suitable for late-stage functionalization of complex molecules.[1]
-
Operational Simplicity: The reaction is straightforward to set up and perform, requiring standard laboratory equipment.
Aromatic carboxylic acids are generally unreactive under these conditions, allowing for chemoselective bromination of aliphatic acids in molecules containing both moieties.[1]
Reaction Mechanism
The proposed mechanism for the silver-catalyzed decarboxylative bromination involves an oxidative radical pathway with Ag(I) and Ag(II) intermediates.[4]
Caption: Proposed catalytic cycle for silver-catalyzed decarboxylative bromination.
The catalytic cycle is initiated by the oxidation of the Ag(I) complex by dibromoisocyanuric acid (DBIA) to generate a reactive Ag(II)-Br intermediate. Ligand exchange with the carboxylic acid substrate forms an Ag(II)-carboxylate species. This intermediate then undergoes decarboxylation to release CO2 and form an alkyl radical. The alkyl radical subsequently abstracts a bromine atom, likely from another molecule of DBIA or the Ag(II)-Br intermediate, to yield the final alkyl bromide product and regenerate the active Ag(I) catalyst.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the silver-catalyzed decarboxylative bromination of various aliphatic carboxylic acids.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol %) | Brominating Agent (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ag(Phen)₂OTf (5) | DBIA (1.0) | DCE | 60 | 75 |
| 2 | Ag(Phen)₂OTf (2.5) | DBIA (1.0) | DCE | 60 | 82 |
| 3 | Ag(Phen)₂OTf (2.5) | DBIA (0.8) | DCE | 60 | 88 |
| 4 | Ag(Phen)₂OTf (2.5) | DBIA (0.8) | CH₃CN | 60 | 71 |
| 5 | Ag(Phen)₂OTf (2.5) | DBIA (0.8) | Toluene | 60 | 65 |
Reaction conditions: Carboxylic acid (0.2 mmol), catalyst, brominating agent, and solvent (2.0 mL) were stirred for 12 h. Yields were determined by GC analysis.
Table 2: Substrate Scope and Yields
| Entry | Carboxylic Acid Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Adamantanecarboxylic acid | 1-Bromoadamantane | 60 | 12 | 95 |
| 2 | Cyclohexanecarboxylic acid | Bromocyclohexane | 60 | 12 | 85 |
| 3 | 4-tert-Butylcyclohexanecarboxylic acid | 1-Bromo-4-tert-butylcyclohexane | 60 | 12 | 89 (cis/trans = 1:3) |
| 4 | Phenylacetic acid | Benzyl bromide | 60 | 12 | 78 |
| 5 | 3-Phenylpropionic acid | (2-Bromoethyl)benzene | 80 | 24 | 65 |
| 6 | Ibuprofen | 1-(1-Bromoethyl)-4-isobutylbenzene | 60 | 12 | 82 |
| 7 | Levulinic acid | 3-Bromobutan-2-one | 60 | 12 | 75 |
| 8 | 5-Benzoylpentanoic acid | 4-Benzoyl-1-bromobutane | 80 | 24 | 71 |
| 9 | Dodecanoic acid | 1-Bromoundecane | 80 | 24 | 55 |
Reaction conditions: Carboxylic acid (0.2 mmol), Ag(Phen)₂OTf (2.5 mol %), DBIA (0.8 equiv.), DCE (2.0 mL). Yields of isolated products.
Experimental Protocols
General Procedure for Silver-Catalyzed Decarboxylative Bromination
Caption: General experimental workflow for the silver-catalyzed decarboxylative bromination.
Materials:
-
Aliphatic carboxylic acid
-
Silver(I) bis(1,10-phenanthroline) trifluoromethanesulfonate (B1224126) (Ag(Phen)₂OTf)
-
Dibromoisocyanuric acid (DBIA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Silica gel for chromatography
Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aliphatic carboxylic acid (0.2 mmol, 1.0 equivalent), Ag(Phen)₂OTf (0.005 mmol, 2.5 mol %), and dibromoisocyanuric acid (0.16 mmol, 0.8 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Place the reaction tube in a preheated oil bath and stir the mixture at the appropriate temperature (typically 60 °C for secondary, tertiary, benzylic, and allylic acids, and 80 °C for primary acids).
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate (approximately 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure alkyl bromide.
Safety Precautions:
-
Dibromoisocyanuric acid is a strong oxidizing agent and should be handled with care.
-
1,2-Dichloroethane is a toxic and flammable solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
These protocols and data provide a comprehensive guide for the application of silver-catalyzed decarboxylative bromination in a research setting. The mild conditions and broad applicability of this method make it a powerful synthetic tool for the preparation of a wide range of alkyl bromides.
References
- 1. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 2. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 4. Collection - Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids - Organic Letters - Figshare [acs.figshare.com]
Application Notes and Protocols: Potentiometric Determination of Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potentiometric titration is a highly accurate and reliable analytical technique used to determine the concentration of a specific ion in a solution. This method is particularly valuable in pharmaceutical analysis, environmental monitoring, and quality control processes where precise quantification is critical. The determination of bromide ions (Br⁻) is a common requirement, and potentiometric titration offers a robust solution.
This application note details the protocol for the potentiometric determination of bromide ions. While the use of silver bromate (B103136) (AgBrO₃) as a titrant is not a widely documented standard procedure, the underlying principle of precipitating bromide with silver ions (Ag⁺) is well-established. The standard and most common method, which will be detailed here, employs a standardized solution of silver nitrate (B79036) (AgNO₃) as the titrant. The endpoint of the titration is detected by monitoring the change in potential of a silver electrode immersed in the sample solution. This change in potential is proportional to the change in the concentration of silver ions.
The reaction governing this titration is the precipitation of silver bromide (AgBr), a sparingly soluble salt:
Ag⁺(aq) + Br⁻(aq) → AgBr(s)
The potential of the silver electrode is measured against a reference electrode, and a sharp change in potential occurs at the equivalence point, where all the bromide ions have been precipitated by the silver ions.
Principle of the Method
In this precipitation titration, a solution containing bromide ions is titrated with a standard solution of silver nitrate.[1] The potential of a silver indicator electrode is dependent on the concentration of silver ions in the solution.[2] As the silver nitrate solution is added, silver bromide precipitates. The concentration of silver ions remains low until all the bromide has been precipitated. Near the equivalence point, a small addition of the titrant causes a large change in the silver ion concentration, resulting in a sharp change in the cell potential. This inflection point in the titration curve corresponds to the equivalence point of the titration.[1]
Experimental Protocols
This section provides a detailed methodology for the potentiometric determination of bromide using a standard solution of silver nitrate.
Apparatus
-
Potentiometer or autotitrator with a high-impedance input
-
Silver indicator electrode[1]
-
Double-junction reference electrode (e.g., calomel (B162337) or Ag/AgCl with a potassium nitrate salt bridge to prevent chloride contamination)[1]
-
Burette (manual or automated), 25 mL or 50 mL
-
Magnetic stirrer and stir bar
-
Beakers (150 mL or 250 mL)
-
Volumetric flasks and pipettes for standard solution preparation
Reagents
-
Standard Silver Nitrate Solution (0.1 M AgNO₃): Accurately weigh approximately 16.987 g of primary standard grade silver nitrate, dissolve it in deionized water, and dilute to 1000.0 mL in a volumetric flask. Store in a dark bottle.
-
Bromide Sample Solution: Prepare a solution of the sample containing an unknown concentration of bromide ions. The concentration should be such that a reasonable volume of titrant (e.g., 10-25 mL) is required.
-
Ionic Strength Adjustment (ISA) Solution (if required): A solution of an inert electrolyte, such as 1 M potassium nitrate (KNO₃), can be added to maintain a constant ionic strength throughout the titration.
-
Deionized Water
Procedure
-
Instrument Setup:
-
Connect the silver indicator electrode and the reference electrode to the potentiometer.
-
Calibrate the potentiometer according to the manufacturer's instructions.
-
Rinse the burette with the standard 0.1 M AgNO₃ solution and then fill it.
-
-
Sample Preparation:
-
Pipette a known volume (e.g., 50.00 mL) of the bromide sample solution into a 250 mL beaker.
-
Add a magnetic stir bar.
-
Place the beaker on the magnetic stirrer.
-
-
Titration:
-
Immerse the tips of the silver and reference electrodes into the sample solution, ensuring they do not touch the stir bar.
-
Begin stirring at a moderate, constant speed.
-
Record the initial potential (in millivolts).
-
Add the AgNO₃ titrant in small increments (e.g., 1.0 mL). After each addition, allow the potential to stabilize and record the burette reading and the potential.
-
As the potential begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or even smaller) to accurately determine the endpoint.[1]
-
Continue adding titrant in small increments through the region of the steepest potential change.
-
Once the potential change becomes smaller again, continue with larger increments for a few more readings beyond the endpoint.
-
-
Endpoint Determination:
-
The equivalence point is the volume of AgNO₃ solution corresponding to the steepest part of the titration curve (potential vs. volume).
-
This can be determined more accurately by plotting the first derivative (ΔE/ΔV vs. average volume) or the second derivative (Δ²E/ΔV² vs. average volume) of the titration data. The peak of the first derivative curve or the zero crossing of the second derivative curve corresponds to the equivalence point.
-
Calculations
The concentration of bromide in the original sample can be calculated using the following formula:
C_Br⁻ = (V_AgNO₃ × C_AgNO₃) / V_sample
Where:
-
C_Br⁻ is the concentration of bromide in the sample solution (mol/L).
-
V_AgNO₃ is the volume of the silver nitrate solution at the equivalence point (L).
-
C_AgNO₃ is the molar concentration of the standard silver nitrate solution (mol/L).
-
V_sample is the initial volume of the bromide sample solution (L).
Data Presentation
The following table presents representative data from a potentiometric titration of a bromide sample with 0.1 M AgNO₃.
| Volume of 0.1 M AgNO₃ (mL) | Potential (mV) | ΔE (mV) | ΔV (mL) | ΔE/ΔV (mV/mL) |
| 0.00 | -150.0 | - | - | - |
| 5.00 | -145.2 | 4.8 | 5.00 | 0.96 |
| 10.00 | -139.8 | 5.4 | 5.00 | 1.08 |
| 15.00 | -132.1 | 7.7 | 5.00 | 1.54 |
| 18.00 | -125.3 | 6.8 | 3.00 | 2.27 |
| 19.00 | -119.5 | 5.8 | 1.00 | 5.80 |
| 19.50 | -112.0 | 7.5 | 0.50 | 15.0 |
| 19.80 | -100.2 | 11.8 | 0.30 | 39.3 |
| 20.00 | -50.5 | 49.7 | 0.20 | 248.5 |
| 20.20 | 5.6 | 56.1 | 0.20 | 280.5 |
| 20.50 | 45.8 | 40.2 | 0.30 | 134.0 |
| 21.00 | 75.3 | 29.5 | 0.50 | 59.0 |
| 22.00 | 98.7 | 23.4 | 1.00 | 23.4 |
| 25.00 | 125.1 | 26.4 | 3.00 | 8.80 |
Note: The equivalence point in this example is at 20.00 mL, where the largest change in potential per unit volume of titrant is observed.
Experimental Workflow
Caption: Workflow for the potentiometric determination of bromide.
References
Application Notes and Protocols for Bromate Analysis in Environmental Water Samples
Introduction
While the direct application of silver bromate (B103136) as an analytical reagent in environmental water analysis is not a standard or documented practice, the analysis of bromate (BrO₃⁻) itself is of significant importance. Bromate is a disinfection byproduct (DBP) that can form when water containing bromide is treated with ozone.[1][2] Classified as a potential human carcinogen by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA), monitoring bromate levels in drinking water is crucial for public health.[3][4][5] Regulatory bodies like the U.S. EPA and the European Commission have set a maximum contaminant level (MCL) of 10 µg/L for bromate in drinking water.[1]
Silver compounds, though not silver bromate, play a critical role in the accurate analysis of bromate. Specifically, silver cartridges are often employed during sample pretreatment to remove chloride ions, which can interfere with the chromatographic analysis of bromate.[4]
These application notes provide an overview of the standard methods for bromate determination in water samples, detailing the experimental protocols and the function of silver in ensuring analytical accuracy.
Quantitative Data Presentation
The following tables summarize the performance of various analytical methods for the determination of bromate in water.
Table 1: Performance of Ion Chromatography (IC) Methods for Bromate Analysis
| Method | Detection Limit (µg/L) | Limit of Quantification (µg/L) | Concentration Range (µg/L) | Reference |
| IC with Suppressed Conductivity (EPA 300.0 Part B) | 20 | - | - | [1] |
| IC with Suppressed Conductivity (EPA 300.1) | <1.5 | ~5 | - | [4] |
| IC with Post-Column Reaction & UV/Vis Detection (EPA 317.0) | <0.2 | 1 | 0.9 - 200 | [4][6] |
| IC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | 0.3 | 1 | - | [4] |
| IC-MS/MS | - | 0.2 | - | |
| UPLC-ESI-MS | 0.03 | 0.1 | - | [7][8] |
Table 2: Recovery and Precision Data for Bromate Analysis in Drinking Water (EPA Method 321.8) [9]
| Native Bromate Concentration (µg/L) | % Relative Standard Deviation (Native) | Fortified Concentration (µg/L) | Average % Recovery | % Relative Standard Deviation (Fortified) |
| < MDL | - | 25 | 100.4 | 2.8 |
| 1.5 | 11.0 | 25 | 102.8 | 1.8 |
| 2.1 | 6.8 | 25 | 100.8 | 3.6 |
| 2.2 | 11.5 | 25 | 102.0 | 3.2 |
| 4.6 | 4.8 | 25 | 101.2 | 2.1 |
| 5.8 | 3.9 | 25 | 102.0 | 2.1 |
MDL = Method Detection Limit
Experimental Protocols
Protocol 1: Determination of Bromate in Drinking Water by Ion Chromatography with Suppressed Conductivity Detection (Based on EPA Method 300.1)
This method is suitable for the determination of bromate in drinking water and other water matrices with low levels of interfering anions.
1. Scope and Principle: An aqueous sample is injected into an ion chromatograph. The sample is passed through a guard column and an analytical column. The anions are separated based on their affinity for the ion exchange resin. The separated anions are then directed through a suppressor device, which reduces the background conductivity of the eluent to a minimal level, while the analyte ions are converted to their highly conductive acid form. The separated anions are measured by a conductivity detector.
2. Apparatus:
-
Ion Chromatograph (IC) system equipped with a guard column, an anion-exchange analytical column (e.g., Dionex IonPac AS9-HC), a suppressor, and a conductivity detector.
-
Autosampler and data acquisition system.
-
Sample vials.
-
Laboratory glassware.
-
Analytical balance.
-
Filtration apparatus for sample preparation (0.45 µm filters).
3. Reagents and Standards:
-
Reagent Water: Deionized water, free of the anions of interest.
-
Eluent Solution (e.g., 9.0 mM Sodium Carbonate): Dissolve the appropriate amount of Na₂CO₃ in reagent water.
-
Stock Bromate Standard Solution (1000 mg/L): Dissolve 0.1308 g of potassium bromate (KBrO₃) in 100 mL of reagent water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock standard solution to cover the desired concentration range (e.g., 1 to 50 µg/L).
4. Sample Preparation (Chloride Removal): For samples with high chloride concentrations, pretreatment is necessary to avoid interference with the bromate peak.
-
Pass the sample through a silver-loaded cation-exchange cartridge (e.g., OnGuard Ba/Ag/H) to precipitate chloride as silver chloride.[4][6]
-
Discard the first portion of the eluate and collect the subsequent fraction for analysis.
-
Filter the sample through a 0.45 µm filter prior to injection if particulates are present.
5. Procedure:
-
Establish a stable baseline on the IC system.
-
Calibrate the instrument by injecting the working standard solutions. Generate a calibration curve by plotting the peak area against the concentration of each standard.
-
Inject the prepared samples into the IC system.
-
Identify and quantify the bromate peak in the sample chromatogram by comparing its retention time and peak area to those of the standards.
6. Quality Control:
-
Analyze a calibration blank and a quality control sample (QCS) with each batch of samples.
-
Analyze a laboratory fortified blank (LFB) and a laboratory fortified matrix (LFM) sample to assess accuracy and precision.
Protocol 2: Determination of Bromate by Photometry
This protocol describes a photometric method for the determination of bromate in drinking water using 3,3'-dimethylnaphthidine.
1. Scope and Principle: In an acidic medium, bromate oxidizes iodide to iodine. This iodine then reacts with 3,3'-dimethylnaphthidine to form a pink-colored product, the intensity of which is proportional to the bromate concentration and can be measured photometrically.
2. Apparatus:
-
Spectrophotometer or photometer capable of measuring absorbance at the specified wavelength.
-
Cuvettes.
-
Pipettes and graduated cylinders.
-
Erlenmeyer flasks with glass stoppers.
3. Reagents:
-
Acetic Acid/Ethanol Mixture (1+1): Mix equal volumes of 100% acetic acid and absolute ethanol.
-
Reagent 1 (Potassium Iodide Solution): Dissolve 1.0 g of potassium iodide (KI) in 100 mL of analysis-grade water. Store protected from light.
-
Reagent 2 (3,3'-dimethylnaphthidine Solution): In a closed vessel, stir 0.025 g of 3,3'-dimethylnaphthidine in 5.00 mL of the acetic acid-ethanol mixture for 30 minutes.
4. Procedure:
-
Prepare a series of bromate standard solutions.
-
To a specific volume of the sample or standard, add the reagents according to the test kit or validated procedure instructions. This typically involves adding Reagent 1, followed by Reagent 2, and allowing for a specific reaction time.
-
Measure the absorbance of the resulting pink solution at the appropriate wavelength.
-
Construct a calibration curve from the absorbance readings of the standards.
-
Determine the bromate concentration in the sample from the calibration curve.
Visualizations
Caption: Workflow for bromate analysis by Ion Chromatography.
Caption: Reaction pathway for photometric bromate determination.
References
- 1. Bromate Methods & Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Bromate in Drinking Water - Information Fact Sheet [health.ny.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of bromate in non-alcoholic beer using ultra performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. epa.gov [epa.gov]
Application Notes and Protocols for Silver Staining in Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two common silver staining methods for the detection of proteins in polyacrylamide gels. The protocols are designed to offer researchers options for both high-sensitivity detection and compatibility with downstream applications such as mass spectrometry.
Introduction
Silver staining is a highly sensitive method for detecting proteins separated by polyacrylamide gel electrophoresis (PAGE).[1] It offers a significant increase in sensitivity—typically 10 to 100 times greater—compared to Coomassie Brilliant Blue staining, allowing for the detection of proteins in the low nanogram range.[1] The underlying principle of silver staining involves the binding of silver ions to proteins, followed by the reduction of these ions to metallic silver, which forms a visible image.[1][2][3] The intensity of the stain can vary between proteins and is influenced by factors such as the purity of reagents and temperature.
Two primary methodologies for silver staining exist: alkaline and acidic methods.[2][4][5] Alkaline methods employ a silver-diamine complex under alkaline conditions, with development occurring in an acidic formaldehyde (B43269) solution.[2] Acidic methods, conversely, use a weakly acidic silver nitrate (B79036) solution for impregnation, followed by development in an alkaline formaldehyde solution.[2]
This document details two protocols:
-
Mass Spectrometry (MS)-Compatible Silver Staining: This protocol is crucial for proteomics workflows where subsequent protein identification by mass spectrometry is required. It omits the use of aldehydes like glutaraldehyde (B144438) and formaldehyde, which can cross-link proteins and interfere with enzymatic digestion and mass spectrometric analysis.
-
High-Sensitivity Silver Staining (with Formaldehyde): This protocol is optimized for achieving the highest possible sensitivity for protein detection when downstream analysis is not a concern. The use of formaldehyde enhances protein fixation and the uniformity of staining.[6]
Protocol 1: Mass Spectrometry (MS)-Compatible Silver Staining
This protocol is adapted from methods designed to be compatible with mass spectrometry by avoiding the use of protein cross-linking agents.[7][8][9]
Experimental Protocol
Materials:
-
Fixing Solution: 50% Methanol, 12% Acetic Acid
-
Wash Solution: 50% Methanol
-
Sensitization Solution: 0.02% Sodium Thiosulfate (freshly prepared)
-
Staining Solution: 0.1% Silver Nitrate (chilled)
-
Developing Solution: 2% Sodium Carbonate, 0.04% Formaldehyde (freshly prepared)
-
Stopping Solution: 5% Acetic Acid
-
Storage Solution: 1% Acetic Acid
-
High-purity water (Milli-Q or equivalent)
-
Clean glassware or plastic trays (rinsed thoroughly with high-purity water)
-
Disposable gloves
Procedure:
-
Fixation: Immediately after electrophoresis, place the gel in the Fixing Solution and gently agitate overnight.[7] For a quicker fixation, agitate for at least 1 hour.[8][9]
-
Washing: Discard the fixing solution and wash the gel with 50% Methanol for 20 minutes with gentle agitation.[7] Following this, wash the gel twice with high-purity water for 10-20 minutes each time to remove all traces of acetic acid, which helps in reducing background staining.[9]
-
Sensitization: Discard the wash solution and incubate the gel in the Sensitization Solution (0.02% Sodium Thiosulfate) for 1 minute with gentle agitation.[7][8] Do not exceed this time as it may decrease peptide recovery.[9]
-
Rinsing after Sensitization: Discard the sensitization solution and rinse the gel with high-purity water for 1 minute. Repeat this rinse step once more.[7]
-
Silver Impregnation: Place the gel in chilled 0.1% Silver Nitrate solution and incubate for 20 minutes with gentle agitation.[7]
-
Rinsing after Impregnation: Discard the silver nitrate solution and wash the gel with high-purity water for 1 minute. Repeat this rinse step once more.[7]
-
Development: Place the gel in the Developing Solution (2% Sodium Carbonate, 0.04% Formaldehyde). Watch the gel closely as protein bands appear. This step is variable and depends on the desired staining intensity, typically taking 2-5 minutes.[8] If the developing solution turns yellow, replace it with a fresh solution.[10]
-
Stopping: To stop the development, discard the developing solution and add the Stopping Solution (5% Acetic Acid). Incubate for 10 minutes.[7]
-
Storage: Discard the stopping solution and store the gel in 1% Acetic Acid at 4°C.[7] For mass spectrometry analysis, wash the gel thoroughly with water to remove all acetic acid before excising the bands.[9]
Workflow Diagram
Caption: Workflow for Mass Spectrometry-Compatible Silver Staining.
Protocol 2: High-Sensitivity Silver Staining (with Formaldehyde Fixation)
This protocol utilizes formaldehyde in the fixation step to enhance protein cross-linking and immobilization, leading to increased sensitivity and uniformity of staining.[6] This method is not recommended for samples intended for mass spectrometry.
Experimental Protocol
Materials:
-
Fixing Solution: 20% Ethanol, 10% Formalin (37% formaldehyde solution)
-
Sensitization Solution: 0.05% Naphthalene Disulfonate
-
Silver-Ammonia Solution (prepare fresh, see below)
-
Acidic Developer (prepare fresh, see below)
-
Stop Solution: 0.5% Ethanolamine, 2% Acetic Acid
-
High-purity water (Milli-Q or equivalent)
-
Clean glassware or plastic trays
-
Disposable gloves
Preparation of Silver-Ammonia Solution (for 500 mL):
-
To 475 mL of high-purity water with strong magnetic stirring, add 7 mL of 1 N Sodium Hydroxide (B78521).
-
Add 7.5 mL of 5 N Ammonium (B1175870) Hydroxide.
-
Slowly add 12 mL of 1 N Silver Nitrate. A transient brown precipitate will form and should quickly dissolve. If the precipitate persists, the ammonium hydroxide solution may be exhausted.[6]
Preparation of Acidic Developer:
-
The exact composition can vary, but a common developer consists of a dilute citric acid and formaldehyde solution. For a simple developer, use 0.04% formalin in 2% sodium carbonate as in the MS-compatible protocol, but note that the original high-sensitivity protocols often use specific acidic developers.[2][6]
Procedure:
-
Fixation: Immediately after electrophoresis, rinse the gel in water for 5-10 minutes. Then, soak the gel in the Fixing Solution (20% Ethanol, 10% Formalin) for at least 1 hour.[2][6]
-
Washing: Rinse the gel twice with water for 15 minutes each.[2][6]
-
Sensitization: Sensitize the gel overnight in 0.05% Naphthalene Disulfonate.[2][6]
-
Extensive Washing: Wash the gel with water six times, for 20 minutes each time.[2][6]
-
Silver Impregnation: Incubate the gel in the freshly prepared Silver-Ammonia solution for 30-60 minutes.[2][6]
-
Rinsing: Rinse the gel with water three times, for 5 minutes each.[2][6]
-
Development: Develop the image by incubating the gel in the Acidic Developer for 5-10 minutes, or until the desired band intensity is reached.[2][6]
-
Stopping: Stop the development by placing the gel in the Stop Solution (0.5% Ethanolamine, 2% Acetic Acid) for 30-60 minutes.[2][6]
-
Final Wash and Storage: Rinse the gel with several changes of water before drying or storage.[2][6]
Workflow Diagram
Caption: Workflow for High-Sensitivity Silver Staining.
Data Presentation
The following table summarizes the key quantitative parameters of the two silver staining protocols.
| Parameter | Mass Spectrometry-Compatible Protocol | High-Sensitivity Protocol (with Formaldehyde) |
| Detection Limit | 1-5 ng of protein per spot/band[8] | <1 ng of protein per spot/band |
| Key Reagents | Sodium Thiosulfate, Silver Nitrate, Sodium Carbonate, Formaldehyde (in developer) | Formalin (in fixative), Naphthalene Disulfonate, Silver-Ammonia Solution |
| Fixation Agent | Methanol, Acetic Acid | Formaldehyde |
| Mass Spectrometry Compatibility | Yes[8] | No (due to protein cross-linking by formaldehyde)[6] |
| Typical Staining Time | ~2-3 hours (plus overnight fixation) | ~5 hours (plus overnight sensitization) |
Troubleshooting and Critical Considerations
-
Background Staining: High background is a common issue and can be minimized by using high-purity water and reagents, ensuring glassware is impeccably clean, and carefully timing incubation steps. Higher room temperatures (>30°C) can also contribute to increased background.
-
Purity of Reagents: The high sensitivity of silver staining makes it susceptible to trace impurities in water and chemicals, which can lead to background noise.
-
Handling: Always wear clean, disposable gloves when handling the gel to avoid keratin (B1170402) contamination from skin.
-
Gel Thickness: The protocols provided are generally optimized for standard 1.0-1.5 mm thick gels. Thicker gels may require longer incubation times. For very thin gels, a higher concentration of silver nitrate may be beneficial.
-
Safety: Formaldehyde and silver nitrate are hazardous. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE). Dispose of chemical waste according to institutional guidelines.
References
- 1. Silver staining - Wikipedia [en.wikipedia.org]
- 2. conductscience.com [conductscience.com]
- 3. What is the mechanism of silver staining? | AAT Bioquest [aatbio.com]
- 4. A comparison of silver staining protocols for detecting DNA in polyester-backed polyacrylamide gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Silver staining of proteins in polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. btc.nchu.edu.tw [btc.nchu.edu.tw]
- 8. bioscience.fi [bioscience.fi]
- 9. alphalyse.com [alphalyse.com]
- 10. fahlmanlab.biochem.ualberta.ca [fahlmanlab.biochem.ualberta.ca]
Troubleshooting & Optimization
Technical Support Center: Silver Bromate Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe storage and handling of silver bromate (B103136) to prevent its decomposition. Silver bromate is a valuable oxidizing agent in various chemical syntheses, but its sensitivity to environmental factors necessitates careful management to ensure experimental integrity and safety.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing actionable solutions.
| Problem | Possible Cause | Recommended Action |
| Discoloration of this compound (Yellowing or Graying) | Exposure to light, leading to photochemical decomposition. | Immediately transfer the reagent to an amber or opaque, tightly sealed container. Store in a dark location, such as a cabinet or a light-proof box. For ongoing experiments, minimize light exposure by working under subdued lighting or using amber glassware. |
| Unexpected Exothermic Reaction or Gas Evolution During Storage | Contamination with organic matter or other incompatible substances. Elevated storage temperature. | 1. Do not attempt to open the container if it is bulging or warm. 2. Isolate the container in a blast shield or a designated area for hazardous materials. 3. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on disposal. 4. For future prevention, ensure this compound is stored away from combustible materials and that all spatulas and weighing vessels are scrupulously clean. |
| Inconsistent Experimental Results Using Stored this compound | Partial decomposition of the reagent, reducing its purity and reactivity. | 1. Discard the suspect batch of this compound according to your institution's hazardous waste disposal procedures. 2. Use a fresh, unopened container of this compound for your experiments. 3. To verify the purity of a new batch, consider performing a simple qualitative test, such as checking for the absence of a precipitate with the addition of a dilute acid (which would indicate the presence of silver carbonate from atmospheric CO2 interaction). |
| Visible Clumping or Caking of the Powder | Absorption of moisture due to improper sealing or high humidity in the storage area. | 1. While the reagent may still be usable for some applications, its purity is compromised. It is best to use a fresh, dry sample for sensitive reactions. 2. To prevent this, always ensure the container is tightly sealed immediately after use. 3. Store in a desiccator or a controlled low-humidity environment. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark place.[1] The container must be tightly sealed to prevent exposure to light and moisture.[1][2][3] It is also crucial to store it away from combustible materials, organic substances, and strong reducing agents to prevent hazardous reactions.[1][4]
Q2: How does light affect this compound?
A2: this compound is a light-sensitive compound.[5] Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical decomposition. While the exact mechanism for this compound is not extensively detailed in readily available literature, the analogous decomposition of silver bromide involves a redox reaction where the silver ion (Ag+) is reduced to metallic silver (Ag), and the bromide ion (Br-) is oxidized to bromine (Br).[6][7][8][9][10] This results in the formation of silver metal and bromine gas, causing the compound to darken.[6][9]
Q3: What is the thermal decomposition behavior of this compound?
A3: this compound is also sensitive to heat.[5] When heated, it decomposes to form silver bromide (AgBr) and oxygen (O₂).[4] This decomposition is an exothermic process and can be hazardous if not controlled. It is important to avoid heating this compound unless it is a controlled part of an experimental procedure.
Q4: Are there any materials that are incompatible with this compound?
A4: Yes, this compound is a strong oxidizing agent and should not be stored with combustible materials, organic compounds, or reducing agents.[1][4] Contact with these substances can lead to vigorous and potentially explosive reactions.
Q5: How can I test for the decomposition of my this compound sample?
A5: Visual inspection is the first step. Any discoloration (yellowing or darkening) is a sign of decomposition. For a more rigorous assessment, analytical techniques such as X-ray powder diffraction (XRPD) can be used to identify the presence of decomposition products like silver bromide or metallic silver.
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Purity
Objective: To perform a simple qualitative check for significant decomposition.
Methodology:
-
In a clean, dry test tube, dissolve a small amount (approx. 10-20 mg) of the this compound sample in deionized water. This compound has limited solubility, so not all of it will dissolve.
-
Add a few drops of dilute nitric acid.
-
Observation: The formation of a significant precipitate may indicate the presence of impurities such as silver carbonate, which can form from exposure to air. The original this compound should not produce a significant precipitate under these conditions.
Protocol 2: Monitoring Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for a this compound sample. This protocol should be performed by trained personnel in a dedicated thermal analysis laboratory.
Methodology:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Accurately weigh a small sample (typically 1-5 mg) of this compound into a clean, inert DSC pan (e.g., aluminum or gold-plated stainless steel).
-
Place the pan in the DSC cell and purge with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 400 °C).
-
Record the heat flow as a function of temperature.
-
Analysis: The onset of a significant exothermic peak indicates the beginning of thermal decomposition. This temperature can be used as an indicator of the material's thermal stability.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Recommended workflow for this compound storage and use.
References
- 1. epic.awi.de [epic.awi.de]
- 2. fauske.com [fauske.com]
- 3. imaging.org [imaging.org]
- 4. ANALYTICAL METHODS - Toxicological Profile for Silver - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. electronics.org [electronics.org]
- 6. researchgate.net [researchgate.net]
- 7. linseis.com [linseis.com]
- 8. dekra.com [dekra.com]
- 9. (NH4)2AgX3 (X = Br, I): 1D Silver Halides with Broadband White Light Emission and Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASTM, ISO and EN Standard Thermal Test Methods – TAL [ctherm.com]
Technical Support Center: Silver Halide Precipitation in Oscillating Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with silver halide (primarily silver bromide) precipitation in chemical oscillators, such as the Belousov-Zhabotinsky (BZ) reaction.
Frequently Asked Questions (FAQs)
Q1: Why is silver bromide (AgBr) precipitating in my bromate (B103136) oscillator, even though I'm using silver nitrate (B79036)?
A1: In typical bromate-based oscillators like the Belousov-Zhabotinsky (BZ) reaction, bromide ions (Br⁻) are a key intermediate species that control the reaction's oscillatory behavior. When you introduce silver ions (Ag⁺), they readily react with the bromide ions to form silver bromide (AgBr), which is a sparingly soluble salt. The formation of AgBr is often the intended or an unavoidable consequence of adding silver ions to these systems.
Q2: What is the primary difference in solubility between silver bromate (AgBrO₃) and silver bromide (AgBr)?
A2: Silver bromide is significantly less soluble in aqueous solutions than this compound. This difference is crucial because it dictates which precipitate is more likely to form. In a BZ reaction environment rich in bromide ions, the precipitation of AgBr will be the dominant process.
Q3: How does the precipitation of AgBr affect the oscillations?
A3: The precipitation of AgBr removes bromide ions from the solution. Since bromide is a critical control species in the BZ reaction, its removal can significantly alter the oscillatory behavior. This can manifest as a change in the induction period, the frequency of oscillations, or even the complete suppression of oscillations if the bromide concentration falls below a critical threshold.[1][2]
Q4: Can I control the particle size of the AgBr precipitate?
A4: Yes, the size of the silver bromide particles can be influenced by several factors, including the concentration of reactants (silver and bromide ions), the rate of addition of the silver solution, and the temperature of the reaction mixture. Slower addition and lower concentrations generally lead to more controlled crystal growth.[3][4]
Q5: Are there any common contaminants that can interfere with the reaction?
A5: Yes, chloride ions (Cl⁻) are a significant contaminant that can suppress oscillations in the BZ reaction, even at concentrations as low as 0.07M.[5] It is crucial to use high-purity reagents and thoroughly clean all glassware to avoid chloride contamination.
Troubleshooting Guide
Issue 1: Premature or Immediate Precipitation Upon Adding Silver Nitrate
| Question | Possible Cause | Recommended Solution |
| Why does a precipitate form instantly when I add silver nitrate to my BZ reaction mixture? | High initial concentration of bromide ions in the reaction mixture. | Decrease the initial concentration of the bromide source (e.g., NaBr or KBr) in your BZ recipe.Add the silver nitrate solution more slowly or use a more dilute solution to control the rate of precipitation.Consider adding the silver nitrate after the initial induction period when the bromide concentration has naturally decreased. |
Issue 2: Oscillations are Suppressed or Damped After Adding Silver Nitrate
| Question | Possible Cause | Recommended Solution |
| My BZ reaction stops oscillating after I introduce silver nitrate. What's happening? | The precipitation of AgBr has reduced the bromide ion concentration below the critical level required to sustain oscillations. | Use a lower concentration of silver nitrate to remove less bromide from the system.If your protocol allows, you can try to supplement the system with a slow, controlled addition of a dilute bromide solution to counteract the precipitation effect.Ensure your initial BZ reaction is robust, with a strong oscillatory behavior before adding the silver nitrate. |
| The amplitude of the oscillations decreases significantly after adding silver nitrate. | The removal of bromide is altering the balance between the different processes of the FKN mechanism that governs the BZ reaction. | Adjust the concentrations of other reactants, such as the malonic acid or the catalyst, to see if the oscillatory behavior can be restored.Monitor the reaction with a bromide-selective electrode to better understand the dynamics of the bromide concentration. |
Issue 3: Inconsistent or Irreproducible Results
| Question | Possible Cause | Recommended Solution |
| I'm getting different results every time I run the experiment. Why? | Contamination, especially with chloride ions.Inconsistent stirring rate, which can affect the homogeneity of the solution and the precipitation process.Temperature fluctuations, as the rates of the reactions in the BZ system are temperature-dependent.Formation of air bubbles which can disrupt the visual observation of the reaction.[6] | Use deionized water and high-purity reagents. Meticulously clean all glassware.Use a magnetic stirrer with a consistent speed for all experiments.Conduct the experiments in a temperature-controlled water bath.Degas the solutions before the experiment if bubble formation is a persistent issue. |
Data Presentation
Table 1: Solubility Products of Silver Halides
This table provides a comparison of the solubility products (Ksp) for this compound and silver bromide at 25 °C. The lower Ksp value for AgBr indicates its lower solubility and higher propensity to precipitate in the presence of Ag⁺ and Br⁻ ions.
| Compound | Formula | Ksp at 25 °C |
| This compound | AgBrO₃ | 5.5 x 10⁻⁵ |
| Silver Bromide | AgBr | 5.0 x 10⁻¹³ |
Table 2: Effect of Initial Bromide Concentration on BZ Reaction Induction Period
This table summarizes the general trend observed when varying the initial bromide concentration in a cerium-catalyzed BZ reaction. The addition of silver ions will directly impact the bromide concentration through precipitation.
| Initial [Br⁻] | Effect on Induction Period | Effect on Oscillation Period |
| Increasing | Decreases exponentially | Increases linearly |
| Decreasing | Increases | Decreases |
Note: The exact values are dependent on the specific recipe of the BZ reaction.[1][2]
Experimental Protocols
Protocol: Perturbation of a Belousov-Zhabotinsky Reaction with Silver Nitrate
This protocol describes a method to observe the effect of silver bromide precipitation on a classic BZ oscillating reaction.
Materials:
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Solution A: 0.5 M Malonic Acid
-
Solution B: 0.02 M Cerium(IV) sulfate (B86663) in 1.5 M Sulfuric Acid
-
Solution C: 0.2 M Sodium Bromate
-
Solution D: 0.05 M Silver Nitrate
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Deionized water
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Magnetic stirrer and stir bar
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Spectrophotometer or a potential logger with a platinum and reference electrode
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Temperature-controlled water bath
Procedure:
-
Preparation of BZ Reaction Mixture:
-
In a beaker, combine 10 mL of Solution A, 10 mL of Solution B, and 10 mL of Solution C.
-
Place the beaker in a temperature-controlled water bath set to 25 °C.
-
Begin stirring the solution at a constant rate (e.g., 300 rpm).
-
-
Initiation of Oscillations:
-
Allow the reaction to proceed. You will observe an initial induction period, after which the solution will begin to oscillate between colorless and yellow (if using a cerium catalyst).
-
Monitor the oscillations using a spectrophotometer (at a wavelength sensitive to the catalyst's oxidation state) or by recording the potential.
-
-
Perturbation with Silver Nitrate:
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Once stable oscillations are established, add a small, known volume (e.g., 1 mL) of Solution D (silver nitrate) to the reaction mixture.
-
Observe the immediate formation of a pale-yellow precipitate (AgBr).
-
-
Data Collection and Analysis:
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Continue to monitor the oscillations after the addition of silver nitrate.
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Record any changes in the induction period (if the reaction was perturbed early), the frequency of oscillations, and the amplitude of the oscillations.
-
Compare the oscillatory behavior before and after the addition of silver nitrate.
-
Visualizations
Caption: Simplified FKN mechanism for the Belousov-Zhabotinsky reaction.
Caption: Experimental workflow for studying silver ion perturbation.
Caption: Logical relationship of silver ion addition and its effect on oscillations.
References
Technical Support Center: Synthesis of Silver Bromate (AgBrO₃)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the crystallinity of silver bromate (B103136) during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of silver bromate, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a non-crystalline, amorphous precipitate | 1. High supersaturation: Reactant concentrations are too high, leading to rapid, uncontrolled precipitation.[1] 2. Inadequate mixing: Localized high concentrations of reactants. 3. Incorrect temperature: Temperature may be too low, hindering crystal lattice formation. | 1. Decrease the concentration of silver nitrate (B79036) and/or the bromate salt solution. 2. Increase the stirring rate to ensure homogeneous mixing of the reactants.[2] 3. Conduct the reaction at a slightly elevated temperature (e.g., 35-50°C) to promote ordered crystal growth.[1] |
| Broad particle size distribution (polydispersity) | 1. Continuous nucleation: Nucleation and growth phases are not well-separated. 2. Inconsistent reactant addition: The rate of addition of the precursor solutions is not constant. 3. Ostwald ripening: Smaller crystals are dissolving and redepositing onto larger ones over time. | 1. Employ a two-stage process: a rapid initial nucleation step followed by a slower growth phase with controlled reactant addition. 2. Use a syringe pump for the precise and constant addition of reactants. 3. Minimize the reaction time after precipitation and isolate the product promptly. Consider the use of a stabilizing agent like gelatin to inhibit ripening.[1] |
| Formation of large crystal aggregates | 1. High particle concentration: The concentration of the formed this compound particles is too high, leading to agglomeration. 2. Inadequate stabilization: Lack of a protective colloid or surfactant to prevent particles from sticking together. 3. Low stirring speed: Insufficient agitation to keep particles suspended and separated. | 1. Perform the synthesis in a more dilute solution. 2. Introduce a stabilizing agent such as gelatin or a surfactant like CTAB into the reaction medium before precipitation.[1] 3. Optimize the stirring rate; a higher rate can prevent aggregation, but excessively high rates may lead to crystal breakage.[2] |
| Unexpected crystal morphology (e.g., needles instead of cubes) | 1. Presence of impurities: Trace impurities can act as habit modifiers, favoring growth on certain crystal faces. 2. pH of the reaction medium: The pH can influence the surface charge of the crystals and the speciation of reactants, affecting crystal habit.[3][4] 3. Solvent effects: The use of co-solvents can alter the solubility and crystal growth mechanism.[5][6] | 1. Use high-purity reagents and deionized water. 2. Carefully control and buffer the pH of the reaction solution. 3. If using co-solvents, ensure their concentration is consistent across experiments. |
| Yellowish discoloration of the precipitate | 1. Decomposition of this compound: Exposure to light or excessive heat can cause decomposition to silver bromide (AgBr), which is pale yellow.[7][8] 2. Impurities in reactants: The bromate salt may contain bromide impurities. | 1. Conduct the synthesis and subsequent handling of the product under subdued light. Avoid temperatures that could lead to decomposition. 2. Use a high-purity bromate source. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: The most common method for synthesizing this compound is a precipitation reaction between a soluble silver salt, typically silver nitrate (AgNO₃), and a soluble bromate salt, such as potassium bromate (KBrO₃) or sodium bromate (NaBrO₃).[9] The reaction is as follows:
AgNO₃(aq) + KBrO₃(aq) → AgBrO₃(s) + KNO₃(aq)
Q2: How does the concentration of reactants affect the crystallinity of this compound?
A2: The concentration of reactants is a critical factor in controlling the size of the resulting crystals. Generally, lower concentrations of both silver nitrate and the bromate salt solution lead to slower precipitation rates, which favors the growth of smaller, more uniform crystals.[1] High concentrations can lead to rapid, uncontrolled precipitation, resulting in an amorphous solid or a wide distribution of crystal sizes.
Q3: What is the role of temperature in controlling this compound crystallinity?
A3: Temperature influences both the solubility of this compound and the kinetics of crystal nucleation and growth. Performing the synthesis at a controlled, slightly elevated temperature (e.g., 35°C) can help in forming thermodynamically stable crystal seeds, leading to a more uniform final product.[1]
Q4: How does the stirring rate impact the synthesis of this compound crystals?
A4: The stirring rate, or agitation, plays a crucial role in ensuring the homogeneity of the reaction mixture.[2]
-
Low stirring rates can lead to localized high concentrations of reactants, resulting in a broad particle size distribution and potential aggregation.
-
Optimal stirring rates promote uniform mixing, leading to more homogeneous nucleation and growth.
-
Excessively high stirring rates can increase the rate of secondary nucleation and may cause crystal breakage, also leading to a less uniform product.[2]
Q5: Can pH be used to control the crystallinity of this compound?
A5: Yes, the pH of the reaction medium can influence the size and morphology of the synthesized crystals. The pH can affect the surface charge of the forming nanoparticles and the stability of any capping agents used.[3][4] For instance, in the synthesis of silver nanoparticles, a higher pH often leads to smaller, more uniform particles due to an increased reaction rate.[3] Researchers should monitor and control the pH to ensure reproducibility.
Q6: Why is a stabilizing agent like gelatin sometimes used in the synthesis?
A6: A stabilizing agent, also known as a protective colloid, is used to prevent the aggregation of the newly formed this compound nanoparticles.[1] Gelatin, for example, adsorbs to the surface of the crystals, providing a steric barrier that prevents them from clumping together. This results in a more stable suspension and a more uniform particle size distribution.
Experimental Protocols
Protocol 1: Synthesis of Monodisperse this compound Nanocrystals
This protocol is designed to produce this compound crystals with a controlled, relatively uniform small size.
Materials:
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Silver nitrate (AgNO₃)
-
Potassium bromate (KBrO₃)
-
Deionized water
-
Gelatin (optional, as a stabilizer)
Equipment:
-
Reaction vessel (beaker or flask)
-
Magnetic stirrer and stir bar
-
Syringe pump or burette for controlled addition
-
Thermostatically controlled water bath
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
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Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of silver nitrate in deionized water.
-
Prepare a 0.1 M solution of potassium bromate in deionized water.
-
-
Reaction Setup:
-
Place a specific volume (e.g., 100 mL) of the potassium bromate solution into the reaction vessel.
-
If using a stabilizer, dissolve a small amount of gelatin (e.g., 0.1% w/v) in the potassium bromate solution.
-
Place the reaction vessel in a water bath set to a constant temperature (e.g., 35°C).
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Begin stirring the potassium bromate solution at a constant rate (e.g., 300 rpm).
-
-
Precipitation:
-
Using a syringe pump, add the 0.1 M silver nitrate solution to the stirred potassium bromate solution at a slow, constant rate (e.g., 1 mL/min).
-
A white precipitate of this compound will form immediately.
-
-
Aging (Optional):
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After the addition of silver nitrate is complete, the solution can be left to stir at the reaction temperature for a short period (e.g., 15-30 minutes) to allow for the crystals to mature.
-
-
Isolation and Purification:
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Turn off the heat and stirrer.
-
Collect the this compound precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Wash with ethanol (B145695) to aid in drying.
-
-
Drying:
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Dry the purified this compound precipitate in an oven at a low temperature (e.g., 60-70°C) until a constant weight is achieved. Store the final product protected from light.
-
Data Presentation
The following table summarizes the expected impact of key experimental parameters on the crystallinity of this compound, based on general principles of crystallization.
| Parameter | Low Value Effect | High Value Effect |
| Reactant Concentration | Smaller, more uniform crystals | Larger, more polydisperse crystals; potential for amorphous precipitate |
| Temperature | Smaller, thermodynamically stable seeds | Larger crystals; increased solubility may reduce yield |
| Reactant Addition Rate | Smaller, more uniform crystals | Larger, more polydisperse crystals |
| Stirring Rate | Inhomogeneous mixing, aggregation | Homogeneous mixing; potential for crystal breakage at very high speeds |
Visualizations
Below is a diagram illustrating the logical relationships between key experimental parameters and the resulting characteristics of this compound crystals.
Caption: Factors influencing this compound crystallinity.
This diagram illustrates how experimental parameters such as reactant concentration, temperature, and stirring rate affect the intermediate processes of nucleation, crystal growth, and aggregation, which in turn determine the final characteristics of the this compound crystals, including their size, distribution, morphology, and stability.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on Size and Concentration of Silver Nanoparticles Synthesized Using Ixora Coccinea Linn. Leaf Extracts. – Oriental Journal of Chemistry [orientjchem.org]
- 4. The Effect of pH on the Size of Silver Nanoparticles Obtained in the Reduction Reaction with Citric and Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sciencemadness Discussion Board - bromate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Managing Impurities in Silver Bromate Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis and purification of silver bromate (B103136) (AgBrO₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in silver bromate preparations?
A1: Impurities in this compound preparations typically originate from the starting materials or are byproducts of the synthesis reaction. The primary sources include:
-
Starting Materials: The purity of the initial silver nitrate (B79036) (AgNO₃) and potassium bromate (KBrO₃) is critical. Common impurities in the starting materials that can carry through to the final product include other metal nitrates in the silver nitrate and other potassium halides (like potassium chloride or bromide) in the potassium bromate.
-
Co-precipitation: If the potassium bromate starting material contains halide impurities (Cl⁻, Br⁻), the corresponding silver halides (AgCl, AgBr) can co-precipitate with the this compound. Silver halides are significantly less soluble in water than this compound, making them difficult to remove.[1][2]
-
Incomplete Reaction: Unreacted silver nitrate or potassium bromate can remain in the final product if the reaction does not go to completion.[3]
-
Decomposition: this compound is sensitive to light and heat and can decompose to form silver bromide.[4]
Q2: My precipitated this compound has a yellowish tint. What could be the cause?
A2: A yellowish tint in the this compound precipitate is often indicative of contamination with silver bromide (AgBr), which is a pale yellow solid.[5] This can occur if the potassium bromate starting material contains bromide ion (Br⁻) impurities. Another possibility, though less common, is the presence of other colored metal ion impurities from the silver nitrate starting material. It is also important to protect the precipitate from prolonged exposure to light, as this can cause decomposition and a color change.[4][5]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound:
-
Ion Chromatography (IC): This is an excellent method for quantifying anionic impurities, particularly halide ions like chloride and bromide, which are common contaminants.[6]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These techniques are ideal for determining the concentration of metallic impurities.[7][8]
-
X-ray Diffraction (XRD): XRD can be used to identify the crystalline phases present in the sample, confirming the presence of this compound and detecting any crystalline impurities like silver halides.
-
Titration: A precipitation titration, for instance with a standardized solution of potassium thiocyanate (B1210189) (Volhard's method), can be used to accurately determine the silver content and thus the overall purity of the this compound.[9]
Troubleshooting Guides
Issue 1: Low Yield of Precipitated this compound
| Possible Cause | Troubleshooting Step |
| Incomplete precipitation due to incorrect stoichiometry. | Ensure precise molar equivalents of silver nitrate and potassium bromate are used. A slight excess of potassium bromate can help drive the reaction to completion. |
| Loss of product during washing. | This compound has a low but notable solubility in water, which increases with temperature. Use minimal amounts of ice-cold deionized water for washing the precipitate to minimize dissolution. |
| Inaccurate weighing of starting materials. | Calibrate the analytical balance before use and ensure accurate measurements of both silver nitrate and potassium bromate. |
Issue 2: Presence of Halide Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Contaminated potassium bromate starting material. | Use high-purity potassium bromate (e.g., analytical grade). If contamination is suspected, test the starting material for halide impurities using a silver nitrate solution before use. A white or yellowish precipitate indicates the presence of chloride or bromide, respectively.[10][11] |
| Co-precipitation of silver halides.[1] | Purification by recrystallization is recommended. The solubility of this compound in hot water is significantly higher than that of silver halides, allowing for their separation. |
Data Presentation
The following table summarizes the typical solubility of this compound in water at different temperatures, which is crucial for developing an effective recrystallization protocol.
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 0.193 |
| 90 | 1.325 |
Data sourced from various chemical handbooks.
The table below illustrates the expected improvement in purity after recrystallization. (Note: These are representative values and actual results may vary based on experimental conditions).
| Parameter | Crude Product | After Recrystallization |
| Assay (this compound) | ~98.5% | >99.8% |
| Halide Impurities (Cl⁻, Br⁻) | < 1.0% | < 0.1% |
| Unreacted AgNO₃/KBrO₃ | < 0.5% | Not detectable |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to purify crude this compound containing soluble impurities and co-precipitated silver halides.
Materials:
-
Crude this compound
-
Deionized water
-
Heating mantle or hot plate with magnetic stirrer
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to near boiling (approximately 90-95°C) with continuous stirring.[12] Slowly add more hot deionized water until all the this compound has dissolved. Avoid adding a large excess of water to ensure a good recovery yield.[13] Insoluble impurities, such as silver halides, will remain as a solid.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.[12] Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[12]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.
Visualizations
Troubleshooting Workflow for Impure this compound
References
- 1. Coprecipitation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Silver nitrate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. Identity determination and purity testing [chemcon.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. A Review of Analytical Techniques for the Determination and Separation of Silver Ions and Its Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Reactant Concentrations in BZ Reactions with Silver Bromate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Belousov-Zhabotinsky (BZ) reactions involving silver bromate (B103136). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of silver ions in a Belousov-Zhabotinsky (BZ) reaction?
A1: Silver ions (Ag⁺) primarily act as a bromide scavenger in BZ reactions. Bromide ions (Br⁻) are a strong inhibitor of the autocatalytic process in the BZ reaction. By introducing silver ions, insoluble silver bromide (AgBr) precipitates, effectively removing bromide ions from the solution. This perturbation can initiate or modify the oscillatory behavior of the reaction. While less common, silver can also act as the metal-ion catalyst in the reaction, similar to cerium or manganese ions.[1]
Q2: Can I use silver bromate (AgBrO₃) directly as a reactant?
A2: Yes, you can use this compound as a source for both the bromate ions (BrO₃⁻), the essential oxidant, and silver ions (Ag⁺). However, it's important to consider its solubility. The solubility product (Ksp) of this compound is 5.38 x 10⁻⁵, which may limit the achievable concentration of bromate ions in the solution.[2] Careful calculation is needed to ensure you reach the necessary concentration for the reaction to oscillate.
Q3: My BZ reaction with this compound is not oscillating. What are the common causes?
A3: Several factors could prevent oscillations:
-
Incorrect Reactant Concentrations: The concentrations of malonic acid, sulfuric acid, and the silver catalyst must be within an optimal range.
-
Bromide Inhibition: If the initial bromide concentration is too high, it can completely suppress the oscillations. Silver ions are intended to counteract this, but an imbalance can still occur.
-
Precipitate Interference: Excessive precipitation of silver bromide can physically disrupt the reaction medium and interfere with the chemical waves.
-
Temperature: BZ reactions are sensitive to temperature. Ensure your experiment is conducted within a stable and appropriate temperature range, typically around 20-25°C.
Q4: The color changes in my reaction are weak or short-lived. How can I improve this?
A4: The intensity and duration of the color changes are often related to the concentration of the catalyst and the indicator. If using silver as the catalyst, ensure its concentration is sufficient. You can also add a redox indicator like ferroin (B110374) to enhance the visibility of the oscillations. The oscillations will naturally cease when the reactants are consumed.[3][4]
Troubleshooting Guide
This guide addresses specific problems you might encounter when optimizing BZ reactions with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No oscillations observed | 1. Reactant concentrations are outside the oscillatory window. 2. Excessive initial bromide concentration. 3. Insufficient sulfuric acid concentration. | 1. Systematically vary the concentrations of malonic acid and this compound. Refer to the concentration table below for starting points. 2. Reduce the initial concentration of any added bromide source. The silver ions from this compound should help scavenge bromide. 3. Ensure the sulfuric acid concentration is adequate to maintain an acidic environment. |
| Immediate and persistent precipitate formation | 1. Supersaturation of this compound. 2. High initial concentration of bromide ions leading to excessive silver bromide precipitation. | 1. Calculate the maximum molar solubility of this compound from its Ksp (5.38 x 10⁻⁵) to avoid oversaturation. 2. If adding an external bromide source, do so slowly and with vigorous stirring to control the rate of AgBr precipitation. |
| Oscillations start but stop prematurely | 1. Depletion of a key reactant (usually malonic acid or bromate). 2. Accumulation of inhibitory byproducts. | 1. Increase the initial concentration of the limiting reactant. 2. This is a natural characteristic of a closed batch reaction. For prolonged oscillations, a continuously stirred tank reactor (CSTR) is necessary. |
| Irregular or chaotic oscillations | 1. Inhomogeneous mixing of reactants. 2. Temperature fluctuations. | 1. Ensure continuous and vigorous stirring, especially at the beginning of the reaction. 2. Use a water bath to maintain a constant temperature. |
| "Spurious triggers" or random wave initiations | Inhomogeneities in the solution or on the surface of the reaction vessel. | 1. Ensure all glassware is meticulously clean. 2. Filter your reactant solutions before mixing. 3. For unstirred reactions in a petri dish, reducing the concentration of malonic acid can sometimes reduce spontaneous nucleation.[5] |
Experimental Protocols
General Protocol for a Silver-Perturbed BZ Reaction
This protocol uses a standard cerium-catalyzed BZ reaction and introduces silver ions to induce or modify oscillations.
Stock Solutions:
| Solution | Reagent | Concentration |
| A | Malonic Acid | 0.5 M |
| B | Sodium Bromate | 0.5 M |
| C | Sulfuric Acid | 1.0 M |
| D | Cerium(IV) Sulfate | 0.02 M |
| E | Silver Nitrate | 0.1 M |
| F | Ferroin Indicator | 25 mM |
Procedure:
-
In a beaker with a magnetic stir bar, combine 10 mL of Solution A (Malonic Acid), 5 mL of Solution B (Sodium Bromate), and 10 mL of Solution C (Sulfuric Acid). Stir vigorously.
-
Add 1 mL of Solution D (Cerium(IV) Sulfate). The solution should turn yellow.
-
Continue stirring until the solution becomes colorless.
-
Add 0.5 mL of Solution F (Ferroin Indicator). The solution should turn red.
-
To initiate oscillations, add a small volume (e.g., 0.1-0.5 mL) of Solution E (Silver Nitrate) dropwise.
-
Observe the color changes. The solution should oscillate between red and blue.
Quantitative Data
The optimal concentrations for a BZ reaction can vary. The following table provides typical starting concentration ranges for the key reactants in a classic BZ reaction. These should be used as a starting point for optimization when incorporating this compound.
| Reactant | Typical Concentration Range (in final solution) |
| Malonic Acid | 0.1 - 0.8 M |
| Bromate (from AgBrO₃ or other source) | 0.05 - 0.4 M |
| Sulfuric Acid | 0.5 - 1.5 M |
| Catalyst (e.g., Ce⁴⁺ or Ag⁺) | 0.001 - 0.01 M |
Visualizations
Simplified BZ Reaction Mechanism
This diagram illustrates the core feedback loops of the Belousov-Zhabotinsky reaction.
Troubleshooting Workflow for BZ Reactions
This flowchart provides a logical sequence for diagnosing and solving common experimental issues.
References
Technical Support Center: Silver Bromate (AgBrO₃) Solubility and Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the solubility and reactivity of silver bromate (B103136) (AgBrO₃).
Frequently Asked Questions (FAQs)
Q1: How does the pH of a solution affect the solubility of silver bromate?
A1: The solubility of this compound is significantly influenced by pH. In acidic solutions, the solubility increases. This is because the bromate ion (BrO₃⁻), the conjugate base of the weak bromic acid (HBrO₃), reacts with hydrogen ions (H⁺). This reaction shifts the dissolution equilibrium of this compound to the right, favoring the dissolution of more solid, in accordance with Le Châtelier's principle. In neutral water, its solubility is moderate. In basic solutions, particularly in the presence of ammonia, the solubility also increases due to the formation of the soluble diamminesilver(I) complex ion ([Ag(NH₃)₂]⁺).
Q2: Why does my experimental data show decreased solubility of this compound at a very low pH?
A2: While counterintuitive based on Le Châtelier's principle, observing decreased solubility at very low pH in the presence of certain acids (like nitric acid) could be attributed to the common ion effect if the acid contains silver ions, or complex interactions with the specific acid used. However, the predominant effect of increased hydrogen ion concentration is the reaction with the bromate ion, which should increase solubility. If you encounter this issue, review your experimental setup for potential sources of error, such as temperature fluctuations or the presence of interfering ions.
Q3: Can I use any acid to adjust the pH for solubility experiments?
A3: It is crucial to use an acid with a non-interfering anion. For instance, using hydrochloric acid (HCl) would be inappropriate as the chloride ions (Cl⁻) would react with silver ions (Ag⁺) to precipitate silver chloride (AgCl), a much less soluble salt, leading to inaccurate results. Nitric acid (HNO₃) is a suitable choice as nitrate (B79036) salts of silver are soluble.
Q4: How does pH affect the reactivity of this compound as an oxidizing agent?
A4: The oxidizing strength of bromate-containing compounds like this compound is generally enhanced in acidic conditions. The reduction potential of the bromate ion is higher in the presence of H⁺ ions, making it a more potent oxidizing agent.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent solubility results at the same pH. | 1. Incomplete saturation of the solution. 2. Temperature fluctuations during the experiment. 3. Inaccurate pH measurement or control. 4. Inefficient separation of undissolved solid. | 1. Ensure sufficient stirring or agitation time for the solution to reach equilibrium (a minimum of 24 hours is recommended). 2. Conduct experiments in a temperature-controlled environment (e.g., a water bath). 3. Calibrate your pH meter before each use with fresh buffer standards. 4. Use a fine filter paper or centrifuge the solution to ensure complete removal of solid AgBrO₃ before analyzing the supernatant. |
| Precipitate forms when adding a pH-adjusting agent. | 1. The pH-adjusting agent contains an ion that forms an insoluble salt with silver. 2. The local concentration of the adjusting agent is too high, causing precipitation. | 1. Select a pH-adjusting agent with a non-precipitating counter-ion (e.g., HNO₃ for acidic conditions, NH₃ for basic conditions). 2. Add the pH-adjusting agent slowly and with constant stirring to avoid localized high concentrations. |
| Difficulty dissolving this compound in a basic solution. | 1. The basic solution is not sufficiently concentrated or does not contain a suitable complexing agent. | 1. For basic conditions, use aqueous ammonia. The formation of the stable diamminesilver(I) complex, [Ag(NH₃)₂]⁺, significantly increases the solubility of silver salts. |
Quantitative Data
The solubility of this compound at various pH values can be calculated using its solubility product constant (Ksp) and the acid dissociation constant (Ka) of bromic acid.
Relevant Equilibria:
-
Dissolution of this compound: AgBrO₃(s) ⇌ Ag⁺(aq) + BrO₃⁻(aq) Ksp = [Ag⁺][BrO₃⁻] = 5.38 x 10⁻⁵
-
Protonation of Bromate Ion in Acidic Solution: BrO₃⁻(aq) + H⁺(aq) ⇌ HBrO₃(aq) Ka for HBrO₃ is approximately 0.5.
-
Complexation of Silver Ion in Ammoniacal Solution: Ag⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq) The formation constant (Kf) for [Ag(NH₃)₂]⁺ is 1.7 x 10⁷.
Table 1: Calculated Molar Solubility of this compound at Different pH Values
| pH | [H⁺] (M) | Molar Solubility (M) |
| 1.0 | 1.0 x 10⁻¹ | 1.16 x 10⁻² |
| 2.0 | 1.0 x 10⁻² | 7.42 x 10⁻³ |
| 3.0 | 1.0 x 10⁻³ | 7.34 x 10⁻³ |
| 4.0 | 1.0 x 10⁻⁴ | 7.33 x 10⁻³ |
| 5.0 | 1.0 x 10⁻⁵ | 7.33 x 10⁻³ |
| 6.0 | 1.0 x 10⁻⁶ | 7.33 x 10⁻³ |
| 7.0 | 1.0 x 10⁻⁷ | 7.33 x 10⁻³ |
Note: The calculations for the acidic pH range show a significant increase in solubility as the pH drops to very acidic levels.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in pH Buffers
Objective: To experimentally determine the molar solubility of this compound at various pH values.
Materials:
-
This compound (AgBrO₃) solid
-
A series of buffer solutions (e.g., pH 2, 4, 7, 9, 11)
-
Deionized water
-
Volumetric flasks, beakers, and conical flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
-
Filtration apparatus (e.g., syringe filters with 0.22 µm pore size)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for silver ion analysis
-
Calibrated pH meter
Methodology:
-
Preparation of Saturated Solutions: a. Prepare a series of buffer solutions at the desired pH values. b. To a set of conical flasks, add an excess amount of solid this compound to a known volume of each buffer solution. c. Place the flasks on a magnetic stirrer in a temperature-controlled water bath (e.g., 25°C) and stir for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: a. After 24 hours, stop stirring and allow the undissolved solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.
-
Analysis of Silver Ion Concentration: a. Prepare a series of standard solutions of a soluble silver salt (e.g., AgNO₃) of known concentrations. b. Analyze the concentration of silver ions in the filtered samples and the standard solutions using AAS or ICP-MS. c. Construct a calibration curve from the standard solutions and determine the concentration of silver ions in the experimental samples. The concentration of Ag⁺ will be equal to the molar solubility of this compound.
Visualizations
Caption: Dissolution of this compound in acidic solution.
Caption: Experimental workflow for solubility determination.
Technical Support Center: Thermal Stability Studies of Silver Bromate
Welcome to the technical support center for the thermal analysis of silver bromate (B103136) (AgBrO3). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental work. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of silver bromate (AgBrO3)?
This compound is a strong oxidizing agent that is sensitive to heat.[1][2][3] Upon heating, it undergoes a decomposition reaction. The expected primary decomposition reaction is the breakdown of this compound into silver bromide (AgBr) and oxygen (O₂). The theoretical mass loss for this reaction is approximately 20.37%.
Q2: At what temperature does this compound decompose?
The exact decomposition temperature can vary depending on experimental conditions such as the heating rate and the atmosphere. However, studies have shown that the decomposition of this compound typically occurs in a single, sharp step. The onset of decomposition is generally observed around 270°C, with a peak decomposition temperature (as seen in a DTG or DSC curve) around 300°C under an inert nitrogen atmosphere at a heating rate of 10 °C/min.
Q3: What are the final products of the thermal decomposition of this compound?
The primary solid product from the thermal decomposition of this compound is silver bromide (AgBr). The gaseous product is oxygen. This is represented by the following reaction:
2AgBrO₃(s) → 2AgBr(s) + 3O₂(g)
Q4: Is this compound considered a hazardous material for thermal analysis?
Yes, this compound is a powerful oxidant and can form unstable or explosive mixtures with other materials, particularly sulfur compounds.[2][3][4] While thermal analysis of small quantities (typically a few milligrams) is generally safe under controlled conditions, caution should be exercised. It is crucial to use a small sample size and ensure the sample is not contaminated with any reducing agents.
Q5: What analytical techniques are best suited for studying the thermal stability of this compound?
Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is the ideal technique.[5][6][7]
-
TGA will provide quantitative data on the mass loss during decomposition, which can be compared to the theoretical mass loss to confirm the reaction mechanism.
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DSC will measure the heat flow associated with the decomposition, indicating whether the process is exothermic (releases heat) or endothermic (absorbs heat). The decomposition of this compound is a strongly exothermic process.
Quantitative Data Summary
The following table summarizes the key quantitative data for the thermal decomposition of this compound under a nitrogen atmosphere.
| Parameter | Value | Experimental Conditions |
| Decomposition Temperature Range | 270 - 315 °C | Heating Rate: 10 °C/min |
| Onset Decomposition Temp (Tonset) | ~ 270 °C | Heating Rate: 10 °C/min |
| Peak Decomposition Temp (Tpeak) | ~ 300 °C | From DTG/DSC peak |
| Experimental Mass Loss | ~ 20.4 % | TGA, up to 400 °C |
| Theoretical Mass Loss | 20.37 % | For AgBrO₃ → AgBr + 1.5 O₂ |
| Enthalpy of Decomposition (ΔH) | Highly Exothermic | Qualitative observation from DSC |
Experimental Protocols
Protocol 1: Simultaneous TGA-DSC Analysis of this compound
This protocol outlines the steps for analyzing the thermal stability of this compound using a simultaneous TGA-DSC instrument.
1. Instrument Preparation and Calibration:
- Ensure the TGA-DSC instrument is clean and has been recently calibrated for mass and temperature according to the manufacturer's guidelines. Standard calibration materials include indium and zinc for DSC and calcium oxalate (B1200264) for TGA.
- Set the purge gas to high-purity nitrogen with a constant flow rate (e.g., 50 mL/min).
2. Sample Preparation:
- Carefully weigh approximately 2-5 mg of this compound powder into a clean, inert crucible (alumina or platinum is recommended).
- Ensure the sample is loosely packed at the bottom of the crucible to allow for uniform heat distribution and efficient gas evolution.
- Record the exact sample mass.
3. Experimental Setup:
- Place the sample crucible onto the TGA balance mechanism.
- Place an empty, tared crucible of the same material on the reference balance.
- Close the furnace.
4. Thermal Program:
- Program the instrument with the following temperature profile:
- Equilibrate at 30 °C.
- Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
- Hold at 400 °C for 5 minutes to ensure the reaction is complete.
- Begin the experiment and data acquisition.
5. Data Analysis:
- TGA Curve: Determine the onset temperature of decomposition and the total percentage of mass loss. Compare the experimental mass loss to the theoretical value (20.37%).
- DSC Curve: Identify the exothermic peak corresponding to the decomposition. Determine the onset and peak temperatures of this thermal event.
Troubleshooting Guide
| Issue / Question | Possible Causes | Recommended Actions |
| Experimental mass loss is significantly different from the theoretical 20.37%. | 1. Impure Sample: The sample may contain impurities (e.g., moisture, other silver salts). 2. Incomplete Decomposition: The final temperature or hold time may not have been sufficient. 3. Reaction with Crucible: Although unlikely with alumina (B75360) or platinum, a reaction could occur with a less inert crucible material. | 1. Ensure the purity of the AgBrO₃ sample. Perform a preliminary run with a hold at ~120 °C to check for moisture. 2. Extend the final temperature to 450 °C or increase the isothermal hold time at 400 °C. 3. Use a high-purity alumina or platinum crucible. |
| The onset or peak decomposition temperature is shifted. | 1. Heating Rate: Higher heating rates will shift the decomposition to higher temperatures. 2. Sample Mass: Larger sample masses can create thermal gradients, leading to broader peaks and shifted temperatures. 3. Atmosphere: The presence of oxygen (air) versus an inert gas (nitrogen) can influence the decomposition pathway and temperature. | 1. Maintain a consistent heating rate for all experiments to ensure reproducibility. If comparing to literature, use the same heating rate. 2. Use a small, consistent sample mass (2-5 mg). 3. Ensure a consistent and pure purge gas is used. |
| The DSC curve shows an unexpected endothermic peak before the main exothermic decomposition. | 1. Phase Transition: The sample might be undergoing a crystalline phase transition before decomposition. 2. Melting of Impurity: A low-melting-point impurity could be present in the sample. | 1. This is a valid thermal event. Note the temperature and enthalpy of the transition. Analyze the sample with techniques like X-ray Diffraction (XRD) at different temperatures to confirm. 2. Analyze the purity of the starting material. |
| The instrument's sensors or furnace show signs of corrosion after the experiment. | Corrosive Off-gassing: Although the primary gaseous product is oxygen, trace amounts of bromine or other corrosive species could potentially be released, especially if the sample is impure. | 1. Ensure adequate ventilation for the instrument's exhaust. 2. Use a small sample mass to minimize the amount of evolved gas. 3. If analyzing halide-containing materials frequently, consult the instrument manufacturer about potential damage to sensors.[2] |
Visualizations
References
overcoming interferences in bromate analysis with silver nitrate
This guide provides troubleshooting advice and answers to frequently asked questions regarding interferences encountered during the analysis of bromate (B103136), with a focus on using silver nitrate (B79036) for chloride matrix elimination.
Frequently Asked Questions (FAQs)
Q1: What is the most common interference in the analysis of bromate by Ion Chromatography (IC)?
The most significant and common interference in bromate analysis, particularly by IC with conductivity detection, is the presence of high concentrations of chloride (Cl⁻) ions.[1][2] Samples from sources like surface water, groundwater, or wastewater can contain chloride levels high enough to compromise the analysis.[3][4]
Q2: How exactly does chloride interfere with bromate determination?
Chloride interference manifests in several ways on a chromatogram:
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Co-elution: The large chloride peak can overlap with the typically much smaller bromate peak, making accurate integration and quantification impossible.[1]
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Baseline Shift: Very high concentrations of chloride can cause a significant baseline shift as the chloride front elutes from the column, which can affect the integration of nearby peaks like bromate.
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Peak Tailing: A broad, tailing chloride peak can obscure the bromate peak that elutes shortly after it.
These effects reduce the sensitivity, accuracy, and resolution of the bromate measurement.[2]
Q3: How does silver nitrate (AgNO₃) treatment remove chloride interference?
Silver nitrate is used as a pretreatment step to selectively remove chloride ions from a sample through a precipitation reaction. When silver nitrate solution is added to a sample containing chloride ions, highly insoluble silver chloride (AgCl) precipitates out of the solution.[3][5]
The ionic equation for the reaction is: Ag⁺(aq) + Cl⁻(aq) → AgCl(s) [6][7]
This solid silver chloride can then be removed by filtration or centrifugation, leaving a sample with a significantly reduced chloride concentration that is ready for IC analysis.
Q4: Is there a risk of precipitating and losing the bromate (BrO₃⁻) analyte along with the chloride?
The risk of significant bromate loss is very low if the procedure is performed correctly. This is due to the substantial difference in the solubility of silver chloride (AgCl) and silver bromate (AgBrO₃). The effectiveness of selective precipitation is governed by the solubility product constant (Ksp), where a smaller Ksp value indicates lower solubility.
As shown in the table below, silver chloride is several orders of magnitude less soluble than this compound, ensuring that AgCl will precipitate almost completely before any significant amount of AgBrO₃ begins to precipitate.[8][9][10]
Quantitative Data Summary
Table 1: Comparison of Solubility Product Constants (Ksp) at 25°C
| Compound Name | Formula | Ksp Value | Interpretation |
| Silver Chloride | AgCl | 1.8 x 10⁻¹⁰ | Very Insoluble |
| Silver Bromide | AgBr | 5.4 x 10⁻¹³ | Extremely Insoluble |
| This compound | AgBrO₃ | 5.4 x 10⁻⁵ | Sparingly Soluble |
Data sourced from multiple chemistry handbooks.[8][9][10]
Table 2: Impact of High Chloride Matrix on Bromate Analysis
| Method / Condition | Chloride Concentration | Observed Effect | Bromate Recovery | Reference |
| IC with High-Capacity Column | Up to 500 mg/L | Peaks are well-separated, allowing accurate quantification. | 97% | [1] |
| Cyclic IC with Column-Switching | 500 mg/L | Most chloride is removed by the switching technique. | ~95% | [11] |
| Cyclic IC with Column-Switching | 1000 mg/L | Chloride removal is incomplete, causing significant interference. | ~14% | [11] |
Visualized Workflows and Concepts
Troubleshooting Guide
Problem: My chromatogram shows a distorted, missing, or unquantifiable bromate peak, and I suspect my sample has a high salt content.
This is a classic sign of matrix interference, likely from high chloride concentrations.
Solution: Use the following experimental protocol to remove chloride ions via silver nitrate precipitation prior to analysis.
Experimental Protocol: Chloride Removal with Silver Nitrate
Objective: To selectively precipitate and remove chloride ions from an aqueous sample to prevent interference in subsequent IC analysis of bromate.
Materials:
-
Sample containing bromate and high levels of chloride.
-
Silver Nitrate (AgNO₃) solution, 0.1 N (or other known concentration).
-
Reagent water (chloride-free).
-
Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL).
-
0.45 µm syringe filters.
-
Pipettes.
-
Vortex mixer.
-
Microcentrifuge.
Methodology:
-
Determine Chloride Concentration: If the approximate chloride concentration of the sample is unknown, it must be determined first. This can be done via a preliminary titration (Mohr's method) or a separate IC analysis of a highly diluted sample aliquot.[6][12]
-
Stoichiometric Calculation: Calculate the volume of AgNO₃ solution needed to precipitate the chloride in your sample volume. The reaction is 1:1 on a molar basis.[7]
-
Formula: Moles Cl⁻ = (Concentration of Cl⁻ in mg/L) / (35,453 mg/mol) x (Sample Volume in L)
-
Moles AgNO₃ needed = Moles Cl⁻
-
Volume AgNO₃ (L) = Moles AgNO₃ needed / (Concentration of AgNO₃ in mol/L)
-
Note: It is common practice to add a slight excess (e.g., 5-10%) of AgNO₃ to ensure complete precipitation, but a large excess should be avoided.[5]
-
-
Precipitation Step:
-
Pipette a precise volume of your sample (e.g., 1.0 mL) into a clean microcentrifuge tube.
-
Add the calculated volume of AgNO₃ solution to the tube.
-
Cap the tube and vortex thoroughly for 30 seconds to ensure complete mixing and initiate precipitation. A cloudy, white precipitate of AgCl should form immediately.[5]
-
Allow the sample to stand for at least 15-30 minutes in the dark to allow the precipitate to coagulate. Silver halides are light-sensitive.
-
-
Separation of Precipitate:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the AgCl precipitate at the bottom of the tube.
-
-
Sample Collection for IC Analysis:
-
Carefully pipette the clear supernatant, avoiding the pellet.
-
For best results and to protect your IC system, filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for injection into the ion chromatograph.
-
-
Quality Control: It is highly recommended to analyze a "matrix spike" sample. Prepare a duplicate sample, add a known concentration of bromate (spike), and run it through the entire precipitation and analysis procedure. Calculating the recovery of the bromate spike will validate the effectiveness of the protocol and ensure that no significant analyte was lost during pretreatment.
References
- 1. lcms.cz [lcms.cz]
- 2. Matrix effects in the determination of bromate in drinking water by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Ion chromatography of nitrite, bromide and nitrate ions in brine samples using a chloride-form anion-exchange resin column [repository.seafdec.org]
- 5. tsfx.edu.au [tsfx.edu.au]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Solubility Products [gchem.cm.utexas.edu]
- 10. testbook.com [testbook.com]
- 11. researchgate.net [researchgate.net]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
improving yield and purity of synthesized silver bromate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of synthesized silver bromate (B103136).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of silver bromate.
Question: Why is my yield of this compound significantly lower than expected?
Answer:
Low yield in this compound synthesis is a common issue that can be attributed to several factors:
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Incomplete Precipitation: The solubility of this compound in water is low, but not negligible, and it increases with temperature. To maximize precipitation, consider the following:
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Cooling: Ensure the reaction mixture is adequately cooled in an ice bath after precipitation to minimize the amount of this compound that remains dissolved.
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Common Ion Effect: The addition of a slight excess of the precipitating agent (e.g., potassium bromate) can decrease the solubility of this compound due to the common ion effect. However, a large excess should be avoided as it can lead to contamination of the final product.
-
-
Loss During Washing: Excessive washing or using a wash solution that is too warm can lead to the loss of product. Use ice-cold, deionized water for washing the precipitate.
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Premature Decomposition: this compound is sensitive to light and heat. Exposure to strong light or excessive temperatures during the reaction or drying process can cause decomposition into silver bromide, which would reduce the yield of the desired product.
Question: The synthesized this compound precipitate is discolored (e.g., yellowish or gray). What is the cause and how can it be prevented?
Answer:
A discolored precipitate typically indicates the presence of impurities or decomposition products.
-
Photodecomposition: this compound, like other silver salts, is light-sensitive. Exposure to UV or even strong ambient light can cause it to decompose, forming silver bromide and elemental silver, which can give the product a yellowish to grayish tint. To prevent this, conduct the synthesis and handling of the material in a dark or amber-glass vessel and avoid direct sunlight.
-
Thermal Decomposition: Although this compound melts at 309 °C, decomposition can occur at lower temperatures if heated for extended periods. When drying the product, use a vacuum oven at a moderate temperature (e.g., 60-80 °C) to avoid decomposition.
-
Impurities in Reactants: The purity of the starting materials (silver nitrate (B79036) and the alkali bromate) is crucial. If the reactants contain impurities, these may co-precipitate with the this compound. Ensure high-purity (e.g., ACS grade) reactants are used.
Question: The this compound precipitate is very fine and difficult to filter. How can I improve the particle size?
Answer:
The formation of very fine particles is often a result of rapid precipitation. To obtain larger, more easily filterable crystals, you can modify the precipitation conditions:
-
Slower Addition of Reactants: Add the precipitating agent solution slowly and with constant, gentle stirring. This allows for crystal growth to be favored over nucleation, resulting in larger particles.
-
Digestion of the Precipitate: "Digestion" involves letting the precipitate stand in the mother liquor, sometimes at an elevated temperature, for a period. This process allows smaller, less stable crystals to dissolve and re-precipitate onto larger crystals, a phenomenon known as Ostwald ripening. For this compound, digestion should be carried out in the dark to prevent photodecomposition.
-
Control of Reactant Concentration: Using more dilute solutions of the reactants can also promote the growth of larger crystals.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for the synthesis of this compound?
A1: this compound is typically synthesized via a precipitation reaction by mixing aqueous solutions of silver nitrate (AgNO₃) and an alkali metal bromate, such as potassium bromate (KBrO₃).
Reaction: AgNO₃(aq) + KBrO₃(aq) → AgBrO₃(s) + KNO₃(aq)
Q2: How can the purity of the synthesized this compound be determined?
A2: The purity of this compound can be assessed using several analytical techniques:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the product and identify any crystalline impurities.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To verify the elemental composition (Ag, Br, O) and detect any elemental impurities.
-
Titration: The silver content can be determined by dissolving a known mass of the product in a suitable solvent and titrating with a standardized solution of a thiocyanate (B1210189) salt.
Q3: What is the best way to wash the this compound precipitate?
A3: The precipitate should be washed with a solvent that removes soluble impurities without dissolving a significant amount of the product. For this compound, the recommended washing procedure is:
-
Wash with ice-cold deionized water to remove the bulk of the soluble impurities like potassium nitrate.
-
Follow with a wash using a volatile organic solvent like acetone (B3395972) or ethanol (B145695) to remove water and facilitate drying.
Q4: What is the recommended procedure for drying the final product?
A4: To dry the purified this compound, place it in a vacuum oven at a temperature between 60 °C and 80 °C. A vacuum is used to facilitate the removal of water and any residual organic solvent at a lower temperature, thus minimizing the risk of thermal decomposition.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity (Qualitative)
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Low (0-5 °C) | Higher | Higher | Decreases solubility of AgBrO₃, reducing losses. |
| High ( > 25 °C) | Lower | Lower | Increases solubility and risk of decomposition. | |
| Reactant Conc. | Dilute | Potentially Lower | Higher | Promotes larger crystal growth, reducing occluded impurities. |
| Concentrated | Higher | Lower | Rapid precipitation can trap impurities. | |
| Stirring Speed | Slow/Gentle | Neutral | Higher | Promotes uniform crystal growth. |
| Vigorous | Neutral | Lower | Can lead to smaller particles and increased impurity inclusion. | |
| Light Exposure | Dark/Amber Glass | Higher | Higher | Prevents photodecomposition to AgBr and Ag. |
| Ambient/UV Light | Lower | Lower | Causes decomposition of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of silver nitrate (AgNO₃) by dissolving the appropriate mass of solid AgNO₃ in deionized water.
-
Prepare a 0.1 M solution of potassium bromate (KBrO₃) by dissolving the appropriate mass of solid KBrO₃ in deionized water.
-
-
Precipitation:
-
In a beaker protected from light (e.g., wrapped in aluminum foil or an amber beaker), place a specific volume of the 0.1 M AgNO₃ solution.
-
While stirring gently with a magnetic stirrer, slowly add a stoichiometric equivalent of the 0.1 M KBrO₃ solution dropwise.
-
A white precipitate of this compound will form immediately.
-
After the addition is complete, continue stirring for 15-20 minutes at room temperature.
-
Cool the mixture in an ice bath for at least one hour to ensure maximum precipitation.
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus with a Büchner funnel and appropriate filter paper.
-
Filter the cold suspension and collect the this compound precipitate.
-
Wash the precipitate on the filter paper with several small portions of ice-cold deionized water.
-
Finally, wash the precipitate with a small amount of acetone to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered product to a watch glass or evaporating dish.
-
Dry the this compound in a vacuum oven at 70 °C to a constant weight.
-
Store the final product in a sealed, amber-colored container away from light.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Transfer the crude this compound to a beaker.
-
Add a minimum amount of hot deionized water (near boiling) while stirring until the solid is completely dissolved. The solubility of this compound increases significantly with temperature.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Cover the beaker and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water, followed by acetone.
-
Dry the purified crystals in a vacuum oven at 70 °C.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Technical Support Center: Handling Light-Sensitive Silver Bromate
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and troubleshooting experiments involving light-sensitive silver bromate (B103136) (AgBrO₃).
Frequently Asked Questions (FAQs)
Q1: What is silver bromate and what are its primary laboratory applications?
This compound (AgBrO₃) is a white, crystalline solid known for its light sensitivity and properties as a strong oxidizing agent.[1][2] In the laboratory, it is primarily used in the synthesis of other compounds and as an oxidizing agent for various chemical transformations, such as the conversion of tetrahydropyranyl ethers to carbonyl compounds.[2]
Q2: Why is this compound considered light-sensitive?
Similar to other silver halides, this compound is susceptible to photodecomposition.[3] When exposed to light, particularly sunlight or UV radiation, it can decompose.[3][4][5] This decomposition process involves the reduction of silver ions to metallic silver, which can affect the compound's purity and reactivity in experiments.[3][5][6]
Q3: How should I properly store this compound?
To prevent decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from light.[7][8][9] It is crucial to keep it in a tightly sealed, opaque container.[7][10] Additionally, it should be stored away from combustible materials due to its oxidizing nature.[1][7]
Q4: What are the initial signs of decomposition in my this compound sample?
The primary visual indicator of decomposition is a color change. A pure this compound sample is a white powder.[2] Upon exposure to light, it may darken or turn grayish due to the formation of metallic silver.[4][5] If you observe any discoloration, the purity of the reagent may be compromised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid (Yellowish or Grayish Tint) | Exposure to ambient light or UV radiation during storage or handling. | Discard the discolored reagent as its purity is compromised. For future use, ensure storage in an opaque, tightly sealed container in a dark cabinet. When handling, minimize exposure to direct light by working in a dimly lit area or using red/amber lighting.[10] |
| Inconsistent or Lower-than-Expected Reaction Yields | Use of partially decomposed this compound, which has a lower effective concentration of the active reagent. | Use a fresh, pure sample of this compound. If decomposition is suspected, consider purifying the reagent if feasible, though purchasing a new batch is often more reliable. |
| Precipitate Formation in Solution Before Reaction Initiation | The solvent may be contaminated with species that react with this compound, or the solubility limit might be exceeded under the current conditions. | Ensure the use of high-purity, appropriate solvents. Verify the solubility of this compound in the chosen solvent at the experimental temperature.[1][11][12] Filter the solution before use if a fine precipitate is observed. |
| Unexpected Side Reactions or Products | The decomposition of this compound can produce reactive bromine species that may interfere with the desired reaction pathway. | Minimize light exposure during the entire experimental procedure by covering glassware with aluminum foil.[10] Consider running reactions in a dark room or using a light-shielding setup. |
| Difficulty Dissolving this compound | This compound has limited solubility in many common solvents.[1][13] | Refer to solubility data to select an appropriate solvent. Gentle heating may increase solubility, but be cautious as heat can also accelerate decomposition.[1] Use of co-solvents might be necessary for certain applications. |
Quantitative Data
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 5 | 0.09[11] |
| 10 | 0.11[11] |
| 20 | 0.16[11] |
| 25 | 0.196[11] |
| 30 | 0.23[11] |
| 40 | 0.32[11] |
| 60 | 0.57[11] |
| 80 | 0.936[11] |
| 90 | 1.325[1][11] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Solid this compound
-
Preparation : Before handling, ensure the workspace is clean and dimly lit to minimize light exposure.[10] Have all necessary personal protective equipment (PPE) readily available, including safety goggles, gloves, and a lab coat.[7]
-
Weighing : Use a chemical-resistant spatula to transfer the this compound from its storage container to a weighing vessel. Perform this action promptly to reduce light exposure time.
-
Container Resealing : Immediately and securely seal the main storage container after dispensing the required amount.
-
Transfer : If transferring the weighed solid to a reaction vessel, do so carefully to avoid creating dust.[7][14]
Protocol 2: Preparation of a Saturated Aqueous Solution
-
Solvent Preparation : Measure a known volume of deionized water into a beaker or flask.
-
Addition of Solute : Slowly add this compound powder to the water while stirring continuously.
-
Equilibration : Continue adding the solid until a small amount remains undissolved, indicating that the solution is saturated.
-
Protection from Light : Wrap the container with aluminum foil or use amber glassware to protect the solution from light.[10]
-
Separation : Allow the undissolved solid to settle, then carefully decant or filter the saturated solution for use.
Protocol 3: Spill and Waste Management
-
Spill Cleanup : In case of a spill, avoid generating dust.[7] Carefully sweep or vacuum the solid material and place it into a designated, sealed container for hazardous waste. Do not use combustible materials like paper towels for cleanup.
-
Waste Disposal : Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[7][14] Do not discharge into sewer systems.[7]
Visualizations
Caption: Workflow for handling light-sensitive this compound.
Caption: Decision pathway for assessing this compound decomposition.
References
- 1. chembk.com [chembk.com]
- 2. ingenieurschemiecompra.on.drv.tw [ingenieurschemiecompra.on.drv.tw]
- 3. testbook.com [testbook.com]
- 4. quora.com [quora.com]
- 5. Exposure of silver bromide to sunlight for a long duration turns grey - askIITians [askiitians.com]
- 6. gauthmath.com [gauthmath.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. How To [chem.rochester.edu]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. This compound [chemister.ru]
- 12. This compound CAS#: 7783-89-3 [m.chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. carlroth.com [carlroth.com]
Technical Support Center: Belousov-Zhabotinsky (BZ) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Belousov-Zhabotinsky (BZ) reactions. Here you will find information to diagnose and resolve unexpected color changes and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my BZ reaction not oscillating?
A: A lack of oscillation in a BZ reaction is a common issue that can stem from several factors, including contaminated glassware, incorrect reagent concentrations, or the presence of impurities.
Troubleshooting Guide:
-
Glassware Cleanliness: The BZ reaction is highly sensitive to chloride ions.[1][2] Ensure all glassware is thoroughly cleaned and rinsed with deionized or distilled water. Avoid using tap water, as it can contain chloride ions that will inhibit the oscillations.[1][2]
-
Reagent Purity: Impurities in the malonic acid, such as iron, paraformaldehyde, ethanol, methanol, ethyl ester, and methyl ester, can significantly alter the reaction dynamics or prevent oscillations altogether.[3][4] If you suspect impure malonic acid, consider purification or using a high-purity grade.
-
Correct Reagent Preparation and Order of Addition: Verify that all solutions have been prepared to the correct concentrations. The order in which the reagents are mixed is also crucial. While specific protocols may vary, a common procedure involves preparing separate solutions and mixing them in a specific sequence.[5][6][7]
-
Temperature: The rate of the BZ reaction is temperature-dependent, with higher temperatures generally increasing the frequency of oscillations.[8][9] If the ambient temperature is too low, the reaction may proceed too slowly to observe oscillations.[10] Consider performing the reaction in a temperature-controlled water bath.
-
Stirring: For homogenous oscillations in a beaker, the solution must be well-stirred to prevent the formation of spatial patterns which can interfere with bulk color changes.[11] Conversely, if you intend to observe spatial patterns, the solution should be left unstirred in a shallow dish.[12][13]
Q2: Why did my BZ reaction stop oscillating prematurely?
A: The BZ reaction is a closed system that will eventually reach equilibrium and cease to oscillate as the reactants are consumed.[14][15] However, a premature halt in oscillations can indicate other issues.
Troubleshooting Guide:
-
Reactant Depletion: The oscillations will naturally cease as the primary reactants, such as malonic acid and potassium bromate, are consumed.[14] The reaction can generate up to several thousand cycles in a closed system, but this is dependent on the initial concentrations.[8]
-
Bromide Ion Concentration: The bromide ion (Br⁻) is a key intermediate that controls the switch between the two main processes of the FKN mechanism.[16] An imbalance in its production and consumption can dampen the oscillations.
-
Inhibitors: As mentioned previously, the introduction of contaminants like chloride ions during the experiment can stop the oscillations.[1][2]
Q3: The color of my BZ reaction is not what I expected. What could be the cause?
A: The observed colors in a BZ reaction are dependent on the catalyst and any indicators used. Unexpected colors can arise from using a different catalyst than intended, interactions between multiple catalysts, or incorrect indicator concentrations.
Troubleshooting Guide:
-
Catalyst and Indicator Identity: The choice of catalyst dictates the color changes.
-
Combined Catalysts/Indicators: When both cerium and ferroin are used, a more complex sequence of colors can be observed, including green (from the combination of yellow Ce⁴⁺ and blue ferriin), blue, purple, and red.[18][19][20]
-
Concentration Effects: The concentration of the catalyst and indicator can affect the intensity and clarity of the colors.[21]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Belousov-Zhabotinsky reaction.
Table 1: Typical Reagent Concentrations for BZ Oscillations
| Reagent | Concentration Range | Reference |
| Malonic Acid | 0.1 M - 0.3 M | [1][12][22] |
| Potassium/Sodium Bromate | 0.06 M - 0.23 M | [7][18][22] |
| Sulfuric Acid | 0.8 M - 2.7 M | [18][22] |
| Cerium(IV) salt | 0.005 M - 0.019 M | [18][22] |
| Manganese(II) salt | ~0.013 M | [1] |
| Ferroin | ~0.025 M | [23] |
Table 2: Influence of External Factors on Oscillation Period
| Factor | Effect on Oscillation Period | Reference |
| Increasing Temperature | Decreases (increases frequency) | [8][9] |
| Increasing Bromide Ion Conc. | Increases | [16] |
| Stirring Rate | Can increase period | [24] |
Experimental Protocols
Protocol 1: Classic Cerium-Catalyzed BZ Reaction
This protocol describes a common method for observing temporal oscillations in a well-stirred beaker.
Materials:
-
Solution A: 0.23 M Potassium Bromate (KBrO₃)
-
Solution B: 0.31 M Malonic Acid (CH₂(COOH)₂) and 0.059 M Potassium Bromide (KBr)
-
Solution C: 0.019 M Cerium(IV) Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆) in 2.7 M Sulfuric Acid (H₂SO₄)
-
Ferroin indicator solution
Procedure:
-
In a beaker with a magnetic stir bar, combine equal volumes of Solution A and Solution B. Stir until the solution is clear.
-
Add a small volume of Solution C and a few drops of ferroin indicator.
-
Continue stirring vigorously.
-
After an induction period of about a minute, the solution will begin to oscillate between different colors (e.g., green, blue, purple, red).[18][23] The oscillations should continue for at least 20 minutes.[23]
Mandatory Visualizations
Below are diagrams illustrating key troubleshooting and mechanistic aspects of the BZ reaction.
Caption: Troubleshooting flowchart for a non-oscillating BZ reaction.
Caption: Color changes associated with different BZ reaction catalysts.
References
- 1. X875: Modified Belousov-Zhabotinsky Reaction- Oscillating Clock | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 2. A simple oscillating reaction | Demonstration | RSC Education [edu.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Demo 13: Belousov-Zhabotinskii Reaction (classic) [www-chem.ucsd.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Belousov–Zhabotinsky reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]
- 9. youtube.com [youtube.com]
- 10. inorganic chemistry - Why is my Briggs-Rauscher reaction not oscillating? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Periodic Motion in the Chaotic Phase of an Unstirred Ferroin-Catalyzed Belousov Zhabotinsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BZ-Phenomenology [ux.uis.no]
- 13. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 14. John Straub's lecture notes [people.bu.edu]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. scienceasia.org [scienceasia.org]
- 17. An investigative study into an oscillatory reaction in acoustically levitated droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. Mechanism for the color transition of the Belousov-Zhabotinsky reaction catalyzed by cerium ions and ferroin [aimsciences.org]
- 20. vernier.com [vernier.com]
- 21. Effect of Substrate Concentrations of the BZ Reaction on Period of Self-Oscillation for Non-Thermoresponsive Polymer Chain | Scientific.Net [scientific.net]
- 22. portlandpress.com [portlandpress.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Silver Bromate and Potassium Bromate as Oxidizing Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two such agents: silver bromate (B103136) (AgBrO₃) and potassium bromate (KBrO₃). We will delve into their performance in specific applications, supported by experimental data and detailed protocols, to aid in the informed selection of the optimal reagent for your synthetic needs.
At a Glance: Key Physicochemical Properties
Both silver bromate and potassium bromate are inorganic salts containing the bromate ion (BrO₃⁻), which is the active oxidizing species. Their efficacy as oxidizing agents is fundamentally governed by the reduction of the bromine atom from a +5 oxidation state. However, their physical properties, influenced by the counter-ion (Ag⁺ vs. K⁺), lead to differences in solubility and may influence their reactivity in various solvent systems.
| Property | This compound (AgBrO₃) | Potassium Bromate (KBrO₃) |
| Molar Mass | 235.77 g/mol | 167.00 g/mol [1] |
| Appearance | White powder, photosensitive[2] | White crystalline powder[1] |
| Density | 5.206 g/cm³[2] | 3.27 g/cm³[1] |
| Melting Point | 309 °C (decomposes)[2] | 350 °C (decomposes at 370 °C)[1] |
| Solubility in Water | 0.167 g/100 mL[2] | 6.91 g/100 mL (at 20 °C)[1] |
Performance as an Oxidizing Agent: A Comparative Analysis
The oxidizing power of the bromate ion is significant, with a standard reduction potential of +1.5 volts, comparable to that of potassium permanganate[1]. This inherent strength allows both this compound and potassium bromate to oxidize a range of functional groups. However, their practical applications and efficiencies can differ based on the specific substrate and reaction conditions.
Organic Synthesis Applications
This compound in Oxidative Deprotection of Tetrahydropyranyl (THP) Ethers
This compound has been effectively utilized for the oxidative deprotection of tetrahydropyranyl (THP) ethers to their corresponding carbonyl compounds. This reaction is particularly valuable in multi-step organic synthesis where THP is a common protecting group for alcohols.
Experimental Data:
The following table summarizes the results from the oxidative deprotection of various THP ethers using this compound in the presence of aluminum chloride.
| Substrate (THP Ether of) | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde (B42025) | 95 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 92 |
| 1-Phenylethanol | Acetophenone | 90 |
| Cyclohexanol | Cyclohexanone | 85 |
| Octan-2-ol | Octan-2-one | 75 |
| (Data sourced from Mohammadpoor-Baltork, I., & Nourozi, A. R. (1999). Efficient and Selective Oxidative Deprotection of Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Silver and Sodium Bromates in the Presence of Aluminum Chloride. Synthesis, 1999(03), 487-490.)[3][4] |
Potassium Bromate in the Oxidation of Aromatic Aldehydes
Potassium bromate, in combination with potassium bromide and an acid catalyst, serves as an effective reagent for the oxidation of aromatic aldehydes to their corresponding carboxylic acids. This method provides a convenient alternative to other oxidation protocols.
Experimental Data:
The table below presents the yields for the oxidation of various aromatic aldehydes to carboxylic acids using a potassium bromate/potassium bromide system.
| Substrate (Aldehyde) | Product (Carboxylic Acid) | Yield (%) |
| Benzaldehyde | Benzoic Acid | 98 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzoic Acid | 95 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzoic Acid | 92 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzoic Acid | 96 |
| 2-Naphthaldehyde | 2-Naphthoic Acid | 94 |
| (Yields are representative for this type of reaction as reported in the literature for similar oxidation systems.)[5] |
Application in Food Science
Potassium Bromate as a Dough Improver
Potassium bromate has been widely used in the baking industry as a dough conditioner. Its oxidizing action strengthens the gluten network in flour, leading to improved dough elasticity and gas retention, resulting in a higher loaf volume and better crumb structure[5][6]. The mechanism involves the oxidation of sulfhydryl groups (-SH) in gluten proteins to form disulfide bonds (-S-S-), creating a more robust and interconnected protein network[3].
It is important to note that the use of potassium bromate in food products is banned in many countries due to concerns about its potential carcinogenicity[1][6].
Experimental Protocols
Oxidative Deprotection of THP Ethers using this compound
Materials:
-
Tetrahydropyranyl ether (1 mmol)
-
This compound (AgBrO₃) (1 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (1 mmol)
-
Acetonitrile (B52724) (10 mL)
-
Stirring bar
-
Reflux condenser
Procedure:
-
To a solution of the tetrahydropyranyl ether (1 mmol) in acetonitrile (10 mL), add this compound (1 mmol) and anhydrous aluminum chloride (1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding carbonyl compound[3].
Oxidation of Benzaldehyde to Benzoic Acid using Potassium Bromate
Materials:
-
Benzaldehyde (10 mmol)
-
Potassium bromate (KBrO₃) (4 mmol)
-
Potassium bromide (KBr) (20 mmol)
-
Hydrochloric acid (2 M, 10 mL)
-
Stirring bar
-
Ice bath
Procedure:
-
In a flask, dissolve potassium bromate (4 mmol) and potassium bromide (20 mmol) in water (20 mL).
-
Add benzaldehyde (10 mmol) to the solution.
-
Cool the mixture in an ice bath and slowly add 2 M hydrochloric acid (10 mL) with stirring.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the benzaldehyde is consumed.
-
Upon completion, add a saturated solution of sodium sulfite (B76179) to quench any excess bromine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude benzoic acid.
-
Recrystallize the crude product from hot water to yield pure benzoic acid[5][7][8].
Reaction Mechanisms and Pathways
Proposed Mechanism for Oxidative Deprotection of THP Ethers
The oxidative deprotection of THP ethers with this compound in the presence of a Lewis acid like AlCl₃ likely proceeds through an initial activation of the ether oxygen by the Lewis acid. This is followed by the oxidative cleavage of the C-O bond.
Caption: Proposed pathway for the oxidative deprotection of THP ethers.
Biochemical Pathway of Gluten Cross-linking by Potassium Bromate
In dough, potassium bromate acts as an oxidizing agent, facilitating the formation of disulfide bonds between gluten protein chains. This cross-linking is crucial for the development of a strong and elastic gluten network.
Caption: Gluten protein cross-linking pathway facilitated by potassium bromate.
Conclusion
Both this compound and potassium bromate are potent oxidizing agents with distinct applications in organic synthesis and other fields. This compound demonstrates high efficiency in the oxidative deprotection of THP ethers, a crucial step in many synthetic routes. Potassium bromate is a well-established oxidizing agent for converting aromatic aldehydes to carboxylic acids and has historically been used as a dough improver in the baking industry.
The choice between these two reagents will ultimately depend on the specific requirements of the reaction, including the substrate, desired product, and reaction conditions. For sensitive substrates requiring mild deprotection of THP ethers, this compound presents a viable option. For the oxidation of aldehydes and in applications where its use is still permitted, potassium bromate offers an effective and economical choice. Researchers should always consider the safety and environmental implications of these reagents and consult relevant safety data sheets before use.
References
- 1. researchgate.net [researchgate.net]
- 2. hou.usra.edu [hou.usra.edu]
- 3. Efficient and Selective Oxidative Deprotection of Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Silver and Sodium Bromates in the Presence of Aluminum Chloride [organic-chemistry.org]
- 4. ingenieurschemiecompra.on.drv.tw [ingenieurschemiecompra.on.drv.tw]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study on high-efficient reduction of bromate in neutral solution using zero-valent Al treated by different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. allbachelor.com [allbachelor.com]
A Comparative Analysis of Silver Halides in Precipitation Reactions: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the precipitation reactions of three key silver halides: silver chloride (AgCl), silver bromide (AgBr), and silver iodide (AgI). This document is intended for researchers, scientists, and drug development professionals who utilize or study these fundamental inorganic reactions. The guide details the distinct physicochemical properties of these precipitates, offers standardized experimental protocols for their formation and differentiation, and presents a logical framework for understanding the underlying precipitation mechanisms.
Quantitative Data Summary
The physicochemical properties of silver halides are central to their behavior in precipitation reactions. The following table summarizes key quantitative data for AgCl, AgBr, and AgI, providing a basis for their comparison.
| Property | Silver Chloride (AgCl) | Silver Bromide (AgBr) | Silver Iodide (AgI) |
| Appearance | White precipitate | Cream precipitate | Yellow precipitate |
| Solubility Product (Ksp) at 25°C | 1.8 x 10⁻¹⁰[1] | 5.2 x 10⁻¹³[1] | 8.3 x 10⁻¹⁷[1] |
| Molar Solubility (mol/L) at 25°C | 1.34 x 10⁻⁵ | 7.21 x 10⁻⁷ | 9.11 x 10⁻⁹ |
| Enthalpy of Precipitation (ΔH°pptn) at 298.15 K (kJ/mol) | -65.724[2][3] | -84.826[2][3] | -111.124[2][3] |
| Solubility in dilute NH₃ | Soluble[4][5][6] | Sparingly soluble[5][6] | Insoluble[4][5][6] |
| Solubility in concentrated NH₃ | Soluble[4][5][6] | Soluble[4][5][6] | Insoluble[4][5][6] |
| Effect of Light | Darkens (turns purple)[4][5][6] | Darkens (turns green)[5][6] | No visible change[5][6] |
Experimental Protocols
The following protocols describe the synthesis of silver halide precipitates and a method for their subsequent differentiation.
Protocol 1: Precipitation of Silver Halides
This protocol outlines the steps for the formation of AgCl, AgBr, and AgI precipitates from aqueous solutions.
Materials:
-
0.1 M solution of a soluble chloride salt (e.g., NaCl, KCl)
-
0.1 M solution of a soluble bromide salt (e.g., NaBr, KBr)
-
0.1 M solution of a soluble iodide salt (e.g., NaI, KI)
-
0.1 M solution of silver nitrate (B79036) (AgNO₃)
-
Deionized water
-
Test tubes and rack
-
Pipettes
Procedure:
-
Label three separate test tubes for each halide: "Chloride," "Bromide," and "Iodide."
-
Into the "Chloride" test tube, pipette 5 mL of the 0.1 M chloride salt solution.
-
Into the "Bromide" test tube, pipette 5 mL of the 0.1 M bromide salt solution.
-
Into the "Iodide" test tube, pipette 5 mL of the 0.1 M iodide salt solution.
-
To each test tube, add a few drops of the 0.1 M silver nitrate solution.
-
Observe the formation of a precipitate in each test tube and record the color.[4][7]
Protocol 2: Differentiation of Silver Halide Precipitates Using Ammonia (B1221849)
This protocol describes the use of dilute and concentrated ammonia solutions to distinguish between the three silver halide precipitates based on their differing solubilities.
Materials:
-
Test tubes containing the AgCl, AgBr, and AgI precipitates from Protocol 1
-
Dilute ammonia solution (e.g., 2 M NH₃)
-
Concentrated ammonia solution (e.g., 15 M NH₃)
-
Pipettes
Procedure:
-
To each of the three test tubes containing the silver halide precipitates, add dilute ammonia solution dropwise, shaking the test tube after each addition.
-
If the precipitate does not dissolve in dilute ammonia, carefully add concentrated ammonia solution dropwise to the same test tube, again shaking after each addition.
Logical Framework for Precipitation
The precipitation of silver halides from an aqueous solution is a process governed by principles of nucleation and crystal growth. The following diagram illustrates the logical workflow for a comparative analysis of these reactions.
Caption: Logical workflow for the comparative analysis of silver halide precipitation.
Mechanism of Precipitation: Nucleation and Crystal Growth
The formation of a solid precipitate from a solution involves two primary stages: nucleation and crystal growth.
-
Nucleation: This is the initial formation of small, stable nuclei of the silver halide within the supersaturated solution. The rate of nucleation is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities.[4] A higher degree of supersaturation generally leads to a higher nucleation rate.
-
Crystal Growth: Once stable nuclei are formed, they begin to grow by the deposition of further ions from the solution onto their surfaces. This process continues until the concentration of the ions in the solution decreases to the equilibrium solubility. The rate of crystal growth can be affected by factors such as temperature, the concentration of reactants, and the presence of growth modifiers like gelatin.[4]
The distinct properties of the silver halides, particularly their varying solubilities as indicated by their Ksp values, play a crucial role in both the nucleation and growth phases. The much lower solubility of AgI compared to AgCl and AgBr means that it will precipitate from a solution with a much lower concentration of silver and iodide ions. This also influences the kinetics of the precipitation, with the formation of the least soluble salt being the most rapid.
The following diagram illustrates the conceptual relationship between supersaturation, nucleation, and crystal growth in the precipitation of silver halides.
Caption: Conceptual pathway of silver halide precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. datapdf.com [datapdf.com]
- 3. Enthalpies of Precipitation of Silver Halides; Entropy of the Aqueous Silver Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imaging.org [imaging.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. issr.edu.kh [issr.edu.kh]
- 7. pubs.acs.org [pubs.acs.org]
- 8. imaging.org [imaging.org]
A Comparative Guide to the Validation of Titration Methods: The Case of Silver Bromate as a Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of titration method validation, with a special focus on the potential use of silver bromate (B103136) as a primary standard in argentometric titrations. While silver nitrate (B79036) is the established titrant and sodium chloride is a widely accepted primary standard for the determination of halides, this document explores the theoretical suitability of silver bromate as an alternative, alongside a detailed overview of established validation protocols.
Introduction to Titration Method Validation
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. For titration methods, key validation parameters include accuracy, precision, linearity, and specificity.[1][2] A cornerstone of ensuring accuracy in titrations is the use of a primary standard, a substance of high purity and stability, to standardize the titrant.[2][3]
In argentometric titrations, where silver nitrate is the titrant for determining halides and other anions, sodium chloride is a commonly used primary standard.[4] This guide will detail the validation of such methods and then draw a comparison with the theoretical use of this compound, based on its chemical properties.
Established Standards in Argentometric Titration
Argentometric titration is a type of precipitation titration that involves the use of silver nitrate (AgNO₃) as the titrant.[4][5][6] It is widely used for the determination of halides (chloride, bromide, iodide) and other anions that form insoluble silver salts.[5][7]
Silver Nitrate (AgNO₃) as a Titrant: Silver nitrate is the most important and widely used precipitating reagent in these titrations.[5][8]
Sodium Chloride (NaCl) as a Primary Standard: To ensure the accuracy of argentometric titrations, the silver nitrate solution must be standardized. Sodium chloride of high purity is a common primary standard for this purpose.
This compound (AgBrO₃): A Theoretical Consideration as a Primary Standard
While potassium bromate (KBrO₃) is recognized as a primary standard for redox titrations, the use of this compound (AgBrO₃) as a primary standard for precipitation titrations is not well-documented in scientific literature. This section provides a theoretical evaluation of this compound based on the essential characteristics of a primary standard.
Properties of an Ideal Primary Standard:
-
High Purity and Stability: A primary standard should be readily available in a highly pure form and be stable under normal laboratory conditions.[3]
-
Low Hygroscopicity: The substance should not readily absorb moisture from the atmosphere.[3]
-
High Molecular Weight: A higher molecular weight minimizes weighing errors.[3]
-
Known Chemical Formula: The chemical composition must be accurately known.
-
Solubility: It should be soluble in the solvent used for the titration.
Comparative Properties of Sodium Chloride and this compound:
| Property | Sodium Chloride (NaCl) | This compound (AgBrO₃) | Analysis of this compound's Suitability |
| Purity | Available in high purity (≥99.9%) | Available in high purity (e.g., 99.999%)[9] | Meets the high purity requirement. |
| Stability | Stable under normal conditions. | Photosensitive and heat-sensitive.[10] | Lower stability compared to NaCl is a significant disadvantage. |
| Hygroscopicity | Low | Data not readily available, but generally low for crystalline salts. | Likely to be low, but requires experimental verification. |
| Molecular Weight | 58.44 g/mol | 235.77 g/mol [10] | High molecular weight is a significant advantage, reducing weighing errors. |
| Solubility in Water | 35.9 g/100 mL (25 °C) | 0.167 g/100 mL[10] | Lower solubility could be a limiting factor in preparing standard solutions. |
| Known Chemical Formula | Yes | Yes | Meets this requirement. |
Theoretically, this compound possesses some favorable characteristics for a primary standard, notably its high purity and high molecular weight. However, its sensitivity to light and heat, along with its lower solubility in water, present significant drawbacks compared to the highly stable and soluble sodium chloride. Without experimental data to validate its performance in terms of accuracy and precision, its use as a primary standard in argentometric titrations remains a hypothetical concept.
Experimental Protocols for Titration Method Validation
The following are detailed methodologies for the validation of a typical argentometric titration for the determination of chloride, using silver nitrate as the titrant and sodium chloride as the primary standard.
Standardization of Silver Nitrate Solution
Objective: To accurately determine the concentration of the silver nitrate solution.
Materials:
-
Primary standard sodium chloride (NaCl), dried at 110°C
-
Silver nitrate (AgNO₃) solution (approx. 0.1 M)
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution
-
Distilled water
Procedure (Mohr's Method):
-
Accurately weigh about 0.2 g of dried primary standard NaCl into a 250 mL conical flask.
-
Dissolve the NaCl in about 100 mL of distilled water.
-
Add 1-2 mL of potassium chromate indicator solution.
-
Titrate with the silver nitrate solution, with constant swirling, until the first permanent appearance of a reddish-brown precipitate of silver chromate.[5]
-
Record the volume of AgNO₃ solution used.
-
Repeat the titration at least two more times for precision.
Validation Parameters
1. Accuracy:
-
Procedure: Titrate solutions of known chloride concentration (prepared from the primary standard NaCl) with the standardized AgNO₃ solution.
-
Acceptance Criteria: The experimentally determined concentration should be within a predefined percentage (e.g., ±0.5%) of the known concentration.
2. Precision (Repeatability and Intermediate Precision):
-
Procedure:
-
Repeatability: Perform a series of titrations (e.g., n=6) of the same chloride sample under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the titrations on different days, with different analysts, or with different equipment.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be below a specified limit (e.g., <1%).
3. Linearity:
-
Procedure: Prepare a series of chloride standard solutions of different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Titrate each solution and plot the volume of titrant consumed versus the concentration of the chloride solution.
-
Acceptance Criteria: The coefficient of determination (R²) of the linear regression should be close to 1 (e.g., >0.999).[11]
4. Specificity:
-
Procedure: Analyze samples containing potential interfering ions (e.g., bromide, iodide, sulfide).
-
Acceptance Criteria: The method should be able to accurately determine the chloride concentration without significant interference from other ions under the specified conditions. It's important to note that bromide and iodide will also precipitate with silver nitrate and thus interfere.[5]
Data Presentation
Table 1: Hypothetical Validation Data for Argentometric Titration of Chloride
| Validation Parameter | Measurement | Result | Acceptance Criteria |
| Accuracy | % Recovery | 99.8% | 99.5% - 100.5% |
| Precision | |||
| - Repeatability | % RSD (n=6) | 0.2% | < 0.5% |
| - Intermediate Precision | % RSD (n=6) | 0.4% | < 0.8% |
| Linearity | R² | 0.9995 | > 0.999 |
Visualizing the Workflow
The following diagrams illustrate the logical flow of titration method validation and the reaction pathway in argentometric titration.
Caption: Workflow for the validation of a titration method.
Caption: Reaction pathway of Mohr's method for argentometric titration.
Conclusion
The validation of titration methods is essential for ensuring the accuracy and reliability of analytical results. For argentometric titrations, silver nitrate standardized with primary standard sodium chloride provides a robust and well-established method. While this compound exhibits some desirable properties of a primary standard, such as high purity and a large molecular weight, its instability and low solubility are significant disadvantages. Crucially, the absence of experimental validation data for this compound in this context means that it cannot currently be recommended as a viable alternative to established standards like sodium chloride. Further research and experimental validation would be required to fully assess the potential of this compound in the validation of titration methods.
References
- 1. mt.com [mt.com]
- 2. usp.org [usp.org]
- 3. Validation of titration methods | Metrohm [metrohm.com]
- 4. Argentometry - Wikipedia [en.wikipedia.org]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. echemi.com [echemi.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. americanelements.com [americanelements.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to the Crystal Structures of Silver Bromate and Silver Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the crystal structures of silver bromate (B103136) (AgBrO₃) and silver bromide (AgBr). Understanding the distinct crystalline arrangements of these silver compounds is crucial for researchers in materials science, chemistry, and pharmacology, as the crystal structure fundamentally influences a material's physical and chemical properties, including solubility, stability, and reactivity. This comparison is supported by experimental data and outlines the methodologies used for crystal structure determination.
Quantitative Data Summary
The crystallographic data for silver bromate and silver bromide are summarized in the table below. While the structure of silver bromide is well-characterized, detailed crystallographic data for this compound is less available in publicly accessible databases.
| Parameter | This compound (AgBrO₃) | Silver Bromide (AgBr) |
| Crystal System | Tetragonal[1][2][3] | Cubic[4] |
| Space Group | Not readily available | Fm-3m[4] |
| Lattice Parameters | a = b, c (specific values not readily available) | a = 5.7745 Å[4] |
| Unit Cell Angles | α = β = γ = 90° | α = β = γ = 90° |
| Coordination | Not readily available | Each Ag⁺ ion is surrounded by 6 Br⁻ ions, and vice versa. |
| Structure Type | - | Rock-Salt (NaCl) type |
Visualizing the Structural Comparison
The logical relationship in comparing the crystal structures of this compound and silver bromide can be visualized as follows:
Caption: A diagram illustrating the key structural differences between this compound and silver bromide.
Experimental Protocol: Powder X-ray Diffraction (XRD)
The determination of the crystal structures of inorganic salts like this compound and silver bromide is primarily achieved through powder X-ray diffraction (XRD). This non-destructive analytical technique provides information about the crystalline phases, lattice parameters, and atomic arrangement within a material.
Objective: To determine and compare the crystal structures of this compound and silver bromide.
Materials and Equipment:
-
This compound (AgBrO₃) powder
-
Silver bromide (AgBr) powder
-
Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å)
-
Sample holders (zero-background sample holders are recommended)
-
Mortar and pestle for sample grinding
-
Spatula
-
Computer with data analysis software (e.g., for Rietveld refinement)
Methodology:
-
Sample Preparation:
-
A small amount of the this compound or silver bromide powder is gently ground in a mortar and pestle to ensure a fine, homogeneous powder with random crystallite orientation. This minimizes preferred orientation effects in the diffraction pattern.
-
The fine powder is then carefully packed into the sample holder, ensuring a flat and level surface that is flush with the holder's top edge.
-
-
Instrument Setup:
-
The X-ray diffractometer is powered on and allowed to stabilize.
-
The Cu Kα X-ray source is selected.
-
The instrument is configured for a Bragg-Brentano geometry.
-
The detector and X-ray tube are positioned for the desired angular scan range (e.g., 2θ from 10° to 90°) with a specific step size (e.g., 0.02°) and dwell time (e.g., 1 second per step).
-
-
Data Collection:
-
The prepared sample holder is placed into the diffractometer.
-
The XRD scan is initiated. The instrument will rotate the X-ray source and detector in a coupled θ-2θ motion, recording the intensity of the diffracted X-rays at each angular position.
-
-
Data Analysis:
-
The resulting XRD pattern (a plot of intensity versus 2θ) is obtained.
-
The positions (2θ values) and intensities of the diffraction peaks are identified.
-
The obtained diffraction pattern is compared with standard patterns from crystallographic databases (e.g., the Inorganic Crystal Structure Database - ICSD) to identify the crystalline phase.
-
For detailed structural analysis, the diffraction data is used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. This is often achieved through indexing the diffraction peaks and performing a Rietveld refinement of the crystal structure.
-
Discussion of Crystal Structures
Silver Bromide (AgBr):
Silver bromide crystallizes in the cubic crystal system, specifically adopting the rock-salt (NaCl) structure.[4] This is a highly symmetric face-centered cubic (fcc) lattice belonging to the space group Fm-3m. In this arrangement, each silver ion (Ag⁺) is octahedrally coordinated to six bromide ions (Br⁻), and conversely, each bromide ion is surrounded by six silver ions. The well-defined and highly symmetric structure of AgBr contributes to its predictable physical and chemical properties.
This compound (AgBrO₃):
In contrast, this compound belongs to the tetragonal crystal system.[1][2][3] In a tetragonal lattice, the unit cell has a square base (a = b) and a height (c) that is different from the base, with all angles being 90°. This lower symmetry compared to the cubic system of AgBr arises from the presence of the non-spherical bromate anion (BrO₃⁻). The arrangement of these anions within the crystal lattice dictates the overall tetragonal structure. Unfortunately, detailed information regarding the specific space group and precise lattice parameters for AgBrO₃ is not as readily available as for AgBr.
The difference in their crystal structures is a direct consequence of the different anions present in the two compounds. The spherical bromide ion in AgBr allows for a highly symmetric, close-packed arrangement, whereas the pyramidal bromate ion in AgBrO₃ necessitates a less symmetric, layered, or more complex arrangement, resulting in the tetragonal structure. These structural differences are expected to lead to significant variations in their physical properties, such as cleavage, optical properties, and piezoelectricity.
References
A Comparative Guide to the Reactivity of Silver Bromate and Silver Chlorate
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of experimental work. Silver bromate (B103136) (AgBrO₃) and silver chlorate (B79027) (AgClO₃) are both powerful oxidizing agents with applications in synthesis and analysis. However, their reactivity profiles, stability, and safety considerations differ significantly. This guide provides an objective comparison of these two silver salts, supported by physicochemical data and detailed experimental protocols to aid in the selection of the most suitable compound for a given application.
Quantitative Data Summary
The following table summarizes the key quantitative data for silver bromate and silver chlorate, facilitating a direct comparison of their fundamental properties.
| Property | This compound (AgBrO₃) | Silver Chlorate (AgClO₃) |
| Molar Mass | 235.77 g/mol [1] | 191.32 g/mol [2] |
| Appearance | White crystalline powder[1] | White crystalline solid[2] |
| Melting Point | 309 °C (588 °F; 582 K)[1] | 230 °C (446 °F; 503 K)[2] |
| Decomposition Temp. | Decomposes upon melting[3] | 270 °C (518 °F; 543 K)[2] |
| Solubility in Water | 0.167 g/100 mL (at 25 °C)[1] | Significantly more soluble than AgBrO₃[4] |
| Solubility Product (Ksp) | 5.38 × 10⁻⁵[1] | Not applicable due to high solubility |
Reactivity and Stability Comparison
Thermal Stability:
This compound is thermally more stable than silver chlorate, with a higher melting point of 309 °C at which it begins to decompose.[1][3] Silver chlorate, in contrast, melts at 230 °C and decomposes at 270 °C.[2] The decomposition of both salts yields silver chloride (AgCl) and oxygen gas, although rapid heating of silver chlorate can be explosive.[2][5]
Oxidizing Strength:
Both bromate (BrO₃⁻) and chlorate (ClO₃⁻) anions are strong oxidizing agents due to the high oxidation state of the halogen atom (+5). In acidic solutions, the chlorate ion is generally considered a stronger oxidizing agent than the bromate ion. However, the reactivity is also influenced by kinetic factors and the specific reaction conditions. Silver chlorate's higher solubility in water can also contribute to its apparent higher reactivity in solution-phase reactions by providing a higher concentration of the oxidizing species.[4]
Sensitivity to Light and Shock:
Both compounds are sensitive to light and should be stored in dark containers.[1][2] Silver chlorate is reported to be particularly sensitive to shock and friction, and its sensitivity can increase upon storage, potentially becoming explosive on touch.[5][6] This makes silver chlorate a more hazardous substance to handle and store compared to this compound.
Experimental Protocols
To empirically determine and compare the oxidizing strength of this compound and silver chlorate, a redox titration is a suitable method. The following protocol provides a framework for such a comparison.
Objective: To compare the oxidizing capacity of this compound and silver chlorate by titrating a standard solution of a reducing agent.
Materials:
-
This compound (AgBrO₃)
-
Silver chlorate (AgClO₃)
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Sulfuric acid (H₂SO₄), dilute (e.g., 2 M)
-
Distilled/deionized water
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of Analyte Solutions:
-
Accurately weigh a known mass of this compound and dissolve it in a known volume of distilled water to prepare a standard solution (e.g., 0.01 M). Gentle heating may be required to dissolve the this compound due to its lower solubility.
-
Similarly, prepare a standard solution of silver chlorate of the same molar concentration.
-
-
Reaction with Iodide:
-
In a conical flask, pipette a known volume (e.g., 25.00 mL) of the this compound solution.
-
Add an excess of potassium iodide solution (e.g., 10 mL of 10% w/v solution).
-
Acidify the solution with dilute sulfuric acid (e.g., 5 mL). The bromate/chlorate will oxidize the iodide to iodine, resulting in a brownish solution.
-
The reactions are:
-
BrO₃⁻ + 6I⁻ + 6H⁺ → Br⁻ + 3I₂ + 3H₂O
-
ClO₃⁻ + 6I⁻ + 6H⁺ → Cl⁻ + 3I₂ + 3H₂O
-
-
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
When the solution turns a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
The reaction is: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻
-
-
Repeat:
-
Repeat the procedure with the silver chlorate solution.
-
Perform multiple trials for each salt to ensure accuracy.
-
Data Analysis:
By calculating the moles of sodium thiosulfate used, the moles of iodine liberated, and subsequently the moles of the silver salt that reacted, a direct comparison of their oxidizing capacity on a molar basis can be made under these specific experimental conditions.
Applications in Research and Drug Development
Both this compound and silver chlorate serve as oxidizing agents in organic synthesis.
-
This compound: It has been used for the transformation of tetrahydropyranyl ethers to carbonyl compounds.[1][7] Its lower solubility can be advantageous in certain applications where a milder or more controlled oxidation is required.
-
Silver Chlorate: Its high oxidizing power makes it a potent reagent, though its use is limited by safety concerns.[4] It has been used in the oxidation of certain organic compounds, such as the conversion of crotonic acid to dihydroxybutyric acid.[5] Its higher solubility allows for its use in reactions requiring a higher concentration of the silver salt in solution.[4]
Safety and Handling
Both compounds are oxidizing solids and should be handled with care, avoiding contact with combustible materials.[1][8] They are also irritants to the skin, eyes, and respiratory system.[7][8]
Silver Chlorate poses a significantly higher risk due to its potential to explode upon rapid heating or shock. [2] After storage, it can become extremely sensitive and may detonate on touch.[5] Therefore, stringent safety protocols, including the use of personal protective equipment and working in a well-ventilated area away from flammable substances, are critical when handling silver chlorate.
Visualizations
Caption: General thermal decomposition pathway for this compound and silver chlorate.
Caption: Workflow for the comparative analysis of oxidizing strength.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Silver chlorate - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Silver chlorate - Sciencemadness Wiki [sciencemadness.org]
- 6. Buy Silver chlorate | 7783-92-8 [smolecule.com]
- 7. This compound | AgBrO4 | CID 22763417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Silver chlorate | AgClO3 | CID 9815505 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Advantages of Silver Bromate in the Oxidative Deprotection of Tetrahydropyranyl Ethers
For researchers, scientists, and drug development professionals, the efficient and selective deprotection of alcohols is a critical step in multi-step organic synthesis. Tetrahydropyranyl (THP) ethers are widely used as protecting groups for hydroxyl functionalities due to their stability under various reaction conditions. However, their subsequent conversion back to the parent carbonyl compound often requires specific and mild oxidizing agents. This guide provides an objective comparison of silver bromate's performance in the oxidative deprotection of THP ethers against other common methodologies, supported by experimental data.
Executive Summary
Silver bromate (B103136), in the presence of a Lewis acid catalyst, has emerged as a highly effective reagent for the direct conversion of tetrahydropyranyl (THP) ethers to their corresponding aldehydes and ketones. This method offers several advantages, including high yields, mild reaction conditions, and selectivity. This guide will compare the efficacy of this compound with established methods such as Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and the Dess-Martin periodinane (DMP) oxidation, providing a clear overview of their respective strengths and weaknesses.
Comparative Performance Analysis
The selection of an appropriate oxidizing agent for the deprotection of THP ethers is crucial for the overall success of a synthetic route. The ideal reagent should offer high conversion, selectivity, and be tolerant of other functional groups within the molecule. Below is a comparative analysis of this compound and other common oxidants.
Data Presentation: Yields and Reaction Conditions
The following table summarizes the performance of this compound and its alternatives in the oxidative deprotection of various THP ethers.
| Substrate (THP Ether of) | Product | Reagent System | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | AgBrO₃ / AlCl₃ | Acetonitrile (B52724) | 0.6 | 95 | [1] |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | AgBrO₃ / AlCl₃ | Acetonitrile | 0.8 | 92 | [1] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | AgBrO₃ / AlCl₃ | Acetonitrile | 1.0 | 90 | [1] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | AgBrO₃ / AlCl₃ | Acetonitrile | 1.5 | 85 | [1] |
| Cinnamyl alcohol | Cinnamaldehyde | AgBrO₃ / AlCl₃ | Acetonitrile | 1.2 | 88 | [1] |
| Cyclohexanol | Cyclohexanone | AgBrO₃ / AlCl₃ | Acetonitrile | 2.0 | 90 | [1] |
| 1-Octadecanol | Octadecanal | PCC / TFA | Methylene Chloride | - | 75 | [2] |
| 1-Hexadecanol | Hexadecanal | PCC / TFA | Methylene Chloride | - | 65 | [2] |
| 1-Tetradecanol | Tetradecanal | PCC / TFA | Methylene Chloride | - | 65 | [2] |
| Benzyl alcohol | Benzaldehyde | Swern Oxidation | Dichloromethane | - | 84.7 | [3][4][5] |
| Benzyl alcohol | Benzaldehyde | Dess-Martin Periodinane | Dichloromethane | 0.5 - 2 | High | [6][7] |
Key Advantages of this compound
-
High Yields: The this compound/aluminum chloride system consistently provides high to excellent yields (typically 85-95%) for a variety of benzylic and aliphatic THP ethers.[1][8]
-
Mild Reaction Conditions: The reaction proceeds under reflux in acetonitrile, which is a relatively mild condition compared to the cryogenic temperatures often required for Swern oxidations.[1]
-
Selectivity: The method has been shown to be selective for the oxidative deprotection of THP ethers.[8]
-
Operational Simplicity: The procedure involves a straightforward setup with readily available reagents.
Comparison with Alternative Reagents
-
Pyridinium Chlorochromate (PCC): While effective, PCC is a chromium-based reagent, which raises environmental and toxicity concerns. The yields reported for the direct conversion of aliphatic THP ethers to aldehydes using PCC are generally lower than those obtained with this compound.[2]
-
Swern Oxidation: This method is known for its mildness and high yields. However, it requires cryogenic temperatures (-78 °C) and the use of noxious reagents like oxalyl chloride and dimethyl sulfoxide, which produces the malodorous dimethyl sulfide (B99878) as a byproduct.[9]
-
Dess-Martin Periodinane (DMP): DMP is a popular reagent due to its mild conditions (room temperature), short reaction times, and high chemoselectivity.[6][7] However, it is relatively expensive and can be shock-sensitive, posing a safety hazard.
Experimental Protocols
Oxidative Deprotection of THP Ethers using this compound
Materials:
-
Tetrahydropyranyl ether (1 mmol)
-
This compound (AgBrO₃) (1 mmol, 0.236 g)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.3 mmol, 0.04 g)
-
Anhydrous Acetonitrile (CH₃CN) (15 mL)
Procedure:
-
To a solution of the tetrahydropyranyl ether (1 mmol) in anhydrous acetonitrile (15 mL) in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol) and anhydrous aluminum chloride (0.3 mmol).
-
Reflux the reaction mixture for the time specified in the data table (typically 0.6 - 3 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a short pad of silica (B1680970) gel to remove inorganic salts.
-
Wash the silica gel pad with acetonitrile.
-
Evaporate the solvent from the combined filtrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography on silica gel or distillation.
Reaction Mechanisms and Workflows
Proposed Reaction Pathway for this compound Oxidation
While the precise mechanism for the oxidative deprotection of THP ethers by this compound and aluminum chloride has not been definitively established, a plausible pathway involves the following key steps. The Lewis acidic aluminum chloride is believed to activate the ether oxygen, making the acetal (B89532) carbon more susceptible to nucleophilic attack. The bromate ion then acts as the oxidant.
Caption: Proposed pathway for the oxidative deprotection of THP ethers.
Experimental Workflow
The general workflow for the this compound-mediated oxidative deprotection of THP ethers is a straightforward process.
Caption: General experimental workflow for the this compound method.
Conclusion
This compound, in conjunction with aluminum chloride, presents a compelling alternative for the oxidative deprotection of tetrahydropyranyl ethers. Its primary advantages lie in the high yields achieved under mild, non-cryogenic conditions. When compared to traditional methods like PCC, it offers a more environmentally friendly profile by avoiding heavy metals. While Swern and Dess-Martin oxidations also provide mild conditions, this compound avoids the use of malodorous or potentially explosive reagents. For researchers seeking an efficient, high-yielding, and operationally simple method for converting THP ethers to carbonyl compounds, the this compound system warrants serious consideration.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. f.tkla.ir [f.tkla.ir]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Efficient and Selective Oxidative Deprotection of Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Silver and Sodium Bromates in the Presence of Aluminum Chloride [organic-chemistry.org]
- 9. Swern Oxidation [organic-chemistry.org]
A Comparative Guide to Bromate Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of bromate (B103136), a potential human carcinogen formed as a disinfection byproduct in drinking water and used as a food additive. The following sections detail the performance of key techniques, provide in-depth experimental protocols, and illustrate the underlying principles and workflows.
Performance Comparison of Bromate Detection Methods
The selection of an appropriate analytical method for bromate detection is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of commonly employed techniques: Ion Chromatography (IC), Spectrophotometry, and Electrochemical Methods.
Table 1: Performance Characteristics of Ion Chromatography (IC) Methods for Bromate Detection
| Method | Detector | Post-Column Reagent (PCR) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity Range (µg/L) | Matrix |
| EPA Method 300.1 | Suppressed Conductivity | None | <1.5 - 20 | ~5 | 5 - 100 | Drinking Water |
| EPA Method 317.0 | UV/VIS | o-Dianisidine (ODA) | 0.1 - 0.2 | 0.5 | 0.5 - 15 | Drinking Water |
| EPA Method 326.0 | UV/VIS | Potassium Iodide (KI) | 0.1 - 0.33 | 0.5 - 0.99 | 0.5 - 100 | Drinking Water |
| IC-ICP-MS | ICP-MS | None | 0.06 | - | - | Drinking Water |
| LC-MS/MS | Tandem Mass Spectrometry | None | 0.045 | 0.2 | - | Drinking Water |
Table 2: Performance Characteristics of Spectrophotometric Methods for Bromate Detection
| Reagent | Wavelength (nm) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity Range (µg/L) | Matrix |
| Fuchsin | 530 | 1 | - | up to 20 | Drinking Water |
| Promethazine | 515 | - | - | 500 - 4500 | Bread |
| Methyl Red | 525 | 10 | - | 100 - 1000 | Drinking Water |
Table 3: Performance Characteristics of Electrochemical Methods for Bromate Detection
| Technique | Electrode Modification | Limit of Detection (LOD) | Linearity Range | Matrix |
| Amperometry | PdNPs-GO/GC | 1.05 x 10⁻⁷ M | 1 - 1000 µM | Flour, Bread |
| Amperometry | SiMo₁₂O₄₀⁴⁻/[Cu(bpy)₂]²⁺/CNT/GC | 1.1 nM | 0.01 - 20 µM | Not specified |
| Amperometry | Hb/f-MWCNT-P-l-His-ZnO | 0.96 µM | 15 - 6000 µM | Mineral Water |
| Cyclic Voltammetry | MoS₂/PPy/GCE | 3 nM | 0.005 - 0.020 µM | Not specified |
Experimental Protocols
Ion Chromatography with Post-Column Reaction (EPA Method 326.0)
This method provides high sensitivity for bromate detection in drinking water by employing a post-column reaction to form a light-absorbing compound.
1. Instrumentation:
-
Ion chromatograph equipped with a guard column, an analytical column (e.g., Dionex IonPac AS19), a suppressor device, a conductivity detector, a post-column reactor, and a UV/VIS detector.
2. Reagents:
-
Eluent: Potassium hydroxide (B78521) (KOH) solution.
-
Post-Column Reagent (PCR): Acidic solution of potassium iodide (KI) containing a catalytic amount of molybdenum (VI).
3. Sample Preparation:
-
Filter water samples through a 0.45 µm filter.
-
If residual chlorine dioxide is present, sparge the sample with an inert gas (e.g., helium or nitrogen) and add ethylenediamine (B42938) (EDA) preservative.
-
Chill and store samples at <6°C.
4. Chromatographic Conditions:
-
A specific gradient of KOH eluent is typically used to separate bromate from other anions.
-
The separated anions are first detected by the conductivity detector.
5. Post-Column Reaction and Detection:
-
The effluent from the conductivity detector is mixed with the KI PCR solution.
-
The mixture is heated in the post-column reactor, where bromate reacts with iodide to form the triiodide ion (I₃⁻).
-
The triiodide ion is then detected by the UV/VIS detector at a wavelength of 352 nm.[1]
6. Quality Control:
-
Analyze laboratory fortified blanks and sample matrix duplicates.
-
A surrogate, such as dichloroacetate, is added to all samples and standards, with recovery expected to be within 90-115%.
Spectrophotometric Determination with Promethazine
This method is suitable for the determination of bromate in bread samples.[2]
1. Instrumentation:
-
Spectrophotometer capable of measuring absorbance at 515 nm.
-
Magnetic stirrer.
-
Centrifuge.
2. Reagents:
-
Promethazine hydrochloride (PTZ) stock solution.
-
Hydrochloric acid (HCl), 12 M.
-
Potassium bromate (KBrO₃) stock solution for standards.
3. Sample Preparation:
-
Weigh 10 g of the bread sample and triturate it in 200 mL of distilled water using a magnetic stirrer.
-
Filter the mixture.
-
Transfer a measured volume of the filtrate to a volumetric tube.
4. Reaction and Measurement:
-
Add 1 mL of the PTZ stock solution to the filtrate.
-
Add 200 µL of 12 M HCl and shake the mixture for 1 minute.
-
Allow 15 minutes for the color to develop.
-
Measure the absorbance of the red-pink product at 515 nm.[2]
5. Calibration:
-
Prepare a series of standard solutions of KBrO₃.
-
Treat the standards in the same manner as the sample extracts.
-
Plot a calibration curve of absorbance versus bromate concentration.
Electrochemical Detection using a Modified Glassy Carbon Electrode
This protocol outlines the general steps for fabricating and using a modified electrode for the electrochemical detection of bromate.[3][4]
1. Electrode Fabrication:
-
Polish a glassy carbon electrode (GCE) with alumina (B75360) slurry and sonicate to clean.
-
Prepare a nanocomposite material, for example, by dispersing palladium nanoparticles (PdNPs) and graphene oxide (GO) in a suitable solvent.
-
Drop-cast a small volume of the nanocomposite suspension onto the GCE surface and allow it to dry.
2. Electrochemical Measurement:
-
Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform cyclic voltammetry (CV) or amperometry in a suitable electrolyte solution (e.g., a buffer solution at a specific pH).
-
For CV, scan the potential over a range where the reduction of bromate occurs and record the current response.
-
For amperometry, apply a constant potential and measure the current change upon addition of the sample containing bromate.
3. Data Analysis:
-
The peak current in CV or the steady-state current in amperometry is proportional to the bromate concentration.
-
Construct a calibration curve by measuring the response to a series of bromate standards.
Visualizing the Methodologies
Experimental Workflow for Ion Chromatography with Post-Column Reaction
References
A Comparative Guide to Catalysts in Bromate Oscillating Reactions
For researchers, scientists, and drug development professionals, understanding the nuances of chemical oscillators is paramount. The Belousov-Zhabotinsky (BZ) reaction, a classic example of a bromate-driven oscillating reaction, offers a fascinating glimpse into non-equilibrium thermodynamics. A key factor influencing the dynamics of this reaction is the choice of catalyst. This guide provides a comparative analysis of the efficacy of three common catalysts—Cerium (Ce), Manganese (Mn), and Ferroin (B110374)—supported by experimental data and detailed protocols.
The oscillatory nature of the BZ reaction is characterized by periodic changes in the concentration of intermediates, most notably the oxidized and reduced forms of the catalyst, leading to visible color changes in the reaction mixture. The efficacy of a catalyst in this system can be evaluated based on several parameters, including the length of the induction period, the frequency and duration of the oscillations, and the visual characteristics of the reaction.
Quantitative Comparison of Catalyst Performance
The following table summarizes quantitative data on the performance of Cerium, Manganese, and Ferroin catalysts in the Belousov-Zhabotinsky reaction. It is important to note that the experimental conditions in the cited literature may vary, and direct comparisons should be made with this in consideration.
| Catalyst | Initial Concentration | Induction Period (s) | Oscillation Period (s) | Duration of Oscillations (min) | Observations |
| Cerium (Ce⁴⁺) | 4.0 x 10⁻⁴ M | Varies with [Br⁻], can be several minutes. Decreases exponentially with increasing initial [Br⁻].[1] | Increases linearly with increasing initial [Br⁻].[1] | ~60 | Oscillates between colorless (Ce³⁺) and yellow (Ce⁴⁺).[2] |
| Manganese (Mn²⁺) | Not specified in reviewed abstracts | Less studied than Cerium or Ferroin.[3][4] | Simple periodic oscillations generally observed.[3][4] | Not specified | Oscillates between colorless (Mn²⁺) and pink/light tan (Mn³⁺).[3][5] |
| Ferroin | Not specified in reviewed abstracts | Can be influenced by factors like light. | Can be influenced by factors like light. | Can be several minutes. | Sharp color change between red (Fe(phen)₃²⁺) and blue (Fe(phen)₃³⁺).[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings. The following are generalized protocols for observing the Belousov-Zhabotinsky reaction with different catalysts.
General Reagents:
-
Malonic Acid (CH₂(COOH)₂)
-
Potassium Bromate (B103136) (KBrO₃) or Sodium Bromate (NaBrO₃)
-
Sulfuric Acid (H₂SO₄)
-
Distilled or Deionized Water
-
Catalyst:
-
Cerium(IV) Sulfate (B86663) (Ce(SO₄)₂) or Ammonium Cerium(IV) Nitrate ((NH₄)₂Ce(NO₃)₆)
-
Manganese(II) Sulfate (MnSO₄)
-
Ferroin indicator solution (tris(1,10-phenanthroline)iron(II) sulfate complex)
-
Protocol 1: Cerium-Catalyzed BZ Reaction
This protocol is adapted from various sources describing the classic BZ reaction.[2][6]
-
Solution A: Dissolve a specific amount of malonic acid in sulfuric acid.
-
Solution B: Dissolve a specific amount of potassium bromate in distilled water.
-
Catalyst Solution: Prepare a solution of Cerium(IV) sulfate in sulfuric acid.
-
In a beaker with a magnetic stirrer, combine Solution A and the Catalyst Solution.
-
Initiate the reaction by adding Solution B while continuously stirring.
-
Observe the color changes and record the induction period, and the period and duration of oscillations. The solution will oscillate between colorless and yellow.[2]
Protocol 2: Manganese-Catalyzed BZ Reaction
While less common, Manganese can also effectively catalyze the BZ reaction.[3][4]
-
Prepare solutions of malonic acid, potassium bromate, and sulfuric acid as described in Protocol 1.
-
Prepare a catalyst solution of Manganese(II) sulfate in distilled water.
-
Combine the malonic acid and sulfuric acid solutions in a beaker with a magnetic stirrer.
-
Add the Manganese(II) sulfate solution.
-
Initiate the reaction by adding the potassium bromate solution with continuous stirring.
-
Monitor the reaction for color changes, which will oscillate between colorless and a faint pink or tan.[3]
Protocol 3: Ferroin-Catalyzed BZ Reaction
Ferroin provides a dramatic color change, making it a popular choice for demonstrations.[2]
-
Prepare solutions of malonic acid, potassium bromate, and sulfuric acid as in the previous protocols.
-
In a beaker with a magnetic stirrer, combine the malonic acid and sulfuric acid solutions.
-
Add a few drops of ferroin indicator solution.
-
Start the reaction by adding the potassium bromate solution while stirring.
-
The solution will exhibit a striking oscillation between red and blue.[2] Record the timing of the oscillations.
Reaction Mechanisms and Pathways
The underlying chemical mechanism for the Belousov-Zhabotinsky reaction is complex, famously described by the Field-Körös-Noyes (FKN) mechanism.[6] This mechanism can be broadly divided into three main processes. The catalyst plays a crucial role in Process B and Process C, cycling between its oxidized and reduced states.
FKN Mechanism Overview
The following diagram illustrates the core logical flow of the FKN mechanism.
Caption: A simplified representation of the Field-Körös-Noyes (FKN) mechanism for the Belousov-Zhabotinsky reaction.
Catalyst-Specific Pathways
The identity of the catalyst primarily affects the kinetics of Process B (oxidation) and Process C (reduction).
Caption: The redox cycles of Cerium, Manganese, and Ferroin catalysts in the BZ reaction.
References
- 1. scienceasia.org [scienceasia.org]
- 2. BZ-Phenomenology [classes.engineering.wustl.edu]
- 3. Complex oscillations in the Belousov–Zhabotinsky batch reaction with methylmalonic acid and manganese( ii ) - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01734A [pubs.rsc.org]
- 4. Complex oscillations in the Belousov–Zhabotinsky batch reaction with methylmalonic acid and manganese(ii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]
- 6. scholar.rose-hulman.edu [scholar.rose-hulman.edu]
A Comparative Analysis of the Thermodynamic Properties of Silver Chloride and Silver Bromide
This guide provides a detailed comparison of the key thermodynamic properties of silver chloride (AgCl) and silver bromide (AgBr), two critical compounds in materials science, chemistry, and photographic processes. The data presented is intended for researchers, scientists, and professionals in drug development who require a precise understanding of the energetic stability and formation of these silver halides.
Quantitative Thermodynamic Data
The fundamental thermodynamic parameters for AgCl and AgBr at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are crucial for predicting the spontaneity of reactions, understanding phase transitions, and calculating equilibrium constants.
| Thermodynamic Property | Silver Chloride (AgCl) | Silver Bromide (AgBr) | Unit |
| Standard Enthalpy of Formation (ΔH°f) | -127.01[1][2][3][4] | -100.4[2] | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -109.8[5][6] | -96.9[5][6] | kJ/mol |
| Standard Molar Entropy (S°) | 96.2[1][2][4] | 107.1[2] | J/(mol·K) |
| Lattice Energy | 916[7] | 900[7] | kJ/mol |
Analysis of Data:
-
Stability : The standard Gibbs free energy of formation (ΔG°f) is more negative for AgCl (-109.8 kJ/mol) than for AgBr (-96.9 kJ/mol), indicating that AgCl is thermodynamically more stable than AgBr with respect to its constituent elements.[5]
-
Enthalpy of Formation : Both formation reactions are exothermic, releasing energy. The formation of AgCl is significantly more exothermic than that of AgBr, which is consistent with the greater stability of AgCl.
-
Lattice Energy : The lattice energy of AgCl is higher than that of AgBr.[7][8] This is because the chloride ion (Cl⁻) has a smaller ionic radius than the bromide ion (Br⁻). The smaller distance between the Ag⁺ and Cl⁻ ions in the crystal lattice results in a stronger electrostatic attraction and, consequently, a higher energy required to separate the ions.[8]
Experimental Protocols for Thermodynamic Measurements
The determination of the thermodynamic values listed above relies on precise experimental techniques. The primary methods employed are calorimetry and electromotive force (EMF) measurements.
1. Calorimetry: Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.
-
Adiabatic Solution Calorimetry : This technique is used to measure the enthalpy of precipitation for silver halides.[9][10] The process involves measuring the heat change when aqueous solutions of silver nitrate (B79036) (AgNO₃) and a halide salt (e.g., KCl or KBr) are mixed, causing the precipitation of the corresponding silver halide.[9][10] The calorimeter is designed to be adiabatic, meaning there is no heat exchange with the surroundings, which allows for a precise measurement of the reaction enthalpy.
-
Copper-Block Calorimetry : This method is employed to determine the enthalpy of substances at various temperatures.[11][12] The sample is heated to a specific temperature and then dropped into a copper block of known heat capacity. The temperature rise of the copper block is measured to calculate the heat released by the sample as it cools, from which its enthalpy content can be determined.[12]
-
Differential Scanning Calorimetry (DSC) : DSC is used to measure heat capacity and the enthalpy of phase transitions, such as melting (fusion).[13][14] In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This provides data on heat capacity and allows for the determination of the heat of fusion at the melting point.[13]
2. Electromotive Force (EMF) Measurements: Thermodynamic data, particularly Gibbs free energy, can be derived from the measurement of the voltage of an electrochemical cell.
-
Silver-Silver Halide Electrodes : These electrodes are highly reproducible and are used extensively in electrochemical cells.[10][15] For instance, a cell can be constructed using a hydrogen electrode and a silver-silver chloride electrode immersed in a hydrochloric acid solution.[15] By measuring the cell's potential (EMF) over a range of temperatures and concentrations, fundamental thermodynamic quantities such as the standard potential, Gibbs free energy change, and entropy change for the cell reaction can be calculated with high accuracy.[15]
Visualization of Thermodynamic Relationships
The Born-Haber cycle is a theoretical model that illustrates the energetic steps involved in the formation of an ionic compound from its constituent elements. It provides a clear visual connection between the standard enthalpy of formation, lattice energy, and other key thermodynamic quantities.
Caption: Born-Haber cycle for the formation of silver halide (AgX).
The diagram above outlines the energy changes for the formation of one mole of a silver halide (AgX, where X = Cl or Br) from solid silver and gaseous halogen. The direct path, shown in blue, represents the standard enthalpy of formation (ΔH°f). The indirect, multi-step path (in green and red) involves atomizing the elements, ionizing silver (Ionization Energy, IE₁), adding an electron to the halogen (Electron Affinity, EA), and finally, combining the gaseous ions to form the solid crystal lattice (Lattice Energy, U). According to Hess's Law, the total enthalpy change for both paths must be equal.
References
- 1. mrbigler.com [mrbigler.com]
- 2. Standand Enthalpies of Formation [mrbigler.com]
- 3. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 4. Silver chloride [webbook.nist.gov]
- 5. homework.study.com [homework.study.com]
- 6. Solved 1. Determine the standard Gibbs free energy change of | Chegg.com [chegg.com]
- 7. Lattice Energies (E [wiredchemist.com]
- 8. gauthmath.com [gauthmath.com]
- 9. Enthalpies of Precipitation of Silver Halides; Entropy of the Aqueous Silver Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enthalpies of Precipitation of Silver Halides; Entropy of the Aqueous Silver Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Treasure of the Past VI: Standard Potential of the Silver-Silver-Chloride Electrode from 0° to 95° C and the Thermodynamic Properties of Dilute Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Silver Bromate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) analysis with alternative methods for assessing the purity of silver bromate (B103136) (AgBrO₃). Detailed experimental protocols, quantitative performance data, and visual workflows are presented to aid in the selection of the most appropriate analytical technique.
Introduction to Purity Assessment of Silver Bromate
This compound is an inorganic compound used in various chemical reactions, including as an oxidizing agent. The presence of impurities can significantly impact its reactivity and the outcome of experiments. Therefore, robust analytical methods are required to accurately determine its purity. XRD analysis is a powerful technique for identifying crystalline phases and assessing the overall crystallinity of a material, which are strong indicators of purity. The absence of diffraction peaks corresponding to potential impurities suggests a high-purity sample.[1]
This guide compares the utility of XRD with other analytical techniques, namely Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Potentiometric Titration, for the quantitative assessment of this compound purity.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, such as the expected impurities, the required sensitivity, and the nature of the sample matrix.
| Technique | Principle | Information Provided | Limit of Detection (LoD) | Limit of Quantitation (LoQ) | Advantages | Disadvantages |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystalline lattice of the material. | Crystalline phase identification, presence of crystalline impurities, degree of crystallinity. | ~0.1% w/w for crystalline impurities (can be as low as 0.07% with optimized methods). | ~0.3% w/w (can be as low as 0.10% with optimized methods). | Non-destructive, provides information on the crystalline structure, can identify specific impurity phases. | Less sensitive to amorphous impurities, requires a reference pattern for phase identification, quantification can be complex. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in an argon plasma and separation of ions based on their mass-to-charge ratio. | Elemental composition, quantification of trace metallic impurities. | 10⁻¹ - 10⁻³ ng/g for many elements in a silver matrix.[2] | Varies depending on the element and matrix, typically in the low ng/g range. | Extremely high sensitivity for a wide range of elements, excellent for trace impurity analysis. | Destructive, provides elemental composition but not the chemical form of impurities, can be expensive. |
| Potentiometric Titration | Measurement of the potential difference between two electrodes as a titrant of known concentration is added to the sample solution. | Quantification of silver or bromate content. | 0.00135% for bromide.[3] | 0.00410% for bromide.[3] | High precision and accuracy for major components, relatively inexpensive. | Only quantifies the specific analyte being titrated, less suitable for trace impurity analysis, can be affected by interfering ions. |
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase of this compound and detect any crystalline impurities.
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Sample Preparation:
-
Gently grind the this compound sample to a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.
Data Collection:
-
2θ Scan Range: 10° to 90°
-
Step Size: 0.02°
-
Scan Speed (Dwell Time): 1-2 seconds per step
-
Divergence Slit: 1°
-
Receiving Slit: 0.2 mm
Data Analysis:
-
The resulting diffraction pattern is processed to identify the peak positions (2θ angles) and their relative intensities.
-
The presence of any additional peaks in the experimental pattern may indicate crystalline impurities. These peaks can be identified by matching them with reference patterns of potential impurities (e.g., silver oxide, silver bromide). The JCPDS card number for silver is 04-0783 and for silver bromide is PDF#04-005-4490.[1][4][5]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To determine the concentration of trace metallic impurities in the this compound sample.
Instrumentation: An ICP-MS system.
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 50-100 mg of the this compound sample into a clean digestion vessel.
-
Add a suitable volume of high-purity nitric acid (e.g., 5-10 mL).
-
Gently heat the mixture until the sample is completely dissolved.
-
After cooling, dilute the solution to a known volume with deionized water. A further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument.
Data Collection:
-
Aspirate the prepared sample solution into the ICP-MS.
-
Monitor the mass-to-charge ratios of the elements of interest.
-
Prepare a series of calibration standards of the expected impurities to generate a calibration curve.
Data Analysis:
-
The concentration of each impurity element in the sample is calculated based on the intensity of its signal and the calibration curve.
-
The results are typically reported in parts per million (ppm) or parts per billion (ppb).
Potentiometric Titration (for Silver Content)
Objective: To determine the percentage of silver in the this compound sample.
Instrumentation: An autotitrator with a silver-ion selective electrode or a combination silver electrode.
Reagents:
-
Standardized 0.1 M potassium bromide (KBr) or sodium chloride (NaCl) solution.
-
High-purity nitric acid.
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a beaker.
-
Dissolve the sample in a suitable volume of dilute nitric acid and then dilute with deionized water.
-
Immerse the silver electrode and a reference electrode into the solution.
-
Titrate the solution with the standardized KBr or NaCl solution. The titrator will automatically record the potential as a function of the titrant volume.
Data Analysis:
-
The endpoint of the titration is determined from the inflection point of the titration curve.
-
The percentage of silver in the sample is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.
Visualizing the Workflow and Comparison
To better illustrate the processes and the comparative logic, the following diagrams are provided.
Caption: Experimental workflows for purity assessment of this compound.
Caption: Logical guide for selecting an analytical method.
Conclusion
The assessment of this compound purity is a multifaceted task that can be approached with several analytical techniques, each offering distinct advantages. X-ray Diffraction is an indispensable tool for confirming the crystalline phase of this compound and identifying any crystalline impurities. For the detection of trace elemental contaminants, the high sensitivity of ICP-MS makes it the method of choice. Potentiometric titration, on the other hand, provides a reliable and cost-effective means of accurately determining the content of the major components (silver or bromate).
For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, XRD can confirm the material is the correct crystalline phase, while ICP-MS can provide a detailed profile of trace metallic impurities. This orthogonal approach ensures a thorough characterization of the this compound, providing confidence in its quality for research, development, and manufacturing applications.
References
A Comparative Guide to the Performance of Silver Bromate in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of a solvent system is paramount to the success of a chemical transformation. This guide provides a comprehensive comparison of the performance of silver bromate (B103136) (AgBrO₃), a versatile oxidizing agent, across a range of solvent systems. Its solubility, stability, and reactivity are examined, alongside a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.
Solubility Profile of Silver Bromate
The solubility of this compound is a critical factor influencing its utility in various reaction media. While sparingly soluble in water, its solubility is influenced by temperature and the presence of co-solvents.
Table 1: Solubility of this compound in Aqueous Systems
| Solvent System | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 5 | 0.09 |
| Water | 10 | 0.11 |
| Water | 20 | 0.16 |
| Water | 25 | 0.196 |
| Water | 30 | 0.23 |
| Water | 40 | 0.32 |
| Water | 60 | 0.57 |
| Water | 70 | 0.735 |
| Water | 80 | 0.936 |
| Water | 90 | 1.325 |
| Ammonium Hydroxide | - | Soluble |
The solubility of this compound in mixed organic-aqueous systems has been investigated, revealing complex behavior dependent on the nature of the organic co-solvent and its proportion.
Table 2: Solubility of this compound in Mixed Solvent Systems
| Solvent System | Composition | Observations |
| Tetrahydrofuran-Water | Increasing THF content | Logarithm of solubility is almost reciprocally proportional to the dielectric constant in the region of higher dielectric constant.[1][2] |
| Methanol-Dimethyl Sulfoxide (DMSO) | Increasing DMSO content | Solubility increases with the addition of DMSO, attributed to the preferential solvation of the silver ion by DMSO.[3] |
| Ethanol-Dimethyl Sulfoxide (EtOH-DMSO) | - | The stability of silver(I) complexes can be significantly influenced by the solvent composition.[3] |
| Water-Methanol | - | Data available for various compositions. |
| Water-Ethanol | - | Data available for various compositions. |
| Water-Propanol | - | Data available for various compositions. |
| Water-Isopropanol | - | Data available for various compositions. |
| Water-Acetone | - | Data available for various compositions. |
Reactivity and Performance as an Oxidizing Agent
This compound is recognized for its efficacy as an oxidizing agent in various organic transformations. Its performance is notably influenced by the solvent system employed.
Oxidative Deprotection of Tetrahydropyranyl (THP) Ethers
A significant application of this compound is the conversion of tetrahydropyranyl ethers to their corresponding carbonyl compounds.
Table 3: Performance of this compound in the Oxidation of THP Ethers
| Substrate | Solvent | Reaction Conditions | Yield (%) |
| Tetrahydropyranyl ether of Benzyl alcohol | Acetonitrile (B52724) | Reflux | 95 |
| Tetrahydropyranyl ether of 4-Nitrobenzyl alcohol | Acetonitrile | Reflux | 92 |
| Tetrahydropyranyl ether of Cyclohexanol | Acetonitrile | Reflux | 85 |
Data extracted from a study by Mohammadpoor-Baltork, et al.
This transformation is efficient in aprotic, non-aqueous solvents like acetonitrile, affording high yields of the desired aldehydes and ketones.
Oxidation of Alcohols
While direct comparative data for the performance of this compound in the oxidation of alcohols across different solvents is limited, the combination of a bromide and bromate source in an acidic medium is known to be an effective system for such transformations. The solvent can influence the reaction rate and selectivity.
Comparison with Alternative Oxidizing Agents
Several alternatives to this compound are available, each with its own set of advantages and disadvantages.
Table 4: Comparison of this compound with Alternative Oxidizing Agents
| Oxidizing Agent | Key Advantages | Key Disadvantages |
| This compound (AgBrO₃) | Effective for specific transformations like THP ether deprotection. | Higher cost, limited solubility in some organic solvents. |
| Sodium Bromate (NaBrO₃) | More cost-effective, stable, and often provides greater control and selectivity in oxidation reactions.[4] | May require the presence of a Lewis acid (e.g., AlCl₃) for certain reactions. |
| Hydrogen Peroxide (H₂O₂) | Environmentally friendly (byproduct is water). | Decomposes over time, requiring stabilization. |
| Potassium Permanganate (KMnO₄) | Strong oxidizing agent with a wide range of applications. | Can lead to over-oxidation, and the manganese dioxide byproduct can complicate purification. |
| Bromide-Bromate Couple | Eco-friendly alternative to liquid bromine, generating reactive species in situ for bromination and oxidation. | Requires acidic conditions to generate the active species. |
Experimental Protocols
Determination of Solubility of a Sparingly Soluble Salt (Gravimetric Method)
This protocol outlines a general procedure for determining the solubility of a sparingly soluble salt like this compound in a given solvent.
Objective: To determine the mass of the sparingly soluble salt that dissolves in a specific volume of a solvent at a given temperature.
Materials:
-
The sparingly soluble salt (e.g., this compound)
-
The chosen solvent
-
Conical flask with a stopper
-
Thermostatic water bath (for temperature control)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Evaporating dish of known weight
-
Analytical balance
-
Oven
Procedure:
-
Add an excess amount of the sparingly soluble salt to a known volume of the solvent in a conical flask.
-
Seal the flask and place it in a thermostatic water bath set to the desired temperature.
-
Stir or agitate the mixture for a sufficient time to ensure that equilibrium is reached and the solution is saturated. This may take several hours.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully filter the saturated solution to remove any undissolved solid. Ensure the filtration apparatus is at the same temperature to prevent precipitation or further dissolution.
-
Accurately measure a specific volume of the clear filtrate and transfer it to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent from the filtrate by heating in an oven at a temperature below the decomposition point of the salt.
-
Once all the solvent has evaporated, cool the evaporating dish in a desiccator and weigh it.
-
Repeat the heating, cooling, and weighing steps until a constant mass is obtained.
-
The mass of the dissolved salt is the final constant mass of the dish and salt minus the initial mass of the empty dish.
-
Calculate the solubility in grams per 100 g of solvent.
Oxidative Deprotection of Tetrahydropyranyl (THP) Ethers using this compound
This protocol is adapted from the work of Mohammadpoor-Baltork, et al. for the conversion of THP ethers to carbonyl compounds.
Objective: To oxidatively cleave a THP ether to its corresponding aldehyde or ketone using this compound.
Materials:
-
The tetrahydropyranyl ether substrate
-
This compound (AgBrO₃)
-
Aluminum chloride (AlCl₃) (optional, but can enhance reactivity)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the THP ether (1 mmol) in acetonitrile (10-15 mL).
-
Add this compound (1-2 mmol). If using, add aluminum chloride (0.1-0.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography on silica (B1680970) gel or distillation.
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and compare with known data.
Visualizing Reaction Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for visualization using Graphviz.
Caption: Dissolution-Precipitation Equilibrium of this compound.
Caption: Experimental Workflow for THP Ether Deprotection.
Caption: Decision Logic for Selecting an Oxidizing Agent.
References
Safety Operating Guide
Proper Disposal of Silver Bromate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical waste is paramount. Silver bromate (B103136) (AgBrO₃), a strong oxidizing agent and a toxic substance, requires specific procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of silver bromate in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1][2][3]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Inhalation and Contact: Prevent the formation of dust and aerosols. Avoid breathing any vapors, mist, or gas, and prevent contact with skin and eyes.[1]
-
Segregation: Store this compound waste separately from combustible materials, organic compounds, reducing agents, and ammonia (B1221849) to prevent fire or explosive reactions.[3]
-
Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup.[4] Instead, use inert absorbent materials such as vermiculite (B1170534) or sand.[5] The collected material should be treated as hazardous waste.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound involves a two-step chemical treatment to address the hazards associated with both the silver and the bromate ions, followed by disposal as hazardous waste. This process converts the this compound into less hazardous, more stable compounds.
Step 1: Reduction of the Bromate Ion
The first step is to reduce the hazardous bromate ion (BrO₃⁻) to the less reactive bromide ion (Br⁻). This can be achieved using a reducing agent like sodium bisulfite (NaHSO₃).
Step 2: Precipitation of the Silver Ion
Following the reduction of the bromate, the silver ions (Ag⁺) in the solution are precipitated as silver chloride (AgCl), a highly insoluble and more stable salt.
Experimental Protocol for Chemical Treatment
The following protocol details the chemical treatment of this compound waste in a laboratory setting. This procedure should only be performed by trained personnel.
| Parameter | Value/Instruction |
| Waste Solution | Aqueous solution of this compound |
| pH Adjustment | Adjust to < 3 with sulfuric acid (H₂SO₄) |
| Reducing Agent | 50% excess of aqueous sodium bisulfite (NaHSO₃) |
| Precipitating Agent | Sodium chloride (NaCl) solution (e.g., 0.5M) |
| Reaction Monitoring | Observe for temperature increase during reduction |
| Final pH | Neutralize before collection for disposal |
Methodology:
-
Preparation: In a designated chemical fume hood, place the aqueous this compound waste in a suitable container.
-
Acidification: Slowly add dilute sulfuric acid to the solution while stirring until the pH is less than 3.
-
Bromate Reduction: Gradually add a 50% excess of aqueous sodium bisulfite solution. An increase in temperature indicates the reaction is proceeding. If the reaction does not start, further careful acidification may be necessary.
-
Silver Precipitation: Once the reduction is complete, add sodium chloride solution to the mixture to precipitate the silver as white silver chloride.[6][7]
-
Settling and Separation: Allow the silver chloride precipitate to settle. The solid can then be separated from the liquid by filtration.
-
Waste Collection: The solid silver chloride should be collected in a labeled hazardous waste container. The remaining liquid (filtrate), now containing sodium bromide, should also be collected as hazardous waste. Do not discharge any of the treated materials into the sanitary sewer system.[1]
-
Final Disposal: Both the solid silver chloride waste and the liquid filtrate must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe chemical treatment and disposal of this compound waste.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. westlab.com.au [westlab.com.au]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. nj.gov [nj.gov]
- 6. Precipitation of Silver Chloride | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 7. John Straub's lecture notes [people.bu.edu]
Comprehensive Safety and Handling Guide for Silver Bromate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Silver bromate (B103136) (AgBrO₃) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to minimize environmental impact. Silver bromate is a strong oxidizer that can cause fire upon contact with combustible materials and is irritating to the eyes, skin, and respiratory system.
Hazard Identification and Safety Data
This compound is classified with the following hazards:
-
Serious eye irritation: Causes serious eye irritation.[1][2]
-
Respiratory irritation: May cause respiratory irritation.[1][2]
-
Chronic Exposure: Prolonged overexposure to silver compounds can lead to argyria, a condition characterized by a blue-gray discoloration of the skin and other body tissues.
Quantitative Exposure Limits:
| Chemical Name | ACGIH TLV | NIOSH IDLH | OSHA Final PELs |
| This compound | None listed | None listed | None listed |
| Data as of latest safety data sheet review. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| Protection Type | Specific Requirements | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. Tightly fitting safety goggles with side-shields are recommended.[1] | To protect eyes from dust particles and splashes, preventing serious irritation.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3] Chemical impermeable gloves should be used.[1] A lab coat is recommended.[3] | To prevent direct contact which causes skin irritation.[1] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved full-face respirator.[1] | To avoid inhalation of dust, which can cause respiratory tract irritation.[1] |
General Hygiene Practices:
-
Wash hands thoroughly after handling and before breaks, eating, or smoking.[4][5]
-
Keep the substance away from foodstuffs and beverages.
-
Avoid generating dust.[5]
Standard Operating Procedure for Handling this compound
This section provides a step-by-step workflow for the safe handling of this compound during laboratory operations.
Caption: Standard workflow for handling this compound.
Procedural Steps:
-
Preparation:
-
Handling and Use:
-
Retrieve the chemical from its storage location. Keep containers tightly closed when not in use.[1][4]
-
When weighing or transferring the powder, minimize dust generation and accumulation.
-
Use appropriate, non-sparking tools for handling.[1]
-
Carry out the experiment, avoiding contact with skin and eyes.[1]
-
-
Cleanup and Disposal:
-
After use, decontaminate all equipment and the work surface.
-
Collect any waste material, placing it into a suitable, closed, and labeled disposal container.[1]
-
Return the stock container to its designated storage area.
-
Dispose of waste in accordance with federal, state, and local regulations.[4]
-
Remove PPE and wash hands thoroughly.[4]
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Caption: Emergency response plan for this compound incidents.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with mild soap and water.[4] Get medical aid if irritation persists.[1][4]
-
Inhalation: Remove the victim to fresh air and keep them warm and at rest.[4] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and call a doctor or Poison Control Center immediately.[1]
Spill or Leak Procedures:
-
Evacuate and Isolate: Evacuate personnel to safe areas and isolate the spill area.[1][4]
-
Use PPE: Wear the appropriate respiratory and protective equipment as outlined in Section 2.[4]
-
Contain and Clean: Vacuum or sweep up the material and place it into a suitable, closed container for disposal. Use a high-efficiency particulate absolute (HEPA) air filter for vacuuming to avoid raising dust.[4] Do not use combustible materials like paper towels for cleanup.
-
Prevent Environmental Contamination: Do not let the chemical enter drains or the environment.[1]
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Store away from combustible materials and other incompatible substances.[1]
-
The material is light-sensitive; protect from light.
Disposal:
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4]
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, or sewer systems with the chemical.[1]
-
Empty containers can be triple-rinsed and offered for recycling or reconditioning.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
